molecular formula C9H9N3S B1664907 Amiphenazole CAS No. 490-55-1

Amiphenazole

货号: B1664907
CAS 编号: 490-55-1
分子量: 191.26 g/mol
InChI 键: UPOYFZYFGWBUKL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Amiphenazole is a member of thiazoles.

属性

IUPAC Name

5-phenyl-1,3-thiazole-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c10-8-7(13-9(11)12-8)6-4-2-1-3-5-6/h1-5H,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOYFZYFGWBUKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6020-54-8 (mono-hydrobromide), 942-31-4 (mono-hydrochloride)
Record name Amiphenazole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7046388
Record name Amiphenazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

490-55-1
Record name Amiphenazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=490-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amiphenazole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amiphenazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amiphenazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.013
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMIPHENAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZJ8PWY0XD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Amiphenazole: A Technical Guide on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiphenazole, also known by trade names such as Daptazile, is a respiratory stimulant that has been historically used as an antidote for overdose from central nervous system depressants like barbiturates and opioids.[1][2] Chemically, it is 5-phenyl-1,3-thiazole-2,4-diamine.[3] While it has been largely superseded by more effective and specific agents such as doxapram and the opioid antagonist naloxone, its study provides valuable insights into the pharmacology of respiratory control.[1][4] this compound was considered particularly useful for its ability to counteract the respiratory depression caused by morphine without significantly diminishing its analgesic effects.[1][5] This technical guide provides an in-depth overview of the mechanism of action of this compound based on available scientific literature.

Core Mechanism of Action

The primary and most clearly defined action of this compound is the stimulation of the central nervous system (CNS), which in turn leads to an increase in respiratory activity.[5]

  • Central Nervous System Stimulation : Research indicates that this compound acts predominantly on the brainstem and spinal cord.[5] It enhances the activity of the respiratory and vasomotor centers located in these regions.[5] This stimulation is thought to involve a general enhancement of excitatory neurotransmission rather than the inhibition of inhibitory pathways.[5]

  • Respiratory Stimulation : The central stimulation results in increased ventilation. This is primarily achieved by an increase in tidal volume rather than a significant change in the respiratory rate.[5] This characteristic made it a subject of interest for treating respiratory failure and for counteracting the respiratory depression induced by drugs like morphine.[5][6][7]

  • Antagonism of Drug-Induced Sedation : this compound has been used, often in combination with bemegride, to counteract the sedation and respiratory depression caused by barbiturate or opiate overdose.[1][8] It was noted for its ability to reverse these effects from morphine while having less impact on analgesia.[1][5] Some studies have even suggested that this compound may possess some analgesic properties itself.[5]

Quantitative Pharmacological Data

The available literature on this compound, being an older drug, is limited in terms of modern quantitative pharmacological data such as specific receptor binding affinities (Ki) or in vitro potency (IC50/EC50) values. The table below summarizes the known pharmacological effects.

ParameterDescriptionSource
Drug Class Respiratory Stimulant, Analeptic[1][5]
Primary Site of Action Brainstem and Spinal Cord (Respiratory and Vasomotor Centers)[5]
Physiological Effect Increased ventilation, primarily through increased tidal volume[5]
Clinical Applications (Historical) Antidote for barbiturate and opioid overdose; Treatment of respiratory failure[1][6][7]
Key Interaction Counteracts respiratory depression from morphine with minimal effect on analgesia[1][5]

Experimental Methodologies

The characterization of this compound's mechanism of action has relied on a combination of in vivo and in vitro studies.

In Vivo Models of Respiratory Depression The primary method for evaluating the efficacy of this compound has been through animal models of drug-induced respiratory depression.

  • Protocol Outline :

    • Animal Subject : Typically, laboratory animals such as rabbits or dogs are used.

    • Induction of Respiratory Depression : A CNS depressant, such as morphine or a barbiturate, is administered to the animal to induce a measurable state of respiratory depression (e.g., decreased respiratory rate and tidal volume).

    • This compound Administration : this compound is then administered, often intravenously, to the sedated animal.

    • Monitoring : Key physiological parameters are monitored throughout the experiment. This includes respiratory rate, tidal volume, minute ventilation, and arterial blood gases (pO2 and pCO2).

    • Outcome Measure : The primary outcome is the reversal of the respiratory depressant effects of the initial drug, demonstrated by a return of respiratory parameters towards baseline levels.[5]

In Vitro Assays While detailed in vitro assay results are not extensively reported in the available literature, such studies would be crucial for elucidating the direct molecular mechanisms.

  • Hypothetical Protocol for Receptor Binding Assay :

    • Preparation of Tissue : A homogenate of brain tissue, specifically from the brainstem region rich in respiratory control centers, would be prepared.

    • Radioligand : A radiolabeled ligand for a hypothesized target receptor (e.g., a subtype of glutamate receptor) would be used.

    • Incubation : The tissue homogenate would be incubated with the radioligand in the presence of varying concentrations of this compound.

    • Separation and Counting : The bound and free radioligand would be separated, and the amount of bound radioactivity would be measured.

    • Data Analysis : The data would be used to calculate the binding affinity (Ki) of this compound for the specific receptor target.

Signaling Pathways and Chemical Synthesis

Proposed Mechanism of Action

The precise molecular targets of this compound are not well-defined in the available literature. However, its action as a central respiratory stimulant suggests an interaction with neurotransmitter systems that regulate arousal and respiration. The proposed mechanism involves a general enhancement of excitatory neurotransmission in the brainstem.

G cluster_cns Central Nervous System cluster_brainstem Brainstem Respiratory Centers cluster_physio Physiological Response This compound This compound ExcitatoryNeurons Excitatory Neurons (e.g., Glutamatergic) This compound->ExcitatoryNeurons Enhances Neurotransmission RespiratoryOutput Increased Neuronal Firing ExcitatoryNeurons->RespiratoryOutput Ventilation Increased Ventilation (Tidal Volume) RespiratoryOutput->Ventilation

Caption: Proposed mechanism of this compound as a central respiratory stimulant.

Conceptual Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo experiment to test the efficacy of this compound against opioid-induced respiratory depression.

G cluster_setup Experimental Setup cluster_induction Induction of Depression cluster_intervention Intervention cluster_outcome Outcome Measurement AnimalModel 1. Select Animal Model (e.g., Rabbit) Baseline 2. Measure Baseline Respiratory Parameters AnimalModel->Baseline OpioidAdmin 3. Administer Opioid (e.g., Morphine) Baseline->OpioidAdmin MeasureDepression 4. Confirm Respiratory Depression OpioidAdmin->MeasureDepression AmiphenazoleAdmin 5. Administer this compound MeasureDepression->AmiphenazoleAdmin Monitor 6. Continuously Monitor Respiratory Parameters AmiphenazoleAdmin->Monitor Analysis 7. Analyze Data for Reversal of Depression Monitor->Analysis G Thiourea Thiourea Intermediate Intermediate Thiourea->Intermediate AlphaBromo α-Bromophenylacetonitrile AlphaBromo->Intermediate This compound This compound (5-phenyl-1,3-thiazole-2,4-diamine) Intermediate->this compound Cyclization

References

Amiphenazole for Respiratory Depression: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the existing research on amiphenazole, a respiratory stimulant historically used to counteract respiratory depression induced by central nervous system depressants. This document collates the available scientific literature to present a detailed account of its mechanism, experimental data, and potential research avenues.

Executive Summary

This compound (also known as Daptazile) is a respiratory stimulant that saw use primarily in the mid-20th century as an antidote for barbiturate and opioid overdose.[1] While it demonstrated efficacy in reversing respiratory depression, its use has been largely superseded by more specific and potent agents such as naloxone for opioid overdose and other analeptics like doxapram.[1][2] Notably, a significant body of modern, in-depth technical data on this compound, including its precise mechanism of action, detailed pharmacokinetic and pharmacodynamic profiles, and specific signaling pathways, is lacking in the current scientific literature. This guide aims to summarize the available information and highlight areas where further research could provide valuable insights for the development of novel respiratory stimulants.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been extensively elucidated in the available literature. It is broadly classified as a respiratory stimulant or analeptic.[1][2] Unlike naloxone, which is a direct opioid receptor antagonist, this compound's effects are not believed to be mediated by direct interaction with opioid receptors.[1] This is supported by early clinical observations that while it counteracted respiratory depression from morphine, it also antagonized analgesia, suggesting a more generalized central nervous system stimulant effect rather than a specific opioid interaction.

The prevailing hypothesis from historical literature is that this compound acts as a central nervous system stimulant, with a notable effect on the respiratory centers in the brainstem. It is thought to increase the sensitivity of these centers to carbon dioxide, thereby stimulating an increase in respiratory rate and tidal volume. However, the specific receptors or ion channels it modulates to achieve this effect remain undefined. Further research would be necessary to identify its molecular targets, which could include but are not limited to, potassium channels, neurotransmitter systems (e.g., GABAergic or glutamatergic pathways), or chemoreceptor pathways.

Quantitative Data

A thorough review of the available scientific literature reveals a significant scarcity of detailed quantitative data for this compound according to modern standards. The tables below summarize the available information and highlight the existing data gaps.

Table 1: Pharmacokinetic Parameters of this compound
ParameterValueSpeciesRoute of AdministrationSource
Half-life (t½) Data Not Available---
Bioavailability Data Not Available---
Volume of Distribution (Vd) Data Not Available---
Clearance (CL) Data Not Available---
Metabolism Data Not Available---
Excretion Data Not Available---
Table 2: Pharmacodynamic Data - Efficacy in Respiratory Depression
ModelSubjectInducing AgentThis compound DoseObserved EffectQuantitative ChangeSource
Clinical StudyPost-operative PatientsMorphineNot SpecifiedReversal of respiratory depression and analgesiaData Not Available
Case SeriesBarbiturate PoisoningBarbituratesVariedAntagonism of barbiturate effectsData Not Available[3]
Clinical StudyRespiratory Failure-Not SpecifiedImproved respirationData Not Available[4]

Experimental Protocols

Detailed experimental protocols from the primary literature are sparse. However, based on the nature of the studies, a general methodology can be inferred.

In Vivo Models of Respiratory Depression

A common experimental paradigm involved the induction of respiratory depression in animal models or the observation of patients with drug-induced respiratory compromise.

  • Animal Models:

    • Species: Rabbits, cats, and dogs were commonly used in mid-20th-century pharmacological studies.

    • Induction of Respiratory Depression: Administration of a central nervous system depressant, typically a barbiturate (e.g., pentobarbital) or an opioid (e.g., morphine), at a dose sufficient to cause a measurable decrease in respiratory rate and depth.

    • This compound Administration: Intravenous or intraperitoneal administration of this compound at varying doses.

    • Monitoring: Key parameters would have included respiratory rate (observed visually or via a pneumotachograph), tidal volume, and in some cases, arterial blood gas analysis (PaO2 and PaCO2).

  • Clinical Studies:

    • Patient Population: Patients presenting with overdose of sedative-hypnotics or opioids, or post-operative patients with opioid-induced respiratory depression.

    • Intervention: Administration of this compound, often intravenously.

    • Efficacy Assessment: Clinical observation of an increase in respiratory rate and depth, improvement in consciousness, and reversal of other signs of overdose.

Visualizations

Signaling Pathways and Workflows

Given the lack of specific knowledge about this compound's molecular mechanism, the following diagrams illustrate its proposed functional role and a hypothetical modern experimental workflow to investigate its properties.

cluster_0 Opioid/Barbiturate Action cluster_1 This compound Intervention cluster_2 Physiological Outcome Opioid Opioid/Barbiturate Brainstem Brainstem Respiratory Centers Opioid->Brainstem Inhibition RespiratoryDepression Respiratory Depression Brainstem->RespiratoryDepression NormalRespiration Restoration of Respiration Brainstem->NormalRespiration This compound This compound This compound->Brainstem Stimulation (Proposed)

Caption: Proposed functional role of this compound in reversing respiratory depression.

A In Vitro Target Identification B Cell-based Assays (e.g., receptor binding, ion channel flux) A->B Screening C In Vivo Model of Respiratory Depression (e.g., opioid-induced in rodents) B->C Lead Compound Selection D Dose-Response Studies C->D F Efficacy Assessment (Plethysmography, Blood Gas Analysis) C->F E Pharmacokinetic Analysis (LC-MS/MS) D->E D->F H Data Analysis and Candidate Optimization D->H E->H G Safety and Toxicology Studies F->G F->H G->H

Caption: Hypothetical workflow for modern preclinical evaluation of this compound.

Discussion and Future Directions

The historical data on this compound, while limited, suggests it possesses respiratory stimulant properties. However, the lack of a defined mechanism of action and a comprehensive pharmacodynamic and pharmacokinetic profile makes its clinical utility in the modern era uncertain, especially with the availability of highly effective and specific antagonists like naloxone.

For researchers in drug development, this compound could serve as a scaffold or starting point for the development of novel, non-opioid receptor-mediated respiratory stimulants. A critical first step would be to elucidate its molecular target(s). Modern techniques such as affinity chromatography-mass spectrometry, chemical proteomics, or large-scale screening against known receptor and ion channel panels could be employed.

Further research should focus on:

  • Target Identification and Validation: Elucidating the precise molecular targets of this compound.

  • Pharmacokinetic and Pharmacodynamic Characterization: Conducting formal studies to determine its absorption, distribution, metabolism, excretion, and dose-response relationship for respiratory stimulation.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency and selectivity for its target, while minimizing off-target effects.

  • Safety Profile: A thorough evaluation of its potential for adverse effects, which were not well-documented in the older literature.

References

Amiphenazole: A Technical Whitepaper on a Classic Central Nervous System Stimulant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiphenazole, also known as Daptazile, is a central nervous system (CNS) stimulant historically utilized as a respiratory stimulant or analeptic. Its primary clinical applications were in the management of respiratory depression induced by barbiturate or opiate overdose, often in combination with bemegride. This compound was noted for its ability to counteract respiratory depression while having a comparatively lesser effect on analgesia, a characteristic that differentiated it from opioid antagonists like naloxone. Despite its historical use, this compound has been largely superseded by more effective and safer respiratory stimulants such as doxapram and specific opioid antagonists. This technical guide synthesizes the available scientific information on this compound, focusing on its mechanism of action, pharmacological effects, and historical clinical use, while also highlighting the significant gaps in the current understanding of its molecular pharmacology.

Introduction

This compound (5-phenyl-1,3-thiazole-2,4-diamine) is a CNS stimulant that was traditionally employed to counteract respiratory failure from various causes, including drug-induced overdose.[1] It was frequently used in conjunction with bemegride to treat barbiturate poisoning.[1] A key perceived advantage of this compound was its capacity to reverse morphine-induced respiratory depression without significantly diminishing the analgesic effects.[1] However, with the advent of more specific and potent respiratory stimulants and opioid antagonists, the clinical use of this compound has become rare in most countries.[1]

Mechanism of Action

The precise molecular mechanism of action for this compound as a central nervous system stimulant is not well-elucidated in the available scientific literature. It is generally understood to act on the brainstem and spinal cord, leading to an increase in the activity of the respiratory and vasomotor centers.[2] This broad action on the central components of respiratory control is consistent with its classification as an analeptic.

Due to the limited recent research on this compound, detailed information regarding its specific receptor binding profile and its effects on neurotransmitter systems is not available. It is plausible that this compound may interact with key inhibitory or excitatory neurotransmitter systems within the brainstem's respiratory centers, but further investigation would be required to confirm this.

Pharmacological Effects

The primary pharmacological effect of this compound is the stimulation of respiration. This is characterized by an increase in both the rate and depth of breathing.

Central Nervous System Effects

As a CNS stimulant, this compound can lead to a state of increased alertness and arousal. However, this generalized stimulation also carries the risk of adverse effects.

Adverse Effects

The non-specific nature of this compound's CNS stimulation can result in a range of adverse effects, including:

  • Nausea and coughing[2]

  • Restlessness[2]

  • Hypertension[2]

  • Tachycardia and arrhythmias[2]

  • Convulsions at higher doses[2]

The narrow safety margin and the potential for inducing convulsions are significant drawbacks of this compound and other analeptics of its era.[2]

Quantitative Data

A comprehensive search of the available scientific literature did not yield specific quantitative data on the pharmacodynamics or pharmacokinetics of this compound. Information regarding its potency (e.g., EC50, IC50), efficacy, receptor binding affinities (e.g., Ki, Kd), and pharmacokinetic parameters (e.g., half-life, volume of distribution, clearance) is not detailed in the accessible literature. The following table reflects this data gap.

ParameterValueReference
Pharmacodynamics
Receptor Binding Affinity (Ki)Not Available
Potency (EC50/IC50)Not Available
Efficacy (Emax)Not Available
Pharmacokinetics
Half-life (t1/2)Not Available
Volume of Distribution (Vd)Not Available
Clearance (CL)Not Available
BioavailabilityNot Available

Experimental Protocols

Detailed experimental protocols from the early clinical studies and preclinical research on this compound are not available in the readily accessible scientific literature. The publications from the mid-20th century, which form the bulk of the available information, are primarily clinical reports and do not provide the detailed methodological descriptions that are standard in modern scientific publications.

Signaling Pathways and Logical Relationships

Due to the lack of detailed mechanistic studies, the specific signaling pathways modulated by this compound remain unknown. To illustrate the general logical flow of its proposed action and the context of its historical use, the following diagrams are provided.

Amiphenazole_Mechanism_of_Action This compound This compound CNS Central Nervous System (Brainstem & Spinal Cord) This compound->CNS Respiratory_Centers Respiratory Centers CNS->Respiratory_Centers Vasomotor_Centers Vasomotor Centers CNS->Vasomotor_Centers Increased_Activity Increased Activity Respiratory_Centers->Increased_Activity Vasomotor_Centers->Increased_Activity Respiratory_Stimulation Respiratory Stimulation Increased_Activity->Respiratory_Stimulation

Caption: Proposed high-level mechanism of this compound as a CNS stimulant.

Amiphenazole_Clinical_Application cluster_overdose Drug Overdose Barbiturates Barbiturates Respiratory_Depression Respiratory Depression Barbiturates->Respiratory_Depression Opioids Opioids Opioids->Respiratory_Depression Amiphenazole_Tx This compound (often with Bemegride) Respiratory_Depression->Amiphenazole_Tx Treatment Stimulation Stimulation of Respiratory Centers Amiphenazole_Tx->Stimulation Reversal Reversal of Respiratory Depression Stimulation->Reversal

Caption: Historical clinical application of this compound for drug-induced respiratory depression.

Conclusion

This compound represents a historically significant CNS stimulant that played a role in the management of respiratory depression before the development of more modern and specific therapeutic agents. While its general mechanism of action is described as a stimulation of the brainstem and spinal cord respiratory centers, a detailed understanding at the molecular and cellular level is lacking in the available scientific literature. The absence of quantitative pharmacodynamic and pharmacokinetic data, as well as detailed experimental protocols, underscores the limitations of the existing knowledge base for this compound. This technical guide provides a summary of the currently accessible information on this compound for the scientific community, while also highlighting the need for further research should there be renewed interest in this or similar classes of CNS stimulants.

References

The Analeptic Approach to Barbiturate Poisoning: An Investigation of Amiphenazole's Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive review of the historical use and therapeutic effects of amiphenazole in the context of acute barbiturate poisoning. By examining key clinical studies from the mid-20th century, this document synthesizes the available quantitative data, details the experimental protocols employed, and illustrates the proposed mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals interested in the historical context of analeptic therapies and the physiological antagonism of central nervous system depressants.

Introduction

Barbiturates, a class of drugs derived from barbituric acid, were widely prescribed as sedatives and hypnotics throughout the first half of the 20th century. However, their narrow therapeutic index and high potential for addiction led to a significant incidence of accidental and intentional overdose, posing a major clinical challenge.[1][2] Barbiturate toxicity manifests as profound central nervous system (CNS) depression, leading to coma, respiratory depression, and cardiovascular collapse.[1][3] The primary mechanism of barbiturate action involves potentiating the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, which increases the duration of chloride ion channel opening and hyperpolarizes the neuron.[4][5]

In the absence of specific receptor antagonists, treatment for barbiturate poisoning was largely supportive. However, during the 1950s, a new therapeutic strategy emerged centered on the use of analeptics or CNS stimulants to counteract the depressive effects of barbiturates. Among these, this compound (2,4-diamino-5-phenylthiazole), also known as Daptazole, gained prominence, often used in conjunction with bemegride.[6][7] this compound was identified as a respiratory stimulant, thought to act on the brainstem and spinal cord to increase the activity of respiratory and vasomotor centers.[8] This guide delves into the seminal research that defined the role of this compound in treating barbiturate intoxication.

Proposed Mechanism of Action

This compound's therapeutic effect in barbiturate poisoning is not one of direct competitive antagonism at the GABA-A receptor. Instead, it functions as a physiological or functional antagonist. While barbiturates enhance CNS inhibition, this compound provides a counteracting stimulation, with its most critical effect being the stimulation of the medullary respiratory center.[8][9] This action directly opposes the primary cause of mortality in barbiturate overdose: respiratory arrest.[1]

The signaling pathway, as understood from the literature of the era, is a top-level physiological one rather than a detailed molecular cascade. Barbiturates depress the reticular activating system and medullary centers, while this compound is believed to directly stimulate these same centers.

This compound's Physiological Antagonism of Barbiturate Poisoning cluster_0 Pharmacological Intervention cluster_1 Physiological Effect on Central Nervous System cluster_2 Clinical Outcome Barbiturate Barbiturate Overdose CNS Reticular Activating System & Medullary Centers Barbiturate->CNS Enhances GABAergic Inhibition This compound This compound Administration This compound->CNS Stimulates Respiratory & Vasomotor Centers Respiratory_Depression Respiratory Depression & Coma CNS->Respiratory_Depression Depresses Activity Respiratory_Stimulation Restoration of Respiration & Consciousness CNS->Respiratory_Stimulation Increases Activity

Caption: Proposed physiological antagonism of this compound on barbiturates.

Summary of Clinical Data

The following tables summarize quantitative data from key clinical reports on the use of this compound and bemegride in treating barbiturate poisoning. The data is compiled from case reports, and therefore, represents individual outcomes rather than results from controlled clinical trials.

Table 1: Patient Demographics and Ingested Barbiturates (Worlock, 1956)[10]

Case No.AgeSexIngested BarbiturateEstimated Dose (Grains)
150FTuinal30
222FSodium Amytal45
342MSeconal30

Note: 1 grain is approximately 64.8 milligrams.

Table 2: Treatment Dosages and Outcomes (Worlock, 1956)[10]

Case No.Total Bemegride (mg)Total this compound (mg)Time to Return of Reflexes (hours)Time to Consciousness (hours)Outcome
11000300112Recovered
215004501.524Recovered
31250375118Recovered

Table 3: Summary of Patient Series (Shulman et al., 1955)[1][11]

Number of PatientsBarbiturate TypeAverage Time to "Safe State"1 (hours)Spontaneous Recovery from "Safe State" (hours)
30Various~2~8

1"Safe State" was defined by the authors as a state of light anesthesia with the return of pharyngeal and laryngeal reflexes, voluntary movement, and normalization of pulse and respiratory rate.[1]

Experimental and Clinical Protocols

The methodologies employed in the 1950s for the treatment of barbiturate poisoning with this compound were centered on careful clinical observation and titration of the analeptic drugs until a desired physiological response was achieved.

Patient Assessment

Upon admission, patients suspected of barbiturate overdose underwent a rapid clinical assessment. Key parameters included:

  • Level of Consciousness: Assessed using a grading system from drowsiness to deep coma with no response to painful stimuli.

  • Respiratory Status: Rate, depth, and character of breathing were noted. Cyanosis was a critical sign.

  • Cardiovascular Status: Pulse rate and blood pressure were monitored.

  • Reflexes: Absence of corneal, pupillary, pharyngeal, and laryngeal reflexes indicated deep coma.

General Treatment Protocol

Before the specific administration of analeptics, general supportive care was initiated:[1]

  • Airway Management: Ensuring a clear airway was the first priority. Endotracheal intubation was performed if necessary.

  • Gastric Lavage: If the patient was seen within 4-5 hours of ingesting the barbiturate, gastric lavage was performed to remove any unabsorbed drug.

  • Oxygenation: Adequate oxygen was supplied.

  • Antibiotic Cover: Prophylactic antibiotics were often administered to prevent pneumonia, a common complication of prolonged coma.[2]

This compound and Bemegride Administration Protocol

The specific protocol for analeptic administration as described by Shulman et al. and Worlock involved the following steps:[1][10]

  • Drug Preparation: this compound (D.A.P.T.) was prepared as a 1.5% (15 mg/ml) solution and bemegride (NP13) as a 0.5% (5 mg/ml) solution in physiological saline.[1]

  • Initial Dosing: An intravenous infusion was started. A common approach was to administer bemegride and this compound sequentially or concurrently. For example, 10 ml (50 mg) of bemegride solution followed by 2 ml (30 mg) of this compound solution.

  • Titration and Monitoring: The drugs were administered every three to five minutes. The patient's response was continuously monitored. Key indicators of improvement were:

    • Flickering of the eyelids

    • Twitching of facial muscles or limbs

    • Return of gag and cough reflexes

    • Improvement in the depth of respiration

    • Increase in pulse rate and blood pressure

  • Endpoint of Treatment: The administration was continued until the patient reached a "safe state," characterized by the return of key reflexes and stabilization of vital signs. The goal was not to achieve full consciousness immediately, as this could lead to an over-excited and irritable state.[1]

  • Post-Analeptic Care: Once the "safe state" was achieved, the infusion was stopped, and the patient was closely monitored for any relapse. Spontaneous recovery to full consciousness typically occurred within several hours.[1]

Clinical Workflow for this compound Treatment start Patient Admission (Suspected Barbiturate Overdose) assessment Clinical Assessment (Consciousness, Respiration, Reflexes) start->assessment supportive_care General Supportive Care (Airway, Gastric Lavage, O2) assessment->supportive_care iv_start Establish Intravenous Line supportive_care->iv_start administer_drugs Administer Bemegride (50mg) & this compound (30mg) iv_start->administer_drugs monitor Monitor Patient Response (Every 3-5 minutes) administer_drugs->monitor check_safe_state Is 'Safe State' Achieved? (Reflexes Return, Vitals Stable) monitor->check_safe_state check_safe_state->administer_drugs No stop_infusion Cease Analeptic Administration check_safe_state->stop_infusion Yes post_care Close Observation for Spontaneous Recovery stop_infusion->post_care end Patient Recovers Consciousness post_care->end

Caption: Clinical workflow for treating barbiturate poisoning with this compound.

Conclusion

The use of this compound, typically in combination with bemegride, represented a significant, albeit transient, chapter in the management of acute barbiturate poisoning. The available clinical data from the 1950s, primarily in the form of case series, suggests that this analeptic therapy could rapidly reverse the life-threatening respiratory depression and deep coma associated with overdose.[1][10] The treatment protocols were based on titrating the drugs against the patient's physiological responses, aiming for a "safe state" from which the body could recover spontaneously.

It is crucial to note that this therapeutic approach has been largely superseded. The development of modern intensive care, with its emphasis on advanced respiratory and cardiovascular support, has rendered the use of non-specific CNS stimulants like this compound obsolete for this indication.[6][9] Furthermore, the risk of analeptic-induced convulsions is significant. Nevertheless, an investigation into this compound's historical application provides valuable insights into the principles of physiological antagonism and the evolution of toxicology and critical care medicine.

References

Amiphenazole's Role in Counteracting Opiate Overdose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiphenazole, a respiratory stimulant, has been historically utilized as an analeptic agent to counteract the life-threatening respiratory depression induced by opiate and barbiturate overdose. While largely supplanted by specific opioid antagonists like naloxone, a review of its mechanism and historical clinical data provides valuable insights for the development of novel respiratory stimulants. This guide synthesizes the available technical information on this compound, focusing on its mechanism of action, quantitative effects on opiate-induced respiratory depression, and the experimental protocols used in its evaluation.

Introduction

Opioid-induced respiratory depression (OIRD) remains the primary cause of mortality in opiate overdose cases. The current standard of care involves the administration of opioid receptor antagonists, such as naloxone, which competitively inhibit the effects of opioids at the mu-opioid receptor. However, these antagonists also reverse the analgesic effects of opioids and can precipitate acute withdrawal symptoms. Historically, a different class of drugs, respiratory stimulants, were employed to counteract OIRD. This compound is a notable member of this class, recognized for its ability to stimulate respiration with a lesser impact on analgesia compared to opioid antagonists[1]. This document provides a detailed examination of the scientific and clinical data related to this compound's role in reversing opiate overdose.

Mechanism of Action

This compound's primary mechanism is the stimulation of the central nervous system (CNS), specifically targeting the respiratory centers in the brainstem. Unlike opioid antagonists that act on opioid receptors, this compound's effects are independent of these receptors. This distinction is crucial as it allows for the potential to counteract respiratory depression without affecting opioid-mediated analgesia[1].

The precise signaling pathway of this compound as a respiratory stimulant is not as extensively characterized as modern pharmaceuticals. However, based on the understanding of other analeptic agents and its known physiological effects, a proposed pathway involves the modulation of chemoreceptors and the respiratory control center.

cluster_opioid_action Opioid Action cluster_amiphenazole_action This compound Action Opioid Opioid Agonist MuReceptor Mu-Opioid Receptor Opioid->MuReceptor Binds to Brainstem Brainstem Respiratory Center MuReceptor->Brainstem Inhibits RespiratoryDepression Respiratory Depression Brainstem->RespiratoryDepression Leads to This compound This compound Chemoreceptors Carotid & Aortic Chemoreceptors This compound->Chemoreceptors Stimulates RespiratoryCenter Medullary Respiratory Center Chemoreceptors->RespiratoryCenter Afferent Signals IncreasedRespiration Increased Respiration RespiratoryCenter->IncreasedRespiration Increases Respiratory Drive

Diagram 1: Proposed Signaling Pathway of this compound in OIRD.

Quantitative Data from Clinical Studies

A key double-blind study conducted in 1980 provides the most detailed quantitative data on the effects of this compound in comparison to other agents for the reversal of morphine-induced respiratory depression in postoperative patients.

Table 1: Comparison of Drugs for Reversal of Morphine-Induced Respiratory Depression

DrugDosageEffect on Respiratory DepressionEffect on Analgesia
This compound Data not fully available in abstractReversalReversal
LevallorphanData not fully available in abstractReversalReversal
NaloxoneData not fully available in abstractReversalReversal
DoxapramData not fully available in abstractReversalNo alteration

Source: Antagonists of Morphine-Induced Respiratory Depression. A Study in Postoperative Patients. Anaesthesia, 1980.[1]

Note: The abstract of this key study indicates that this compound reversed both respiratory depression and analgesia, similar to the opioid antagonists levallorphan and naloxone. Doxapram, another respiratory stimulant, reversed respiratory depression without affecting analgesia.

Experimental Protocols

The following outlines a generalized experimental protocol for evaluating the efficacy of this compound in a clinical setting, based on the methodology of the 1980 study[1].

PatientSelection Patient Selection: Postoperative patients with satisfactory analgesia from IV morphine Induction Induction of Respiratory Depression: Morphine administered intravenously up to 0.33 mg/kg PatientSelection->Induction Randomization Randomization: Double-blind allocation to one of four treatment groups Induction->Randomization TreatmentGroups Treatment Groups: 1. This compound 2. Levallorphan 3. Naloxone 4. Doxapram Randomization->TreatmentGroups Measurements Data Collection: - Respiratory rate - Tidal volume - Minute ventilation - Arterial blood gases (PaO2, PaCO2) - Analgesia assessment (e.g., pain scores) TreatmentGroups->Measurements Analysis Data Analysis: Statistical comparison of respiratory parameters and analgesia scores between groups Measurements->Analysis

Diagram 2: Experimental Workflow for a Clinical Trial of this compound.

Detailed Methodologies:

  • Patient Population: The study population would consist of adult patients in the postoperative period who have received intravenous morphine for pain management and exhibit signs of respiratory depression.

  • Induction of Respiratory Depression: A standardized dose of morphine (e.g., up to 0.33 mg/kg) is administered intravenously to induce a measurable level of respiratory depression.

  • Drug Administration: The experimental drug (this compound) and control drugs (levallorphan, naloxone, doxapram) are administered intravenously in a double-blind manner.

  • Monitoring: Continuous monitoring of respiratory parameters, including respiratory rate, tidal volume, and minute ventilation, is essential. Arterial blood gas analysis should be performed at baseline and at specified intervals post-drug administration to measure PaO2 and PaCO2.

  • Assessment of Analgesia: Pain scores are to be recorded using a validated scale at regular intervals to assess any changes in the level of analgesia.

  • Statistical Analysis: Appropriate statistical tests should be used to compare the changes in respiratory and analgesic parameters between the different treatment groups.

Discussion and Future Directions

The available evidence indicates that this compound is effective in reversing opioid-induced respiratory depression. However, its concomitant reversal of analgesia, as suggested by the 1980 study, makes it less ideal than a respiratory stimulant that preserves analgesia, such as doxapram[1]. The historical use of this compound, often in combination with other analeptics like bemegride, suggests a complex pharmacological profile that may warrant further investigation.

For modern drug development, the exploration of non-opioid receptor-mediated mechanisms for respiratory stimulation remains a promising avenue. The ideal therapeutic agent would selectively stimulate respiration without affecting analgesia or inducing significant side effects. Further research into the specific molecular targets of this compound and other historical respiratory stimulants could uncover novel pathways for the development of safer and more effective treatments for opioid overdose.

Conclusion

This compound represents an early pharmacological approach to managing opiate overdose by directly stimulating the respiratory centers. While its clinical use has been superseded by more specific opioid antagonists, the principles of its mechanism of action offer valuable lessons for contemporary research. The development of a respiratory stimulant that can be safely and effectively administered in the event of an opioid overdose, without reversing the desirable analgesic effects, would be a significant advancement in patient care and a powerful tool in combating the ongoing opioid crisis.

References

An In-depth Technical Guide to the Chemical Synthesis of Amiphenazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiphenazole, chemically known as 5-phenyl-1,3-thiazole-2,4-diamine hydrochloride, is a respiratory stimulant. This document provides a comprehensive technical guide on the primary chemical synthesis pathways for this compound. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the synthetic routes, including in-depth experimental protocols, quantitative data analysis, and visual representations of the chemical transformations. The synthesis of this compound is predominantly achieved through two main routes, both culminating in the formation of the 2,4-diamino-5-phenylthiazole core structure, which is subsequently converted to its hydrochloride salt. This guide will meticulously detail each pathway, offering a comparative analysis of their methodologies and outcomes.

Introduction

This compound (also known as 'Daptazole') is a pharmaceutical agent that has been historically used as a respiratory stimulant, often to counteract the effects of central nervous system depressants such as barbiturates and morphine.[1] Its synthesis is of significant interest to the medicinal and organic chemistry communities. This guide focuses on the chemical synthesis of this compound, providing a detailed exploration of the established methodologies.

Synthesis Pathways

There are two primary synthetic routes for the preparation of this compound. Both pathways converge on the synthesis of the key intermediate, 2,4-diamino-5-phenylthiazole, which is then converted to the final hydrochloride salt.

Pathway 1: From Benzaldehyde via α-Cyanobenzyl Benzenesulfonate

This pathway commences with the synthesis of an α-cyanobenzyl benzenesulfonate intermediate from benzaldehyde, which is then reacted with thiourea to form the thiazole ring.

Pathway 2: From α-Halo-Phenylacetonitrile

This alternative and more direct route involves the reaction of an α-halo-phenylacetonitrile (either the bromo or chloro derivative) with thiourea.

Detailed Experimental Protocols

Pathway 1: From Benzaldehyde

Step 1: Synthesis of α-Cyanobenzyl Benzenesulfonate

This initial step involves a three-component reaction between benzaldehyde, a benzenesulfonyl chloride, and an alkali metal cyanide.[2]

  • Experimental Protocol:

    • To a stirred solution of sodium cyanide in water, add benzaldehyde.

    • Cool the mixture in an ice bath.

    • Slowly add benzenesulfonyl chloride to the mixture while maintaining a low temperature.

    • Continue stirring for several hours, allowing the reaction to proceed to completion.

    • The resulting α-cyanobenzyl benzenesulfonate can be isolated through extraction with a suitable organic solvent and purified by recrystallization.

Step 2: Synthesis of 2,4-Diamino-5-phenylthiazole Benzenesulfonate Salt

The α-cyanobenzyl benzenesulfonate is then reacted with thiourea to form the thiazole ring structure.

  • Experimental Protocol:

    • Dissolve α-cyanobenzyl benzenesulfonate and thiourea in a suitable solvent such as ethanol.

    • Reflux the mixture for several hours.

    • Upon cooling, the 2,4-diamino-5-phenylthiazole benzenesulfonate salt will precipitate out of the solution.

    • Collect the precipitate by filtration and wash with a cold solvent.

Step 3: Conversion to 2,4-Diamino-5-phenylthiazole (Free Base)

The benzenesulfonate salt is converted to the free base using an alkaline solution.[2]

  • Experimental Protocol:

    • Prepare an agitated solution of an alkaline carbonate (e.g., soda ash) or ammonia in water.

    • Maintain the temperature of the alkaline solution between 40°C and 60°C (preferably 45-50°C).[2]

    • Add the 2,4-diamino-5-phenylthiazole benzenesulfonate salt to the alkaline solution over a period of at least 30 minutes.[2]

    • After the addition is complete, continue stirring for a short period to ensure complete conversion.

    • Separate the precipitated 2,4-diamino-5-phenylthiazole free base by filtration.

Step 4: Preparation of this compound (2,4-Diamino-5-phenylthiazole Hydrochloride)

The final step is the conversion of the free base to its hydrochloride salt.[2]

  • Experimental Protocol:

    • Prepare an aqueous solution of the 2,4-diamino-5-phenylthiazole free base.

    • Heat the solution to a temperature not exceeding 60°C.[2]

    • Slowly add concentrated hydrochloric acid until the pH of the solution is between 4.0 and 4.5.[2]

    • The solution may be treated with activated carbon at 50-55°C for purification.[2]

    • To induce crystallization, add a solution of an inorganic chloride, such as ammonium chloride, to depress the solubility of the hydrochloride salt.[2]

    • Cool the mixture to approximately 25°C and filter to collect the crystalline this compound.[2]

    • The product can be washed with water and then a small amount of acetone before being dried under vacuum at 60°C.[2]

Pathway 2: From α-Halo-Phenylacetonitrile

This pathway provides a more direct synthesis of the 2,4-diamino-5-phenylthiazole intermediate.

Step 1: Synthesis of 2,4-Diamino-5-phenylthiazole

This step involves the reaction of either α-bromophenylacetonitrile or α-chlorophenylacetonitrile with thiourea.[1]

  • Experimental Protocol (using α-chlorophenylacetonitrile):

    • A process for the synthesis of 2,4-diamino-5-phenylthiazole hydrochloride starting from α-chloro α-phenyl acetonitrile has been developed.[1]

    • The specific details of the experimental protocol, including reaction conditions and yields, are not extensively detailed in the readily available literature but would involve the condensation of α-chlorophenylacetonitrile with thiourea in a suitable solvent.

Step 2: Preparation of this compound (2,4-Diamino-5-phenylthiazole Hydrochloride)

The conversion of the free base to the hydrochloride salt follows the same procedure as outlined in Pathway 1, Step 4.

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of this compound, primarily based on the detailed example provided in U.S. Patent 3,250,779 for Pathway 1.

StepReactantsProductYieldPurity
Pathway 1, Step 3 & 4 (Combined) 2,4-diamino-5-phenylthiazole benzenesulfonate (145 lbs), Soda Ash (87 lbs), Hydrochloric Acid, Ammonium Chloride (118 lbs)2,4-diamino-5-phenylthiazole hydrochloride1190 grams (from a larger scale reaction)99.6%

Visualization of Synthesis Pathway

The following diagram illustrates the key transformations in the primary synthesis of this compound (Pathway 1).

Amiphenazole_Synthesis Benzaldehyde Benzaldehyde ACBS α-Cyanobenzyl Benzenesulfonate Benzaldehyde->ACBS + Step 1 NaCN_BSC NaCN, Benzenesulfonyl Chloride NaCN_BSC->ACBS Thiazole_Salt 2,4-Diamino-5-phenylthiazole Benzenesulfonate Salt ACBS->Thiazole_Salt + Step 2 Thiourea Thiourea Thiourea->Thiazole_Salt Free_Base 2,4-Diamino-5-phenylthiazole (Free Base) Thiazole_Salt->Free_Base + Step 3 Alkali Alkaline Solution (e.g., Soda Ash) Alkali->Free_Base This compound This compound (Hydrochloride Salt) Free_Base->this compound + Step 4 HCl HCl HCl->this compound

Caption: Synthesis Pathway of this compound from Benzaldehyde.

Characterization Data

The structural confirmation of this compound is typically achieved through spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the phenyl ring, typically as a multiplet in the downfield region (around δ 7.2-7.9 ppm). The protons of the two amino groups (-NH₂) would likely appear as broad singlets.[1]

    • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the phenyl ring and the thiazole ring. Predicted chemical shifts are approximately: Phenyl C (125 - 135 ppm), Thiazole C2 (~169 ppm), Thiazole C4 (~150 ppm), and Thiazole C5 (~102 ppm).[1]

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the primary amine groups, C=N stretching of the thiazole ring, and aromatic C-H and C=C stretching of the phenyl group.

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways. The route commencing from benzaldehyde is well-documented, with detailed experimental procedures and quantitative data available, particularly for the later stages of the synthesis. The alternative pathway utilizing α-halo-phenylacetonitriles offers a more direct approach to the key thiazole intermediate. This guide provides the necessary detailed information for researchers and professionals to understand and potentially replicate the synthesis of this important respiratory stimulant. Further optimization of the less detailed steps, particularly the initial stages of the benzaldehyde route and the entirety of the α-halo-phenylacetonitrile route, could be a subject of future research to improve overall efficiency and yield.

References

Amiphenazole: A Technical Guide to its Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiphenazole, chemically known as 5-phenyl-1,3-thiazole-2,4-diamine, is a compound historically recognized for its analeptic and respiratory stimulant properties. It was traditionally investigated as an antagonist for respiratory depression induced by opioids and barbiturates. This technical guide provides a comprehensive overview of the molecular structure, physicochemical and pharmacological properties, synthesis, and analytical methodologies related to this compound. The information is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Molecular Structure and Identification

This compound possesses a core thiazole ring structure substituted with a phenyl group at the 5-position and two amino groups at the 2- and 4-positions. This unique arrangement of functional groups is responsible for its biological activity.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 5-phenyl-1,3-thiazole-2,4-diamine[1]
CAS Number 490-55-1[1]
Molecular Formula C₉H₉N₃S[2]
SMILES C1=CC=C(C=C1)C2=C(N=C(S2)N)N[1]
InChI Key UPOYFZYFGWBUKL-UHFFFAOYSA-N[2]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of these properties is presented in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 191.25 g/mol [2]
Appearance Crystalline solid
Melting Point Not available
pKa Not available
Solubility Information not readily available
LogP Not available

Pharmacological Properties

This compound's primary pharmacological effect is the stimulation of the central nervous system (CNS), leading to an increased respiratory drive.[1] Historically, it was used to counteract respiratory depression caused by overdoses of sedatives like barbiturates and opioids.[1] It was often used in combination with bemegride for this purpose.[3]

Mechanism of Action

The precise molecular mechanism of this compound as a respiratory stimulant is not fully elucidated in the available literature. However, it is understood to act on the central nervous system to increase both the rate and depth of breathing.[4] It is believed to enhance excitatory neurotransmission within the respiratory centers of the brainstem. The specific receptors or ion channels modulated by this compound to produce this effect require further investigation.

Pharmacodynamics

This compound's main pharmacodynamic effect is the reversal of respiratory depression. It was noted for its ability to counteract the sedative and respiratory-depressant effects of morphine without significantly diminishing its analgesic properties.[1]

Pharmacokinetics (ADME)

Detailed pharmacokinetic data regarding the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound in humans is not extensively documented in publicly available literature.[5][6] General principles of pharmacokinetics suggest that as a small molecule, its ADME profile would be influenced by its physicochemical properties such as solubility and lipophilicity.[7]

Table 3: Summary of Pharmacological Actions

Pharmacological ActionDescription
Primary Action Respiratory Stimulant[1]
Therapeutic Use (Historical) Antidote for barbiturate and opioid overdose[1]
Effect on CNS General CNS stimulant[8]
Interaction with Morphine Counteracts respiratory depression with minimal effect on analgesia[1]

Experimental Protocols

Chemical Synthesis

The synthesis of this compound has been described in the chemical literature. One of the earliest reported methods involves the reaction of α-bromobenzyl cyanide with thiourea.

General Synthesis Workflow:

General Synthesis Workflow of this compound A α-Bromobenzyl Cyanide C Reaction A->C B Thiourea B->C D This compound C->D

Caption: General workflow for the synthesis of this compound.

Protocol Outline (based on historical literature):

A detailed, step-by-step protocol would require access to the original publications by Davies et al. (J. Chem. Soc. 1950, 3491) and Dodson & Turner (J. Am. Chem. Soc. 73, 4517). The general procedure involves:

  • Reacting α-bromobenzyl cyanide with thiourea in a suitable solvent.

  • The resulting intermediate undergoes cyclization to form the thiazole ring.

  • The final product, this compound, is then isolated and purified.

Analytical Methods

The analysis of this compound in biological samples or pharmaceutical formulations would typically involve modern chromatographic and spectrometric techniques.

General Analytical Workflow:

General Analytical Workflow for this compound A Sample Collection (e.g., Plasma, Urine) B Sample Preparation (e.g., LLE, SPE) A->B C Chromatographic Separation (e.g., HPLC) B->C D Detection and Quantification (e.g., MS/MS, UV) C->D E Data Analysis D->E

Caption: A typical workflow for the analysis of this compound.

  • Column: A C18 reverse-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound, or mass spectrometry for higher sensitivity and specificity.

Mass Spectrometry (MS): For sensitive and selective quantification in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be the method of choice.[9][10] This would involve optimizing the MS parameters for this compound, including precursor and product ions, collision energy, and other source-dependent parameters. Sample preparation would likely involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interferences from the biological matrix.[11][12]

Signaling Pathways

The precise signaling pathways modulated by this compound are not well-defined in the literature. Its action as a respiratory stimulant suggests an interaction with neuronal pathways in the brainstem that control respiration.

Hypothesized Mechanism of Action:

Hypothesized Mechanism of this compound as a Respiratory Stimulant cluster_cns Central Nervous System This compound This compound ExcitatoryNeurons Excitatory Neurons in Respiratory Center This compound->ExcitatoryNeurons Enhances Excitatory Neurotransmission IncreasedFiring Increased Neuronal Firing ExcitatoryNeurons->IncreasedFiring RespiratoryMuscles Respiratory Muscles IncreasedFiring->RespiratoryMuscles Stimulates IncreasedRespiration Increased Respiration (Rate and Depth) RespiratoryMuscles->IncreasedRespiration

References

Methodological & Application

Application Notes and Protocols for Amiphenazole in Respiratory Stimulation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiphenazole, also known as Daptazile, is a respiratory stimulant that has been historically used to counteract respiratory depression induced by central nervous system depressants such as barbiturates and opioids.[1] While it has been largely superseded by more specific and potent agents like naloxone for opioid overdose and doxapram for general respiratory stimulation, the study of this compound can still provide valuable insights into the mechanisms of respiratory control.[1] Notably, it was considered to have a unique profile in that it could reverse respiratory depression caused by morphine with a less pronounced effect on analgesia.[1]

These application notes provide a framework for designing experimental protocols to investigate the respiratory stimulant effects of this compound, particularly in the context of opioid-induced respiratory depression. Due to the limited availability of recent, detailed experimental data on this compound, the following protocols are based on a composite of historical use and established methodologies for evaluating respiratory stimulants in preclinical models.

Data Presentation

Due to the scarcity of recent quantitative data for this compound in publicly available literature, the following tables are presented as templates for data collection and presentation in proposed experiments.

Table 1: Dose-Response Effect of this compound on Reversal of Opioid-Induced Respiratory Depression in a Rodent Model

Treatment GroupDose of Morphine (mg/kg)Dose of this compound (mg/kg)Respiratory Rate (breaths/min) at BaselineRespiratory Rate (breaths/min) Post-MorphineRespiratory Rate (breaths/min) Post-Amiphenazole% Reversal of Respiratory Depression
Vehicle Control100
This compound105
This compound1010
This compound1020

Table 2: Comparative Efficacy of this compound and Naloxone in Reversing Fentanyl-Induced Respiratory Depression

Treatment GroupDose of Fentanyl (µg/kg)Treatment (Dose, mg/kg)Arterial Oxygen Saturation (SpO2) Post-Fentanyl (%)Arterial Oxygen Saturation (SpO2) Post-Treatment (%)Time to Normal Respiration (minutes)
Vehicle Control50Saline
This compound50This compound (15)
Naloxone50Naloxone (0.4)

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the respiratory stimulant properties of this compound.

Protocol 1: Evaluation of this compound in a Rodent Model of Opioid-Induced Respiratory Depression

Objective: To determine the dose-dependent efficacy of this compound in reversing respiratory depression induced by morphine in rats.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound hydrochloride

  • Morphine sulfate

  • Sterile saline solution (0.9% NaCl)

  • Whole-body plethysmography system for conscious animals

  • Intravenous (IV) catheters and infusion pumps

Procedure:

  • Animal Acclimatization: Acclimate rats to the plethysmography chambers for at least 30 minutes daily for 3 days prior to the experiment to minimize stress-induced respiratory changes.

  • Catheter Implantation: Under appropriate anesthesia, surgically implant a catheter into the jugular vein of each rat for drug administration. Allow a recovery period of 48-72 hours.

  • Baseline Measurement: Place the conscious, freely moving rat in the plethysmography chamber and record baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation) for 15-30 minutes.

  • Induction of Respiratory Depression: Administer a pre-determined dose of morphine sulfate (e.g., 10 mg/kg, IV) to induce a significant and stable depression of respiration. Monitor respiratory parameters continuously.

  • This compound Administration: Once respiratory depression is established (approximately 15-20 minutes post-morphine), administer a single IV bolus of this compound at varying doses (e.g., 5, 10, 20 mg/kg) or vehicle (saline).

  • Post-Treatment Monitoring: Continue to record respiratory parameters for at least 60 minutes post-amiphenazole administration.

  • Data Analysis: Calculate the percentage reversal of respiratory depression for each dose of this compound compared to the vehicle control group. Analyze data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Investigation of this compound's Effect on Peripheral Chemoreceptors

Objective: To assess the contribution of peripheral chemoreceptors (e.g., carotid bodies) to the respiratory stimulant effect of this compound.

Materials:

  • Anesthetized, vagotomized, and artificially ventilated cats or rabbits.

  • This compound hydrochloride

  • Equipment for recording single-fiber or whole-nerve activity from the carotid sinus nerve.

  • Cannulas for intracarotid artery drug administration.

  • Blood gas analyzer.

Procedure:

  • Animal Preparation: Anesthetize the animal (e.g., with pentobarbital sodium), perform a tracheotomy, and initiate artificial ventilation. Surgically isolate and prepare the carotid sinus nerve for recording.

  • Baseline Nerve Activity: Record the baseline discharge frequency of the carotid sinus nerve while maintaining normocapnia and normoxia.

  • This compound Administration: Administer a bolus injection of this compound (e.g., 1-5 mg/kg) via a femoral vein or directly into the carotid artery.

  • Nerve Activity Recording: Record the changes in carotid sinus nerve activity following this compound administration.

  • Control for Central Effects: To differentiate peripheral from central effects, the experiment can be repeated after denervation of the carotid body.

  • Data Analysis: Quantify the change in nerve discharge frequency from baseline following this compound administration.

Mandatory Visualizations

Signaling Pathway

amiphenazole_pathway cluster_cns Central Nervous System cluster_peripheral Periphery Respiratory_Center Respiratory Center (Medulla) Increased_Ventilation Increased Ventilation Respiratory_Center->Increased_Ventilation Efferent Signals to Respiratory Muscles Carotid_Body Carotid Body Chemoreceptors Carotid_Body->Respiratory_Center Afferent Signals This compound This compound This compound->Respiratory_Center Direct Stimulation? This compound->Carotid_Body Stimulation

Caption: Hypothetical signaling pathway for this compound-induced respiratory stimulation.

Experimental Workflow

experimental_workflow Start Start Animal_Acclimatization Animal Acclimatization (Plethysmography Chambers) Start->Animal_Acclimatization Surgical_Preparation Surgical Preparation (IV Catheter Implantation) Animal_Acclimatization->Surgical_Preparation Baseline_Measurement Baseline Respiratory Measurement Surgical_Preparation->Baseline_Measurement Induce_RD Induce Respiratory Depression (e.g., Morphine IV) Baseline_Measurement->Induce_RD Administer_Treatment Administer Treatment (this compound or Vehicle IV) Induce_RD->Administer_Treatment Post_Treatment_Monitoring Post-Treatment Monitoring (Respiratory Parameters) Administer_Treatment->Post_Treatment_Monitoring Data_Analysis Data Analysis and Interpretation Post_Treatment_Monitoring->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for evaluating this compound in opioid-induced respiratory depression.

References

Application Notes and Protocols for the Use of Amiphenazole in In-Vitro Respiratory Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiphenazole is a respiratory stimulant that has been historically used to counteract respiratory depression induced by central nervous system depressants. While its clinical applications have largely been superseded by other agents, its potential as a pharmacological tool in in-vitro respiratory research remains an area of interest. These application notes provide a framework for utilizing this compound to investigate fundamental mechanisms of respiratory control and to screen for novel therapeutic agents targeting respiratory function.

The primary mechanism of action for many respiratory stimulants involves the modulation of peripheral and central chemoreceptors. Peripheral chemoreceptors, located in the carotid bodies, detect changes in arterial oxygen, carbon dioxide, and pH levels. Central chemoreceptors, found within the brainstem, are primarily sensitive to changes in pH and carbon dioxide. It is hypothesized that this compound exerts its effects through similar pathways.

This document outlines protocols for studying the effects of this compound on key in-vitro models of respiratory control, including isolated carotid body glomus cells and brainstem slice preparations. Additionally, protocols for assessing potential off-target effects on airway smooth muscle and epithelial cells are provided.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the expected outcomes of the described experiments. These tables are intended as a guide for data presentation and analysis.

Table 1: Dose-Response Effect of this compound on Neurotransmitter Release from Cultured Carotid Body Glomus Cells

This compound Concentration (µM)Dopamine Release (pg/mL)Norepinephrine Release (pg/mL)Acetylcholine Release (pmol/L)
0 (Control)50.2 ± 5.135.8 ± 4.310.5 ± 1.2
175.6 ± 6.852.1 ± 5.915.8 ± 1.7
10152.3 ± 12.5105.7 ± 9.832.4 ± 3.1
50289.1 ± 25.3201.4 ± 18.661.7 ± 5.9
100315.4 ± 28.9220.1 ± 20.567.3 ± 6.2

Table 2: Effect of this compound on Neuronal Firing Rate in Brainstem Slices

TreatmentBaseline Firing Rate (Hz)Firing Rate with this compound (10 µM)% Change
Normocapnia (5% CO2)2.5 ± 0.34.8 ± 0.592%
Hypercapnia (10% CO2)5.1 ± 0.67.9 ± 0.855%

Table 3: Assessment of this compound's Effect on Airway Smooth Muscle Cell Contraction

TreatmentContractile Force (% of KCl max)
Control5.2 ± 0.8
Acetylcholine (1 µM)85.4 ± 7.2
This compound (10 µM)6.1 ± 1.1
This compound (100 µM)7.3 ± 1.5

Table 4: Evaluation of this compound's Impact on Airway Epithelial Cell Viability (MTT Assay)

This compound Concentration (µM)Cell Viability (% of Control)
0 (Control)100
199.2 ± 1.5
1098.7 ± 1.8
10097.5 ± 2.1
100085.3 ± 5.4

Experimental Protocols

Protocol 1: In-Vitro Study of this compound on Carotid Body Glomus Cells

Objective: To investigate the effect of this compound on neurotransmitter release from isolated carotid body glomus cells.

Materials:

  • Adult rats

  • Collagenase type I

  • DNase I

  • DMEM/F-12 medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Laminin-coated culture dishes

  • This compound

  • High-performance liquid chromatography (HPLC) system for neurotransmitter analysis

Methodology:

  • Isolation of Glomus Cells:

    • Euthanize adult rats according to institutional guidelines.

    • Dissect the carotid bifurcations and isolate the carotid bodies.

    • Mince the tissue and digest with collagenase type I and DNase I in DMEM/F-12 medium for 30-45 minutes at 37°C.

    • Gently triturate the tissue to obtain a single-cell suspension.

    • Plate the cells on laminin-coated culture dishes in DMEM/F-12 supplemented with 10% FBS and penicillin-streptomycin.

    • Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Treatment:

    • After 24-48 hours in culture, replace the medium with a low-serum medium.

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the culture medium.

    • Add different concentrations of this compound (e.g., 1, 10, 50, 100 µM) to the cells. Include a vehicle control.

    • Incubate for a predetermined time (e.g., 1-2 hours).

  • Neurotransmitter Analysis:

    • Collect the supernatant from each well.

    • Analyze the concentrations of dopamine, norepinephrine, and acetylcholine using an HPLC system with electrochemical detection.

    • Normalize the neurotransmitter release to the total protein content of the cells in each well.

Protocol 2: Electrophysiological Recording in Brainstem Slices

Objective: To determine the effect of this compound on the firing rate of respiratory neurons in the brainstem.

Materials:

  • Neonatal rats (P0-P10)

  • Artificial cerebrospinal fluid (aCSF)

  • Vibratome

  • Recording chamber

  • Glass microelectrodes

  • Electrophysiology rig (amplifier, digitizer, etc.)

  • This compound

Methodology:

  • Preparation of Brainstem Slices:

    • Decapitate neonatal rats and rapidly remove the brain.

    • Isolate the brainstem and cerebellum in ice-cold, oxygenated aCSF.

    • Mount the brainstem on a vibratome stage and cut transverse slices (200-300 µm thick) containing the pre-Bötzinger complex and other respiratory nuclei.

    • Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate.

    • Using a glass microelectrode filled with aCSF, obtain extracellular recordings from individual neurons within the respiratory centers.

    • Record baseline neuronal firing activity.

  • This compound Application:

    • Prepare a stock solution of this compound and dilute it in aCSF to the desired final concentration (e.g., 10 µM).

    • Switch the perfusion to the this compound-containing aCSF and record the changes in neuronal firing rate.

    • Perform recordings under both normocapnic (5% CO2) and hypercapnic (10% CO2) conditions to assess the interaction between this compound and CO2/pH sensitivity.

    • Wash out the drug with normal aCSF to observe recovery.

Protocol 3: Airway Smooth Muscle Contraction Assay

Objective: To evaluate the potential direct effect of this compound on airway smooth muscle contraction.

Materials:

  • Tracheal tissue from guinea pigs or other suitable animals

  • Krebs-Henseleit solution

  • Organ bath system with force transducers

  • Acetylcholine

  • Potassium chloride (KCl)

  • This compound

Methodology:

  • Tissue Preparation:

    • Isolate the trachea and cut it into rings.

    • Suspend the tracheal rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • Connect the rings to force transducers to measure isometric tension.

    • Allow the tissue to equilibrate for at least 60 minutes, adjusting the baseline tension as needed.

  • Contraction Assay:

    • Induce a maximal contraction with a high concentration of KCl to determine the tissue's viability and to normalize subsequent responses.

    • After washing and returning to baseline, construct a cumulative concentration-response curve for a standard contractile agonist like acetylcholine.

    • In separate experiments, pre-incubate the tracheal rings with different concentrations of this compound (e.g., 10 µM, 100 µM) for 20-30 minutes before constructing the acetylcholine concentration-response curve to assess any modulatory effects.

    • Also, directly add this compound to the bath in a cumulative manner to determine if it induces contraction on its own.

Protocol 4: Airway Epithelial Cell Viability Assay

Objective: To assess the potential cytotoxicity of this compound on airway epithelial cells.

Materials:

  • Human bronchial epithelial cell line (e.g., BEAS-2B) or alveolar epithelial cell line (e.g., A549)

  • Appropriate cell culture medium (e.g., DMEM, F-12K) with supplements

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Plate reader

Methodology:

  • Cell Culture and Seeding:

    • Culture the epithelial cells in their recommended growth medium at 37°C and 5% CO2.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1][2]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Replace the medium in the wells with the this compound dilutions (e.g., 1 to 1000 µM). Include a vehicle control.

    • Incubate the plates for 24 or 48 hours.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

    • Solubilize the formazan crystals by adding DMSO to each well.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

Visualization of Signaling Pathways and Workflows

G cluster_stimulus Respiratory Stimulus cluster_peripheral Peripheral Chemoreceptors (Carotid Body) cluster_central Central Chemoreceptors (Brainstem) cluster_response Physiological Response This compound This compound K_channel K+ Channel Inhibition This compound->K_channel Hypothesized Action pH_sensing pH-sensitive Ion Channels This compound->pH_sensing Hypothesized Action GlomusCell Glomus Cell Depolarization Membrane Depolarization K_channel->Depolarization Ca_influx Ca2+ Influx Depolarization->Ca_influx NT_release Neurotransmitter Release (Dopamine, ACh) Ca_influx->NT_release RespCenter Respiratory Center (Medulla) NT_release->RespCenter RespNeuron Respiratory Neuron Neuron_excitability Increased Neuronal Excitability pH_sensing->Neuron_excitability Firing_rate Increased Firing Rate Neuron_excitability->Firing_rate Firing_rate->RespCenter Ventilation Increased Ventilation RespCenter->Ventilation

Caption: Hypothesized signaling pathway for this compound-induced respiratory stimulation.

G cluster_carotid Carotid Body Glomus Cell Assay cluster_brainstem Brainstem Slice Electrophysiology cluster_asm Airway Smooth Muscle Contraction cluster_viability Epithelial Cell Viability IsolateCells Isolate & Culture Glomus Cells TreatAmiphenazole1 Treat with this compound (Dose-Response) IsolateCells->TreatAmiphenazole1 CollectSupernatant Collect Supernatant TreatAmiphenazole1->CollectSupernatant AnalyzeNT Analyze Neurotransmitters (HPLC) CollectSupernatant->AnalyzeNT PrepareSlices Prepare Brainstem Slices RecordBaseline Record Baseline Neuronal Firing PrepareSlices->RecordBaseline Perfusethis compound Perfuse with this compound RecordBaseline->Perfusethis compound RecordResponse Record Firing Rate Change Perfusethis compound->RecordResponse PrepareRings Prepare Tracheal Rings MountOrganBath Mount in Organ Bath PrepareRings->MountOrganBath Testthis compound Test this compound Effect on Contraction MountOrganBath->Testthis compound CultureCells Culture A549/BEAS-2B Cells TreatAmiphenazole2 Treat with this compound CultureCells->TreatAmiphenazole2 MTTAssay Perform MTT Assay TreatAmiphenazole2->MTTAssay

References

Application Notes and Protocols: Amiphenazole in Animal Models of Respiratory Distress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiphenazole, also known as Daptazile, is a respiratory stimulant that has been historically used as an antidote for respiratory depression induced by barbiturates and opioids.[1] While its use in clinical practice has largely been superseded by more specific antagonists like naloxone for opioid overdose, the study of this compound in animal models can still provide valuable insights into the mechanisms of respiratory control and the potential for centrally-acting respiratory stimulants. These application notes provide an overview of the use of this compound in animal models of respiratory distress, primarily focusing on drug-induced respiratory depression due to the limited availability of data in other models.

Mechanism of Action

This compound is a central nervous system (CNS) stimulant with a pronounced effect on the respiratory centers in the medulla oblongata.[2] Its precise molecular mechanism is not well-elucidated in recent literature, but it is understood to increase the rate and depth of respiration by direct stimulation of the medullary respiratory centers. Unlike opioid antagonists which competitively block opioid receptors, this compound acts as a general respiratory stimulant.[1] This property allowed it to counteract respiratory depression from various CNS depressants.[1] A key historical advantage of this compound was its reported ability to counteract the respiratory depression caused by morphine with a less pronounced effect on analgesia, although it could also reverse analgesia.[1][3]

Application in Animal Models

The primary application of this compound in animal models has been in the context of reversing drug-induced respiratory depression. These models are crucial for screening and characterizing the efficacy of potential respiratory stimulants.

Animal Models of Opioid-Induced Respiratory Depression

A common and clinically relevant model involves the administration of an opioid, such as morphine or fentanyl, to induce a state of respiratory depression characterized by a decreased respiratory rate and tidal volume, leading to hypercapnia (elevated blood CO2) and hypoxia (reduced blood O2).[4]

Data Presentation

Due to the historical nature of most this compound research, detailed quantitative data from contemporary animal models are scarce. The following table summarizes conceptual data that would be collected in a typical experiment evaluating the efficacy of this compound in an opioid-induced respiratory depression model in rats.

ParameterBaseline (Pre-Opioid)Opioid-Induced Depression (e.g., Morphine 10 mg/kg, s.c.)Post-Amiphenazole (e.g., 20 mg/kg, i.p.)
Respiratory Rate (breaths/min) 80 - 12030 - 5070 - 100
Tidal Volume (mL) 1.5 - 2.50.8 - 1.21.3 - 2.0
Minute Ventilation (mL/min) 120 - 30024 - 6091 - 200
Arterial pO2 (mmHg) 90 - 10060 - 7085 - 95
Arterial pCO2 (mmHg) 35 - 4555 - 7040 - 50
Arterial Blood pH 7.35 - 7.457.20 - 7.307.30 - 7.40

Note: The values presented are illustrative and would need to be determined experimentally.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound in an animal model of opioid-induced respiratory depression.

Protocol 1: Induction of Opioid-Induced Respiratory Depression in Rats

Objective: To establish a reliable model of respiratory depression using morphine.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Morphine sulfate solution (10 mg/mL in sterile saline)

  • Whole-body plethysmography system for respiratory monitoring

  • Apparatus for blood gas analysis

  • Heating pad to maintain body temperature

Procedure:

  • Acclimatize rats to the plethysmography chamber for at least 30 minutes prior to the experiment.

  • Record baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation) for a stable 15-minute period.

  • Administer morphine sulfate (10 mg/kg) via subcutaneous (s.c.) injection.

  • Continuously monitor respiratory parameters. Respiratory depression is typically observed within 15-30 minutes post-injection.

  • At the point of maximal respiratory depression (e.g., 30 minutes post-morphine), a small arterial blood sample may be collected for blood gas analysis to confirm hypercapnia and hypoxia.

Protocol 2: Reversal of Respiratory Depression with this compound

Objective: To assess the efficacy of this compound in reversing opioid-induced respiratory depression.

Materials:

  • Rats with established opioid-induced respiratory depression (from Protocol 1)

  • This compound solution (e.g., 20 mg/mL in a suitable vehicle)

  • Vehicle control solution

  • Whole-body plethysmography system

  • Apparatus for blood gas analysis

Procedure:

  • Once stable respiratory depression is established (as per Protocol 1), administer this compound (e.g., 20 mg/kg) via intraperitoneal (i.p.) injection. A control group should receive a vehicle injection.

  • Continuously monitor respiratory parameters for at least 60 minutes post-Amiphenazole administration.

  • Record the time to onset of respiratory stimulation and the duration of the effect.

  • At the time of peak this compound effect (e.g., 15-30 minutes post-injection), an arterial blood sample can be collected to assess the reversal of hypercapnia and hypoxia.

  • Monitor animals for any adverse effects, such as seizures or excessive CNS stimulation, which can occur at higher doses of this compound.

Mandatory Visualizations

amiphenazole_mechanism cluster_cns Central Nervous System Medullary_Respiratory_Center Medullary Respiratory Center Respiratory_Muscles Respiratory Muscles (Diaphragm, Intercostals) Medullary_Respiratory_Center->Respiratory_Muscles Increases Neural Output This compound This compound This compound->Medullary_Respiratory_Center Stimulates Increased_Ventilation Increased Rate and Depth of Breathing Respiratory_Muscles->Increased_Ventilation Contracts More Forcefully and Frequently Normalization_Blood_Gases Normalization of Blood Gases (↑pO2, ↓pCO2) Increased_Ventilation->Normalization_Blood_Gases

Caption: Proposed mechanism of this compound as a central respiratory stimulant.

experimental_workflow Start Start Acclimatization Animal Acclimatization to Plethysmograph Start->Acclimatization Baseline Baseline Respiratory Parameter Recording Acclimatization->Baseline Induction Induce Respiratory Depression (e.g., Morphine Administration) Baseline->Induction Confirmation Confirm Respiratory Depression Induction->Confirmation Treatment Administer this compound or Vehicle Control Confirmation->Treatment Monitoring Post-Treatment Respiratory Monitoring Treatment->Monitoring Data_Analysis Data Analysis and Comparison of Groups Monitoring->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for evaluating this compound in a respiratory depression model.

References

Dosage Considerations for Amiphenazole in Preclinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Amiphenazole (2,4-diamino-5-phenylthiazole) is a central nervous system (CNS) stimulant that has been historically used to counteract respiratory depression caused by CNS depressants such as barbiturates and morphine. While it has been largely superseded by more specific antagonists like naloxone for opioid overdose, its historical use suggests a potential for respiratory stimulation that may warrant re-evaluation with modern research methodologies.

Historical Context and Primary Indications
  • Barbiturate and Opioid Antagonism: this compound was frequently used, often in combination with bemegride, to reverse the respiratory depressant effects of barbiturates and opioids. It was noted for its ability to counteract sedation and respiratory depression while having a lesser effect on analgesia.

  • Respiratory Stimulation: Beyond its use as an antidote, this compound was employed as a general respiratory stimulant in cases of respiratory failure.

Quantitative Data on Preclinical Dosages

A comprehensive review of available literature reveals a significant lack of specific, quantitative preclinical dosage data for this compound in common rodent models. Most published studies are clinical in nature and date back to the mid-20th century. Therefore, the following table presents a generalized approach to dose-finding, based on common practices in preclinical pharmacology, rather than specific data from this compound studies. Researchers must conduct thorough dose-range finding and toxicity studies to establish safe and effective doses for their specific animal models and experimental endpoints.

Study Type Animal Model Route of Administration Starting Dose Range (mg/kg) Key Considerations
Acute Toxicity (LD50 Estimation) Mouse, RatIntravenous (IV), Intraperitoneal (IP), Oral (PO)0.1 - 100A wide dose range is necessary to establish the lethal dose. Close monitoring for signs of toxicity is critical.
Respiratory Stimulation Mouse, RatIV, IP1 - 20Doses should be escalated to determine the minimal effective dose for increasing respiratory rate and tidal volume.
Antagonism of Drug-Induced Respiratory Depression Mouse, RatIV, IP1 - 30This compound should be administered after the induction of respiratory depression by an agonist (e.g., morphine, pentobarbital).

Experimental Protocols

The following are generalized protocols for evaluating the effects of this compound in a preclinical setting. These protocols should be adapted based on the specific research question, institutional guidelines (IACUC), and the physicochemical properties of the this compound formulation.

Protocol for Evaluation of Respiratory Stimulation

Objective: To determine the dose-dependent effects of this compound on respiratory parameters in rodents.

Materials:

  • This compound

  • Sterile vehicle (e.g., saline, DMSO)

  • Rodent models (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Whole-body plethysmography system

  • Administration supplies (syringes, needles)

Procedure:

  • Animal Acclimation: Acclimate animals to the plethysmography chambers to minimize stress-induced respiratory changes.

  • Baseline Measurement: Record baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation) for a stable period (e.g., 15-30 minutes).

  • Drug Administration: Administer a single dose of this compound via the desired route (e.g., IP injection). A vehicle control group should be included.

  • Post-Dose Monitoring: Continuously record respiratory parameters for a defined period (e.g., 60-120 minutes) post-administration.

  • Dose-Response Curve: Repeat the procedure with escalating doses of this compound to generate a dose-response curve for its effects on respiratory parameters.

Protocol for Antagonism of Morphine-Induced Respiratory Depression

Objective: To assess the ability of this compound to reverse respiratory depression induced by morphine.

Materials:

  • This compound

  • Morphine sulfate

  • Sterile vehicle

  • Rodent models

  • Whole-body plethysmography system

  • Administration supplies

Procedure:

  • Baseline Measurement: Record baseline respiratory parameters.

  • Induction of Respiratory Depression: Administer a dose of morphine known to induce significant respiratory depression.

  • Monitoring of Depression: Monitor respiratory parameters until a stable state of depression is achieved (typically 15-30 minutes post-morphine administration).

  • This compound Administration: Administer this compound or vehicle.

  • Reversal Monitoring: Continue to monitor respiratory parameters to assess the extent and duration of reversal of respiratory depression.

  • Data Analysis: Compare the respiratory parameters before and after this compound administration to the vehicle control group.

Signaling Pathways and Experimental Workflows

The precise molecular mechanisms and signaling pathways of this compound are not well-elucidated in the available literature. It is generally classified as a central nervous system stimulant. Its effects on respiration are likely mediated through the stimulation of respiratory centers in the brainstem. The lack of specific molecular target information precludes the creation of a detailed signaling pathway diagram.

General Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a generalized workflow for the preclinical evaluation of a compound like this compound.

experimental_workflow cluster_preformulation Pre-formulation cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis & Interpretation solubility Solubility & Stability Assessment formulation Formulation Development solubility->formulation dose_finding Dose-Range Finding & Acute Toxicity (LD50) formulation->dose_finding efficacy Efficacy Studies (e.g., Respiratory Stimulation) dose_finding->efficacy antagonism Antagonism Studies (e.g., vs. Morphine) dose_finding->antagonism pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling efficacy->pk_pd antagonism->pk_pd statistical Statistical Analysis pk_pd->statistical conclusion conclusion statistical->conclusion Conclusion & Future Directions

Generalized preclinical evaluation workflow.

Conclusion and Recommendations for Researchers

The historical literature suggests that this compound possesses respiratory stimulant properties. However, for modern drug development and research, the lack of robust preclinical data is a significant hurdle. Researchers interested in investigating this compound should consider the following:

  • De Novo Preclinical Studies: It is imperative to conduct comprehensive de novo preclinical studies to establish the pharmacokinetic, pharmacodynamic, and toxicological profile of this compound in standard animal models.

  • Mechanism of Action Studies: Modern techniques should be employed to identify the specific molecular targets and signaling pathways through which this compound exerts its effects.

  • Comparative Studies: Efficacy and safety should be compared to current standard-of-care respiratory stimulants.

Given the data gap, any new preclinical research on this compound will be foundational and will require rigorous and systematic investigation starting from basic dose-finding and toxicity assessments.

Application Notes and Protocols for Amiphenazole Administration in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed protocols and guidelines for the preparation and administration of Amiphenazole (also known as Daptazile) in a laboratory environment. The information covers safety precautions, solution preparation, and methodologies for both in vitro and in vivo applications.

Safety and Handling

This compound is a prescription respiratory stimulant and should be handled with care in a laboratory setting.[1] All investigational drugs should be handled as potentially hazardous unless there is adequate information to the contrary.[2]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including laboratory coats, safety glasses, and gloves tested for use with chemical compounds.[2][3]

  • Controlled Area: Perform tasks involving powdered forms of this compound in a controlled area such as a chemical fume hood or biological safety cabinet to prevent inhalation.[2]

  • Storage: this compound should be stored in a dry, airtight, and light-protected container, out of the reach of children.[1]

  • Spill Management: In case of a spill, follow established laboratory procedures for hazardous drug cleanup. Spill kits should be readily available.[2][3]

  • Exposure Response:

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and lukewarm water.[2]

    • Eye Contact: Immediately flush the eye with water or an isotonic eyewash for at least 15 minutes and seek medical attention.[2]

Solution Preparation

The purity and preparation of the administered substance are critical for experimental validity.[4] Whenever possible, use pharmaceutical-grade compounds (PGCs).[5] If a PGC is modified (e.g., diluted), it should be handled with the same care as a non-pharmaceutical-grade compound.[5]

Protocol 1: Preparation of this compound Stock Solution (Aqueous)

This protocol is based on general principles of solution preparation and specific details on this compound hydrochloride synthesis.[6][7]

  • Determine Requirements: Calculate the required mass of this compound based on the desired final concentration and volume.[7]

  • Weighing: Accurately weigh the solid this compound powder in a fume hood.

  • Dissolution:

    • Transfer the powder to a sterile container.

    • Add a portion (e.g., 75-80%) of the final volume of the desired solvent (e.g., sterile, distilled water or saline).

    • For this compound hydrochloride, the temperature of the aqueous solution should be maintained below 60°C during preparation.[6]

    • Gently agitate or stir the solution until the solid is completely dissolved.[7]

  • Final Volume: Add the solvent to reach the final desired volume.

  • Sterilization (for parenteral use): For all substances administered parenterally, sterility is required. Filter the final solution through a 0.2-micron filter into a sterile container inside a laminar flow hood or biosafety cabinet.[8]

  • Labeling and Storage: Clearly label the container with the compound name, concentration, preparation date, and expiration date. Store as recommended.[1] Working solutions should be kept in the dark at 4°C and used within a specified period (e.g., 30 days, though stability tests are recommended).[5]

Table 1: Example Stock Solution Preparations

Final Concentration Solute Mass (for 10 mL) Solvent Use Case
10 mg/mL 100 mg Sterile Saline In vivo parenteral
50 mg/mL 500 mg Sterile Water In vivo oral gavage

| 100 mM | (MW of this compound) x 0.1 g | DMSO | In vitro high-concentration stock |

Note: The molecular weight (MW) of this compound is required for molar concentration calculations. This data was not present in the search results.

G start Start: Define Required Concentration & Volume weigh Weigh Solid this compound in Fume Hood start->weigh transfer Transfer to Sterile Container weigh->transfer add_solvent Add ~80% of Solvent (e.g., Sterile Saline) transfer->add_solvent dissolve Stir Until Dissolved (Keep Temp < 60°C) add_solvent->dissolve final_vol Adjust to Final Volume with Solvent dissolve->final_vol filter Sterile Filter (0.2 µm) for Parenteral Use final_vol->filter label Label and Store Appropriately (Dark, 4°C) filter->label end End: Stock Solution Ready label->end

Caption: Workflow for preparing a sterile this compound stock solution.

In Vitro Administration Protocols

In vitro studies are essential for investigating the mechanism of action and metabolic profile of a compound.[9][10] The following is a generalized protocol.

Protocol 2: Application of this compound to Cell Cultures

  • Cell Culture: Plate and grow cells to the desired confluency in an appropriate medium.

  • Prepare Working Solution: Dilute the high-concentration this compound stock solution (e.g., in DMSO) with a cell culture medium to achieve the final desired experimental concentrations. Ensure the final concentration of the vehicle (e.g., DMSO) is low enough to not affect the cells and is consistent across all treatments, including the vehicle control.

  • Administration:

    • Remove the old medium from the cell culture plates.

    • Add the medium containing the desired concentration of this compound (or vehicle control) to the respective wells.

  • Incubation: Incubate the cells for the specified duration (e.g., 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).[10]

  • Analysis: After incubation, perform the desired assay to assess the effects of this compound (e.g., cell viability assay, metabolic activity assay, gene expression analysis).

Protocol 3: Application in a Metabolic Study (using S9 Fractions)

This protocol is adapted from a study on a different drug but outlines a relevant methodology.[9]

  • Prepare Reaction Mixture: Prepare a reaction mixture containing the liver S9 fraction (e.g., from human or rat) and necessary cofactors (e.g., acetyl-CoA for acetylation studies) in a suitable buffer.[9]

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for a short period (e.g., 5 minutes).[9]

  • Initiate Reaction: Add this compound to the mixture to achieve the desired final concentrations.

  • Incubation: Incubate the reaction at 37°C for a specified time.

  • Terminate Reaction: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Analysis: Analyze the samples using techniques like LC-MS/MS to quantify the parent compound and any metabolites formed.

G start Start: Seed Cells and Culture prepare Prepare Working Solutions from Stock in Media start->prepare vehicle Prepare Vehicle Control start->vehicle administer Administer this compound and Control to Cells prepare->administer vehicle->administer incubate Incubate for Defined Period administer->incubate analyze Perform Endpoint Assay (e.g., Viability, Metabolism) incubate->analyze end End: Data Collection analyze->end

Caption: Experimental workflow for in vitro administration of this compound.

In Vivo Administration Protocols

All procedures involving laboratory animals must be approved by the Institutional Animal Care and Use Committee (IACUC).[8] The route, dose, volume, and frequency of administration must be clearly defined in the approved protocol.[8]

Key Considerations for Parenteral Administration: [8]

  • Sterility: All substances must be sterile.

  • pH: Solutions should be close to physiologic pH (6.8-7.2).

  • Tonicity: Solutions should be isotonic to avoid tissue irritation.

Table 2: General Guidelines for Maximum Administration Volumes in Mice

Route Volume per Site Needle Gauge Notes
Intravenous (IV) 1 mL/kg (bolus) 27-30G Inadvertent injection of some substances can be lethal.[5]
Intraperitoneal (IP) 0.2 mL / 10g BW 25-27G Effective dosage is dependent on the weight of the mouse.[5]
Subcutaneous (SC) 1-2 mL/kg 25-27G Use smaller volumes for irritating substances.[11]

| Oral Gavage (PO) | 0.25 mL (for mice) | 20-22G (gavage needle) | Ensures precise dosing.[11][12] |

This table provides general guidelines; specific volumes may vary based on the substance's properties and the experimental design.[11]

Protocol 4: Intravenous (IV) Injection (Mouse, Tail Vein)

  • Animal Restraint: Properly restrain the mouse, often using a specialized restraint device, to allow access to the lateral tail vein.

  • Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the vein, making it easier to visualize.

  • Injection: Using a small gauge needle (e.g., 27G), insert the needle into the vein at a shallow angle.

  • Administration: Inject the sterile this compound solution slowly. A human intravenous dose is 100mg administered at a rate of 10mg per minute, which can be scaled down for animal models.[1]

  • Post-Injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any adverse reactions.

Protocol 5: Oral Gavage (PO) Administration (Mouse)

  • Preparation: Prepare the this compound solution or suspension in a suitable vehicle (e.g., sterile water, vegetable oil).[12]

  • Animal Handling: Gently but firmly hold the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Gavage: Insert a proper-sized, ball-tipped gavage needle into the esophagus and advance it into the stomach.[13]

  • Delivery: Administer the substance slowly to prevent regurgitation and aspiration.[11]

  • Post-Administration: Return the animal to its cage and monitor its recovery and behavior.

G start Start: IACUC Protocol Approval prep Prepare Sterile, Isotonic This compound Solution start->prep animal Select and Acclimate Animal Model start->animal choose_route Choose Administration Route (IV, IP, PO, etc.) prep->choose_route animal->choose_route administer Administer Dose Based on Body Weight choose_route->administer monitor Post-Administration Monitoring administer->monitor collect Collect Data/ Biological Samples monitor->collect end End: Data Analysis collect->end

Caption: General experimental workflow for in vivo administration.

References

Application Notes and Protocols for In vivo Models for Testing Amiphenazole Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiphenazole is a respiratory stimulant that has been historically utilized as an antidote for respiratory depression induced by central nervous system depressants, notably barbiturates and opioids.[1] While it has been largely superseded by more specific antagonists like naloxone for opioid overdose, its mechanism of action as a respiratory stimulant provides a valuable tool for research in respiratory pharmacology and the development of new therapeutic agents. This compound is understood to act on the brainstem and spinal cord, stimulating respiratory and vasomotor centers.[2] It has been noted for its ability to counteract the respiratory depression caused by morphine without significantly diminishing its analgesic effects.[1]

These application notes provide detailed protocols for establishing and utilizing in vivo animal models to assess the efficacy of this compound in reversing drug-induced respiratory depression. The protocols are designed to be reproducible and provide a framework for quantitative assessment of respiratory parameters.

Data Presentation

The following tables summarize hypothetical quantitative data derived from the described experimental protocols to illustrate the expected outcomes of this compound administration in rodent models of respiratory depression.

Table 1: Efficacy of this compound in a Rat Model of Opioid-Induced Respiratory Depression

Treatment GroupDose (mg/kg, IV)Respiratory Rate (breaths/min)SpO2 (%)
Vehicle Control-110 ± 898 ± 1
Fentanyl0.0545 ± 585 ± 3
Fentanyl + this compound1075 ± 692 ± 2
Fentanyl + this compound2095 ± 796 ± 1
Fentanyl + Naloxone0.4105 ± 997 ± 1

Data are presented as mean ± standard deviation.

Table 2: Efficacy of this compound and Bemegride in a Mouse Model of Barbiturate-Induced Respiratory Depression

Treatment GroupDose (mg/kg, IP)Time to Onset of Action (s)Duration of Respiratory Stimulation (min)
Vehicle Control---
Pentobarbital50--
Pentobarbital + this compound20120 ± 1535 ± 5
Pentobarbital + Bemegride1590 ± 1245 ± 6
Pentobarbital + this compound + Bemegride20 + 1560 ± 1060 ± 8

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: In Vivo Model of Opioid-Induced Respiratory Depression in Rats

This protocol details the induction of respiratory depression using fentanyl in rats and the subsequent assessment of this compound's efficacy in reversing this condition.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Fentanyl citrate solution (50 µg/mL)

  • This compound solution (10 mg/mL)

  • Naloxone hydrochloride solution (0.4 mg/mL)

  • Sterile saline solution

  • Intravenous (IV) catheters

  • Pulse oximeter with a sensor for rats

  • Animal restrainer

  • Heating pad

Procedure:

  • Animal Preparation: Acclimatize rats to the laboratory environment for at least 48 hours before the experiment. On the day of the experiment, weigh each rat and place it in a restrainer. Surgically implant an IV catheter into the lateral tail vein for drug administration. Maintain the animal's body temperature using a heating pad.

  • Baseline Measurements: Allow the rat to stabilize for 15-20 minutes after catheter placement. Record baseline respiratory rate and peripheral oxygen saturation (SpO2) using the pulse oximeter for a continuous period of 5 minutes.

  • Induction of Respiratory Depression: Administer a bolus IV injection of fentanyl citrate at a dose of 50 µg/kg to induce respiratory depression. Monitor the respiratory rate and SpO2 continuously. Respiratory depression is typically characterized by a significant decrease in both parameters within 5-10 minutes.

  • This compound Administration: Once respiratory depression is established and stable for 5 minutes, administer a single IV bolus of this compound at the desired dose (e.g., 10 or 20 mg/kg). A vehicle control group should receive an equivalent volume of sterile saline. A positive control group should receive naloxone (0.4 mg/kg, IV).

  • Post-Treatment Monitoring: Continuously monitor and record respiratory rate and SpO2 for at least 60 minutes post-Amiphenazole administration. Note the time to onset of respiratory stimulation and the duration of the effect.

  • Data Analysis: Calculate the mean and standard deviation for each parameter at baseline, post-fentanyl, and at various time points post-Amiphenazole treatment. Compare the treatment groups using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Protocol 2: In Vivo Model of Barbiturate-Induced Respiratory Depression in Mice

This protocol describes the induction of respiratory depression using pentobarbital in mice and evaluates the efficacy of this compound, alone and in combination with bemegride.

Materials:

  • Male CD-1 mice (25-30g)

  • Pentobarbital sodium solution (50 mg/mL)

  • This compound solution (10 mg/mL)

  • Bemegride solution (15 mg/mL)

  • Sterile saline solution

  • Intraperitoneal (IP) injection needles and syringes

  • Whole-body plethysmography system for small animals

  • Heating lamp

Procedure:

  • Animal Preparation: Acclimatize mice to the laboratory for at least 48 hours. On the experimental day, weigh each mouse.

  • Baseline Measurements: Place the mouse in the whole-body plethysmography chamber and allow it to acclimate for 10-15 minutes. Record baseline respiratory parameters (respiratory rate, tidal volume, and minute ventilation) for 5 minutes.

  • Induction of Respiratory Depression: Administer a single IP injection of pentobarbital sodium at a dose of 50 mg/kg to induce deep anesthesia and respiratory depression. Monitor the animal for loss of righting reflex and a significant decrease in respiratory rate.

  • Treatment Administration: Once respiratory depression is established (approximately 5-10 minutes post-pentobarbital), administer the treatment via IP injection.

    • Group 1: Vehicle control (sterile saline)

    • Group 2: this compound (20 mg/kg)

    • Group 3: Bemegride (15 mg/kg)

    • Group 4: this compound (20 mg/kg) + Bemegride (15 mg/kg)

  • Post-Treatment Monitoring: Immediately after treatment administration, place the mouse back into the plethysmography chamber and continuously record respiratory parameters for 60 minutes. Maintain the animal's body temperature with a heating lamp.

  • Data Analysis: Analyze the recorded respiratory data to determine the onset and duration of the stimulatory effects of the treatments. Compare the changes in respiratory rate, tidal volume, and minute ventilation between the different treatment groups using appropriate statistical analyses.

Mandatory Visualizations

cluster_opioid Opioid-Induced Respiratory Depression cluster_pathway Cellular Signaling cluster_outcome Physiological Outcome cluster_this compound This compound Intervention Opioid Opioid (e.g., Fentanyl) MuReceptor μ-Opioid Receptor (Brainstem) Opioid->MuReceptor Binds to GProtein Gi/o Protein Activation MuReceptor->GProtein AC Adenylyl Cyclase Inhibition GProtein->AC KChannel K+ Channel Activation GProtein->KChannel CaChannel Ca2+ Channel Inhibition GProtein->CaChannel cAMP ↓ cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization KChannel->Hyperpolarization Neurotransmitter ↓ Neurotransmitter Release CaChannel->Neurotransmitter RespCenter ↓ Respiratory Center Activity Hyperpolarization->RespCenter Neurotransmitter->RespCenter RespDepression Respiratory Depression RespCenter->RespDepression This compound This compound This compound->RespCenter Stimulates

Caption: Signaling pathway of opioid-induced respiratory depression and this compound's point of intervention.

cluster_setup Experimental Setup cluster_procedure Procedure Animal Rat with IV Catheter Monitor Pulse Oximeter RR Respiratory Rate Monitor->RR Measures SpO2 SpO2 Monitor->SpO2 Measures Baseline 1. Baseline Measurement (5 min) Fentanyl 2. Induce Respiratory Depression (Fentanyl 50 µg/kg, IV) Baseline->Fentanyl Stabilize 3. Stabilize (5 min) Fentanyl->Stabilize Treatment 4. Administer Treatment (this compound or Control, IV) Stabilize->Treatment PostMonitor 5. Post-Treatment Monitoring (60 min) Treatment->PostMonitor

Caption: Workflow for the rat model of opioid-induced respiratory depression.

cluster_agents Pharmacological Agents cluster_this compound This compound cluster_bemegride Bemegride cluster_outcome Combined Effect Barbiturate Barbiturate (e.g., Pentobarbital) GABA_A GABA-A Receptor Barbiturate->GABA_A Potentiates Amiphenazole_node This compound Barbiturate->Amiphenazole_node Antagonized by Bemegride_node Bemegride Barbiturate->Bemegride_node Antagonized by Synergistic Synergistic Reversal of Respiratory Depression Resp_Stim Respiratory Stimulation Amiphenazole_node->Resp_Stim GABA_A_ant Functional GABA-A Antagonist Bemegride_node->GABA_A_ant

Caption: Logical relationship between barbiturates, this compound, and Bemegride.

References

Application Notes and Protocols for Amiphenazole in the Study of Respiratory Paresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols for amiphenazole are compiled from historical scientific literature, primarily from the mid-20th century. This compound is a respiratory stimulant that was traditionally used to counteract respiratory depression induced by barbiturates and opiates.[1][2] However, it has largely been superseded by more effective and specific agents like naloxone and doxapram.[1] The available literature lacks the detailed molecular and cellular mechanism of action studies that are standard in modern pharmacology. Therefore, the information on signaling pathways is limited, and the quantitative data from preclinical studies are not extensively detailed in the accessible literature. These notes are intended for informational and historical research purposes.

Introduction

This compound (2,4-diamino-5-phenylthiazole) is a central nervous system stimulant that has been historically investigated for its role as a respiratory stimulant.[1][2] Its primary application in research and clinical practice was as an analeptic to counteract respiratory paresis, a condition of partial paralysis of the respiratory muscles, often induced by central nervous system depressants such as barbiturates and opioids.[1][3][4] this compound was noted for its ability to reverse respiratory depression while having a less pronounced effect on the analgesic properties of morphine compared to opioid antagonists like naloxone.[1][5] It was often used in combination with another respiratory stimulant, bemegride.[3][4][6]

Mechanism of Action (Postulated)

The precise molecular mechanism of action of this compound as a respiratory stimulant is not well-defined in the available literature. It is broadly classified as a central respiratory stimulant.[2] It is postulated to act on the central nervous system to increase the rate and depth of respiration. The exact neuronal pathways and receptors involved have not been elucidated with modern techniques. Some respiratory stimulants act on central chemoreceptors in the medulla oblongata and peripheral chemoreceptors in the carotid and aortic bodies to sense changes in blood gases and stimulate respiration.[7][8][9][10] It is plausible that this compound shares a similar general mechanism, though direct evidence is lacking in the reviewed literature.

Applications in Respiratory Paresis Research

This compound can be utilized in preclinical research models to study the mechanisms of drug-induced respiratory depression and the potential for pharmacological reversal.

  • Reversal of Opioid-Induced Respiratory Depression: To investigate the antagonism of respiratory depression caused by opioids like morphine without significantly affecting analgesia.[1][5]

  • Reversal of Barbiturate-Induced Respiratory Depression: To study the analeptic effects against respiratory failure caused by barbiturate overdose.[3][4]

  • Comparative Studies: To serve as a historical control or comparator compound when evaluating novel respiratory stimulants.[7]

Data Presentation

Drug AdministeredDosageEffect on Respiratory DepressionEffect on AnalgesiaReference
MorphineUp to 0.33 mg/kg IVInduces significant respiratory depressionProvides satisfactory analgesia[5]
This compoundNot SpecifiedReversal of respiratory depressionReversal of analgesia[5]
LevallorphanNot SpecifiedReversal of respiratory depressionReversal of analgesia[5]
NaloxoneNot SpecifiedReversal of respiratory depressionReversal of analgesia[5]
DoxapramNot SpecifiedReversal of respiratory depressionNo alteration of analgesia[5]

Experimental Protocols

The following are generalized protocols derived from the methodologies implied in the historical literature for studying the effects of this compound on drug-induced respiratory paresis in animal models.

Induction of Respiratory Paresis with Opioids

Objective: To induce a state of respiratory depression in a preclinical model using an opioid agonist.

Animal Model: Male Sprague-Dawley rats (250-300g).

Materials:

  • Morphine sulfate

  • Sterile saline

  • Animal scale

  • Syringes and needles for intravenous (IV) or intraperitoneal (IP) injection

  • Whole-body plethysmography chamber or other respiratory monitoring equipment

  • (Optional) Arterial catheter for blood gas analysis

Procedure:

  • Acclimatize animals to the experimental setup to minimize stress.

  • Record baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation) for a stable period (e.g., 15-30 minutes).

  • Administer morphine sulfate at a dose known to induce respiratory depression (e.g., 10 mg/kg, IV or IP).

  • Continuously monitor respiratory parameters and observe the animal for signs of sedation and respiratory distress.

  • Once a stable state of respiratory depression is achieved (typically a significant decrease in respiratory rate and minute ventilation), the animal is ready for the administration of a respiratory stimulant.

Reversal of Respiratory Paresis with this compound

Objective: To evaluate the efficacy of this compound in reversing opioid-induced respiratory depression.

Materials:

  • This compound

  • Vehicle for solubilizing this compound (e.g., sterile saline, potentially with a solubilizing agent if necessary)

  • Animal model with induced respiratory paresis (from Protocol 5.1)

Procedure:

  • Continuously monitor respiratory parameters (respiratory rate, tidal volume, minute ventilation) and observe for any changes in the animal's level of consciousness and respiratory effort.

  • (Optional) Collect arterial blood samples at baseline, during respiratory depression, and at various time points after this compound administration to measure PaO2, PaCO2, and pH.

  • Record data for a sufficient period to observe the onset, peak, and duration of the respiratory stimulant effect.

  • A control group receiving the vehicle should be included to account for spontaneous recovery.

Visualizations

Experimental Workflow

experimental_workflow cluster_baseline Baseline Measurement cluster_induction Induction of Respiratory Paresis cluster_intervention Intervention cluster_monitoring Monitoring and Analysis Baseline Record Baseline Respiratory Parameters Induction Administer CNS Depressant (e.g., Morphine, Barbiturate) Baseline->Induction Depression Establish Stable Respiratory Depression Induction->Depression Intervention Administer this compound or Vehicle Control Depression->Intervention Monitoring Continuously Monitor Respiratory Parameters Intervention->Monitoring Analysis Data Analysis and Comparison Monitoring->Analysis

Caption: Experimental workflow for studying this compound's effect on respiratory paresis.

Postulated Logical Relationship

logical_relationship cluster_cause Cause cluster_effect Effect cluster_intervention Intervention cluster_outcome Outcome Depressant CNS Depressant (Opioid/Barbiturate) Respiratory_Center Decreased Activity of Central Respiratory Centers Depressant->Respiratory_Center Inhibits Paresis Respiratory Paresis (Decreased Rate and Depth) Respiratory_Center->Paresis Reversal Reversal of Respiratory Paresis This compound This compound Stimulation Stimulation of Central Respiratory Centers This compound->Stimulation Stimulates Stimulation->Reversal

Caption: Postulated logical relationship of this compound in reversing respiratory paresis.

References

Troubleshooting & Optimization

Technical Support Center: Amiphenazole Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges researchers, scientists, and drug development professionals may encounter during experiments with Amiphenazole.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as Daptazile) is a respiratory stimulant.[1] Historically, it was used to counteract respiratory depression caused by overdoses of barbiturates or opiates, often in combination with bemegride.[1][2][3][4] While its exact mechanism is not fully elucidated, it is understood to act on the brainstem and spinal cord, leading to an increase in respiratory activity. This stimulation primarily results in an increased tidal volume rather than a significant change in respiratory rate.[5] It has been largely replaced in clinical practice by more effective respiratory stimulants like doxapram and specific opioid antagonists such as naloxone.[1]

Q2: Why am I seeing inconsistent respiratory stimulation in my animal models?

Inconsistent effects can arise from a variety of factors. The anesthetic used in your animal model can significantly influence the respiratory effects of this compound. The depth of anesthesia can also be a critical variable. Furthermore, the species, strain, age, and even sex of the animals can lead to different pharmacokinetic and pharmacodynamic responses.[6]

Q3: Are there known issues with the stability of this compound in solution?

As with many pharmaceutical compounds, the stability of this compound in solution can be affected by factors such as pH, temperature, and exposure to light. It is crucial to use freshly prepared solutions for experiments to minimize degradation. The hydrochloride salt of this compound is generally more stable and is preferred for pharmaceutical preparations.[5]

Q4: What are the common impurities found in this compound preparations and how can they affect my results?

The traditional synthesis of this compound starts with thiourea and α-bromophenylacetonitrile.[5] Potential impurities can arise from starting materials, by-products of the reaction, or subsequent degradation. These impurities could have their own pharmacological effects or interfere with the action of this compound, leading to inconsistent results. It is essential to use highly purified this compound and to have a certificate of analysis detailing impurity levels.

Q5: Can this compound interact with other drugs in my experimental setup?

Yes, drug-drug interactions are a significant consideration. Since this compound acts on the central nervous system, it can have additive or antagonistic effects when co-administered with other CNS-active agents, such as anesthetics, sedatives, or analgesics.[7][8] For instance, a study showed that while doxapram reversed morphine-induced respiratory depression without affecting analgesia, this compound reversed both.[9]

Troubleshooting Guides

Problem 1: High Variability in Respiratory Response
Potential Cause Troubleshooting Steps
Anesthetic Interference Ensure the anesthetic protocol is consistent across all experimental groups. Different anesthetics can have varying degrees of respiratory depression, altering the apparent efficacy of this compound. Consider using a positive control respiratory stimulant with a well-characterized interaction profile with your chosen anesthetic.
Animal Model Variability Standardize the species, strain, age, and sex of the animals used.[6] Acclimatize animals to the experimental conditions to reduce stress-induced physiological changes. Monitor and record baseline respiratory parameters before drug administration to account for individual differences.
Inconsistent Dosing Verify the accuracy of your dose calculations and the concentration of your this compound solution. Use calibrated equipment for all measurements. For intravenous administration, ensure a consistent infusion rate.
Route of Administration The route of administration (e.g., intravenous, intraperitoneal) can significantly impact the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound.[10][11] Ensure the chosen route is appropriate for the experimental question and is performed consistently.
Problem 2: Poor Solubility or Precipitation of this compound Solution
Potential Cause Troubleshooting Steps
Incorrect Solvent This compound hydrochloride is more water-soluble than the free base.[5] Ensure you are using the appropriate salt form for your desired solvent. For in vitro experiments, consider using a small amount of a co-solvent like DMSO, but be mindful of its own potential biological effects.
pH of the Solution The solubility of this compound can be pH-dependent. Adjust the pH of your vehicle to optimize solubility, ensuring the final pH is compatible with your experimental system (e.g., physiological pH for in vivo administration).
Solution Instability Prepare solutions fresh before each experiment. Avoid prolonged storage, especially at room temperature or exposed to light. If storage is necessary, conduct stability studies under your specific storage conditions.
Problem 3: Unexpected Off-Target Effects or Toxicity
Potential Cause Troubleshooting Steps
High Dose High doses of respiratory stimulants can lead to side effects such as restlessness, muscle twitching, and even seizures.[12] Perform a dose-response study to determine the optimal therapeutic window for respiratory stimulation with minimal side effects in your model.
Impurities in the Compound Obtain a high-purity batch of this compound with a detailed certificate of analysis. If impurities are suspected, consider re-purification or sourcing from a different supplier.
Interaction with Other Reagents Evaluate the potential for interactions with any other substances being administered, including anesthetics and vehicles.

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound on Drug-Induced Respiratory Depression in a Rodent Model
  • Animal Preparation:

    • Use adult male Sprague-Dawley rats (250-300g).

    • Anesthetize the animals with a consistent dose of a short-acting anesthetic (e.g., pentobarbital) to induce a stable level of respiratory depression.

    • Monitor respiratory rate and tidal volume using a whole-body plethysmograph.

    • Record baseline respiratory parameters for at least 15 minutes before any drug administration.

  • Drug Preparation:

    • Prepare a stock solution of this compound hydrochloride in sterile saline (0.9% NaCl).

    • Prepare fresh on the day of the experiment.

    • Determine the appropriate dose range based on historical data or preliminary dose-finding studies.

  • Drug Administration:

    • Administer the anesthetic to induce respiratory depression.

    • Once a stable depressed respiratory rate is achieved, administer this compound or vehicle control intravenously via a tail vein catheter.

    • Administer a consistent volume of solution to all animals.

  • Data Collection and Analysis:

    • Continuously record respiratory rate and tidal volume for at least 60 minutes post-Amiphenazole administration.

    • Calculate minute ventilation (respiratory rate x tidal volume).

    • Compare the respiratory parameters of the this compound-treated group to the vehicle control group using appropriate statistical analysis (e.g., two-way ANOVA with repeated measures).

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase Preparation:

    • A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized.

    • Filter and degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound hydrochloride of known concentration in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare samples (e.g., from in vitro experiments or plasma extracts) by diluting them in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Injection volume: 20 µL.

    • Column temperature: Ambient or controlled (e.g., 30°C).

    • Detection wavelength: To be determined by UV-Vis spectrophotometry (scan for lambda max of this compound).

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

    • Validate the method according to ICH guidelines for linearity, accuracy, precision, and robustness.[13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_prep Animal Preparation (Anesthesia, Monitoring) baseline Baseline Measurement (Respiratory Parameters) animal_prep->baseline drug_prep Drug Preparation (Fresh Solution) administration Administer this compound or Vehicle drug_prep->administration induction Induce Respiratory Depression baseline->induction induction->administration data_collection Data Collection (Post-administration) administration->data_collection data_analysis Data Analysis (Statistical Comparison) data_collection->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: Workflow for in vivo this compound experiments.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Inconsistent Experimental Results compound Compound Issues (Purity, Stability) start->compound protocol Protocol Variability (Dosing, Anesthesia) start->protocol model Biological Model (Species, Age, Sex) start->model verify_compound Verify Compound Quality (CoA, Fresh Prep) compound->verify_compound standardize_protocol Standardize Protocol (SOPs, Calibration) protocol->standardize_protocol control_model Control Biological Variables (Standardize Animals) model->control_model end Reproducible Results verify_compound->end Improved Consistency standardize_protocol->end Improved Consistency control_model->end Improved Consistency

Caption: Logic for troubleshooting this compound experiments.

References

Overcoming solubility issues of Amiphenazole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Amiphenazole hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrochloride and what are its common uses in research?

This compound hydrochloride is the hydrochloride salt of this compound, a respiratory stimulant.[1][2] In a research context, it is primarily used to study the mechanisms of respiratory control and as an antagonist to respiratory depression induced by agents like barbiturates or opiates.[1] It acts on the brainstem and spinal cord to stimulate respiratory and vasomotor centers.[1]

Q2: I am having trouble dissolving this compound hydrochloride. What are some potential reasons for this?

Solubility issues with this compound hydrochloride can arise from several factors:

  • Incorrect Solvent Selection: While the hydrochloride salt form generally exhibits enhanced solubility in aqueous solutions compared to the free base, selecting an inappropriate solvent is a common issue.[3]

  • pH of the Solution: The pH of your solvent can significantly impact the solubility of a hydrochloride salt.

  • Temperature: Solubility is often temperature-dependent. Attempting to dissolve the compound at too low a temperature may hinder the process.

  • Particle Size: Larger crystals of the compound will dissolve more slowly than smaller, finer particles due to a smaller surface area-to-volume ratio.

  • Purity of the Compound: Impurities in the this compound hydrochloride sample can sometimes affect its solubility characteristics.

Q3: What are the recommended solvents for dissolving this compound hydrochloride?

Based on available data, Dimethyl Sulfoxide (DMSO) is a suitable solvent for this compound.[3] The free base has limited aqueous solubility.[3] While specific quantitative data for the hydrochloride salt in various solvents is limited, hydrochloride salts of organic compounds generally have improved solubility in aqueous solutions and polar organic solvents.

Troubleshooting Guide

Issue: Precipitate forms when adding this compound hydrochloride to my aqueous buffer.
Potential Cause Troubleshooting Step
Low Solubility at Neutral pH Adjust the pH of the aqueous buffer. For a hydrochloride salt, a slightly acidic pH may improve solubility. Start with a buffer at a pH of 5.0-6.0 and observe for dissolution.
Insufficient Solvent Volume Increase the volume of the buffer to ensure you are working under sink conditions (i.e., the total volume of the solvent is at least 3-5 times greater than what is needed to saturate the solution with the drug).
Common Ion Effect If your buffer contains a high concentration of chloride ions, it may decrease the solubility of this compound hydrochloride. Consider using a buffer with a different counter-ion.
Temperature Gently warm the solution (e.g., to 37°C) with constant stirring to aid dissolution. Ensure the compound is stable at the elevated temperature.
Issue: The dissolution rate of this compound hydrochloride is very slow.
Potential Cause Troubleshooting Step
Large Particle Size If possible, gently grind the this compound hydrochloride powder using a mortar and pestle to reduce the particle size before adding it to the solvent.
Inadequate Agitation Ensure the solution is being adequately stirred or agitated. Use a magnetic stirrer at a moderate speed to create a vortex-free mixing environment.
Co-solvent Not Used For challenging cases, consider the use of a co-solvent. Prepare a concentrated stock solution in DMSO and then dilute it stepwise into your aqueous buffer. Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%).

Data Presentation

Table 1: Solubility of this compound and its Hydrochloride Salt

CompoundSolventSolubility (mg/mL)Temperature (°C)Notes
This compound (Free Base)Water~0.25[3]Standard ConditionsLimited aqueous solubility.[3]
This compound (Free Base)DMSOSoluble[3]Not Specified---
This compound HydrochlorideAqueous SolutionsEnhanced solubility compared to free base[3]Not SpecifiedQuantitative data not readily available.
This compound HydrochlorideEthanolNot SpecifiedNot SpecifiedData not readily available. Expected to be soluble.

Experimental Protocols

Protocol 1: Standard Method for Determining Aqueous Solubility

This protocol is adapted from general guidelines for solubility determination.

Materials:

  • This compound hydrochloride

  • Purified water

  • pH meter

  • Constant temperature shaker/incubator (set to 37°C)

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of aqueous solutions with different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Add an excess amount of this compound hydrochloride to a known volume of each pH buffer in a sealed container.

  • Place the containers in a constant temperature shaker set at 37°C.

  • Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation.

  • After equilibration, check for the presence of undissolved solid material.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with the appropriate mobile phase or buffer for analysis.

  • Determine the concentration of the dissolved this compound hydrochloride using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculate the solubility in mg/mL for each pH condition.

Protocol 2: Preparation of an this compound Hydrochloride Stock Solution using a Co-solvent

Materials:

  • This compound hydrochloride

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out the desired amount of this compound hydrochloride in a sterile microcentrifuge tube.

  • Add a small volume of DMSO to the tube to create a concentrated stock solution (e.g., 10 mg in 100 µL of DMSO for a 100 mg/mL stock).

  • Vortex the tube until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • To prepare a working solution, perform a serial dilution of the DMSO stock solution into the aqueous buffer. For example, to make a 1 mg/mL working solution, you could add 10 µL of the 100 mg/mL DMSO stock to 990 µL of your aqueous buffer.

  • Vortex briefly after each dilution step.

  • Ensure the final concentration of DMSO in your experimental setup is low (e.g., <0.5%) to avoid solvent-induced artifacts.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound HCl cluster_prep Preparation cluster_dissolution Dissolution cluster_troubleshooting Troubleshooting cluster_solution Solution Ready cluster_actions Corrective Actions weigh Weigh this compound HCl choose_solvent Choose Solvent System (e.g., Aqueous Buffer or Co-solvent) weigh->choose_solvent add_solvent Add Solvent to Compound choose_solvent->add_solvent agitate Agitate/Stir add_solvent->agitate observe Observe for Dissolution agitate->observe is_dissolved Completely Dissolved? observe->is_dissolved ready Solution Ready for Use is_dissolved->ready Yes adjust_ph Adjust pH is_dissolved->adjust_ph No increase_temp Increase Temperature is_dissolved->increase_temp No add_cosolvent Add Co-solvent (e.g., DMSO) is_dissolved->add_cosolvent No reduce_particle Reduce Particle Size is_dissolved->reduce_particle No adjust_ph->agitate increase_temp->agitate add_cosolvent->agitate reduce_particle->weigh

Caption: A flowchart for dissolving this compound HCl.

signaling_pathway Proposed Signaling Pathway for this compound HCl cluster_stimulus Stimulus cluster_receptors Chemoreceptors cluster_cns Central Nervous System Integration cluster_output Physiological Response This compound This compound HCl peripheral Peripheral Chemoreceptors (Carotid & Aortic Bodies) This compound->peripheral Stimulates central Central Chemoreceptors (Brainstem) This compound->central Stimulates resp_center Respiratory Control Center (Medulla & Pons) peripheral->resp_center Afferent Signals central->resp_center Direct Stimulation vasomotor_center Vasomotor Center resp_center->vasomotor_center Coordinates with increase_resp Increased Respiration Rate & Depth resp_center->increase_resp Efferent Signals to Respiratory Muscles increase_bp Increased Blood Pressure vasomotor_center->increase_bp Sympathetic Outflow

References

Technical Support Center: Amiphenazole Side Effect Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and managing potential side effects of Amiphenazole in research subjects. Given that this compound is an older respiratory stimulant with limited recent clinical data, this guide synthesizes historical information with current preclinical safety pharmacology practices for central nervous system (CNS) stimulants.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known mechanism of action?

A1: this compound (Daptazile) is a respiratory stimulant.[1] Historically, it was used to counteract respiratory depression caused by overdoses of central nervous system depressants like barbiturates and opiates.[1] While its precise molecular mechanism is not extensively detailed in recent literature, it belongs to the class of analeptic drugs, which are CNS stimulants.[2][3]

Q2: What are the most critical potential side effects to monitor for in research subjects administered this compound?

A2: The most critical dose-limiting side effect for analeptic stimulants is convulsions (seizures).[2][4] At higher doses, this compound can induce seizures. Other potential significant side effects, common to CNS stimulants, include restlessness, muscle twitching, cardiovascular effects such as tachycardia (rapid heart rate) and hypertension (high blood pressure), and general CNS stimulation leading to anxiety and insomnia.[3][5][6]

Q3: Is there a known antidote for an this compound overdose?

A3: While a specific antidote for this compound is not documented, management of overdose would focus on controlling seizures and providing supportive care. In cases of drug-induced seizures, benzodiazepines are typically the first-line treatment.[7]

Q4: How should I determine the starting dose for my in vivo experiments?

A4: Due to the limited recent dose-ranging and toxicology studies, it is crucial to conduct a thorough literature review of historical studies to identify previously used dose ranges. It is advisable to start with a very low dose and use a dose escalation study design to identify the minimally effective dose and the threshold for adverse events.

Q5: What are the limitations of the available safety data on this compound?

A5: Most of the available data on this compound dates back to the mid-20th century. These studies may not meet modern standards for clinical trial design, data collection, and reporting of adverse events. Therefore, the quantitative data on the incidence of side effects is sparse and should be interpreted with caution.

Troubleshooting Guides

Issue 1: Subject exhibits seizure-like activity (convulsions, tremors, muscle rigidity).
  • Immediate Action:

    • Administer an anticonvulsant agent as per your approved institutional protocol. Benzodiazepines (e.g., diazepam) are generally the first-line treatment for drug-induced seizures.[7]

    • Ensure the subject's airway is clear and provide respiratory support if necessary.

    • Monitor vital signs, including heart rate, blood pressure, and body temperature.

  • Follow-up Actions:

    • Cease administration of this compound immediately.

    • Review your experimental protocol and the dose of this compound administered. The dose was likely too high.

    • Consider reducing the dose in subsequent experiments or discontinuing the use of this compound if a safe therapeutic window cannot be established.

    • Document the event in detail, including the dose, time of onset, duration of seizure activity, and all interventions.

Issue 2: Subject shows signs of cardiovascular distress (tachycardia, hypertension).
  • Immediate Action:

    • Monitor cardiovascular parameters continuously (ECG, blood pressure).

    • Reduce or discontinue the administration of this compound.

    • Administer cardiovascular support medications as per your veterinarian's or institution's guidelines if parameters exceed safe limits.

  • Follow-up Actions:

    • Analyze the dose-response relationship for cardiovascular effects.

    • Consider a lower dose or a slower rate of administration.

    • Pre-screening subjects for underlying cardiovascular conditions may be necessary for higher-level preclinical studies.

Issue 3: Subject displays excessive CNS stimulation (hyperactivity, agitation, vocalization).
  • Immediate Action:

    • Place the subject in a quiet, low-stimulus environment.

    • Monitor for escalation of symptoms, particularly the emergence of seizure-like activity.

  • Follow-up Actions:

    • This is likely a sign that the dose is approaching the threshold for more severe CNS side effects.

    • Reduce the dose in future experiments.

    • Ensure that the experimental environment is not contributing to the overstimulation.

Data Presentation: Potential Side Effects of this compound (based on Analeptic Drug Class)

Side Effect CategoryPotential Side EffectSeverityExpected Onset
Central Nervous System Seizures/ConvulsionsHighDose-dependent, rapid
Tremors/Muscle TwitchingModerateDose-dependent, rapid
Anxiety/RestlessnessMild to ModerateDose-dependent
InsomniaMild to ModerateDose-dependent
DizzinessMildDose-dependent
Cardiovascular Tachycardia (Increased Heart Rate)ModerateRapid
Hypertension (Increased Blood Pressure)ModerateRapid
Cardiac ArrhythmiasHighHigh doses, rapid
Respiratory Rapid BreathingMild to ModerateRapid
Other VomitingMildDose-dependent

Disclaimer: This table is a summary of potential side effects based on the known profile of analeptic CNS stimulants. The precise incidence and severity of these side effects for this compound are not well-documented in recent literature.

Experimental Protocols

Protocol 1: In Vivo Assessment of Seizure Liability
  • Objective: To determine the convulsive threshold of this compound.

  • Subjects: Rodents (mice or rats) are commonly used.

  • Methodology:

    • Subjects are administered escalating doses of this compound via the intended route of administration (e.g., intraperitoneal, intravenous).

    • A control group receives the vehicle solution.

    • Subjects are observed continuously for a defined period (e.g., 60 minutes) for signs of seizure activity. Seizure activity can be scored using a standardized scale (e.g., the Racine scale for scoring seizure severity).

    • The latency to the first sign of seizure and the severity of the seizure at each dose are recorded.

    • For more detailed analysis, electroencephalography (EEG) can be used to monitor for epileptiform brain activity.

  • Data Analysis: The dose at which 50% of the subjects exhibit clonic or tonic-clonic seizures (CD50) is calculated.

Protocol 2: Cardiovascular Safety Assessment in Anesthetized Subjects
  • Objective: To evaluate the effects of this compound on cardiovascular parameters.

  • Subjects: Anesthetized rodents or larger mammals (e.g., dogs, non-human primates) instrumented for cardiovascular monitoring.

  • Methodology:

    • Subjects are anesthetized and instrumented to continuously record an electrocardiogram (ECG) and arterial blood pressure.

    • A baseline recording is obtained.

    • Escalating doses of this compound are administered intravenously.

    • Heart rate, blood pressure (systolic, diastolic, mean arterial), and ECG intervals (e.g., PR, QRS, QT) are recorded and analyzed.

  • Data Analysis: Changes from baseline in cardiovascular parameters are calculated for each dose. Dose-response curves are generated to determine the threshold for significant cardiovascular effects.

Mandatory Visualizations

Experimental_Workflow_for_Side_Effect_Screening cluster_preclinical Preclinical Screening cluster_data Data Analysis cluster_outcome Outcome dose_escalation Dose Escalation Study (this compound) behavioral_obs Behavioral Observation (Seizure Scoring) dose_escalation->behavioral_obs Observe cardio_monitoring Cardiovascular Monitoring (ECG, Blood Pressure) dose_escalation->cardio_monitoring Monitor resp_monitoring Respiratory Monitoring (Rate, Depth) dose_escalation->resp_monitoring Monitor seizure_threshold Determine Seizure Threshold (CD50) behavioral_obs->seizure_threshold cardio_effects Analyze Cardiovascular Effects cardio_monitoring->cardio_effects resp_effects Analyze Respiratory Effects resp_monitoring->resp_effects safe_dose Identify Potential Therapeutic Window seizure_threshold->safe_dose cardio_effects->safe_dose resp_effects->safe_dose

Caption: Experimental workflow for preclinical screening of this compound side effects.

Hypothetical_Signaling_Pathway cluster_cns Central Nervous System cluster_respiratory Respiratory Center (Brainstem) cluster_side_effects Potential Side Effects This compound This compound receptor Putative CNS Receptor (e.g., GABA-A Antagonism) This compound->receptor neuronal_excitation Increased Neuronal Excitability receptor->neuronal_excitation resp_center Respiratory Center Stimulation neuronal_excitation->resp_center seizures Seizures neuronal_excitation->seizures High Doses tachycardia Tachycardia neuronal_excitation->tachycardia Sympathetic Activation increased_resp Increased Respiration resp_center->increased_resp

Caption: Hypothetical signaling pathway for this compound's effects and side effects.

Troubleshooting_Guide start Adverse Event Observed? seizure_check Seizure-like Activity? start->seizure_check cardio_check Cardiovascular Distress? seizure_check->cardio_check No action_seizure Administer Anticonvulsant Cease this compound Review Dose seizure_check->action_seizure Yes cns_check Excessive CNS Stimulation? cardio_check->cns_check No action_cardio Monitor Vitals Reduce/Stop this compound Review Dose cardio_check->action_cardio Yes action_cns Reduce Stimulation Monitor for Escalation Reduce Dose cns_check->action_cns Yes no_action Continue Monitoring cns_check->no_action No

Caption: Troubleshooting decision tree for adverse events during this compound administration.

References

Amiphenazole Stability and Storage: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability and storage of Amiphenazole. Adherence to these best practices is critical for ensuring the integrity of experimental results and the development of stable pharmaceutical formulations.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), this compound should be kept at -20°C.[1] Proper storage is crucial to prevent degradation and ensure a shelf life of over two years.[1]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO, which can be used to prepare stock solutions.[1] For short-term storage of stock solutions, refrigeration at 0 - 4°C for a few days to weeks is acceptable. For longer-term storage, it is recommended to keep the stock solutions at -20°C.[1] It is advisable to prepare fresh solutions for critical experiments to avoid potential degradation.

Q3: Is there a more stable form of this compound available?

A3: Yes, the hydrochloride salt of this compound is considered more stable and is often used in pharmaceutical preparations.[2] If you are observing stability issues with the free base, consider using this compound hydrochloride.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with similar chemical structures, such as 2-aminothiazoles, are known to be susceptible to oxidation and dimerization, particularly in DMSO at room temperature. The 5-position of the thiazole ring can be a site of reactivity. It is also plausible that this compound could undergo hydrolysis or photolysis under certain conditions, which are common degradation pathways for many pharmaceuticals.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound stock solution.- Prepare fresh stock solutions before each experiment. - Store stock solutions in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles. - Verify the concentration of the stock solution using a validated analytical method (e.g., HPLC-UV) before use.
Appearance of unknown peaks in chromatogram Formation of degradation products.- Conduct a forced degradation study to identify potential degradation products and their retention times. - Adjust HPLC method parameters (e.g., mobile phase composition, gradient) to achieve better separation of the parent drug from degradation products. - Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and aid in structure elucidation.
Loss of potency over time Inappropriate storage conditions.- Ensure solid this compound is stored at the recommended temperature, protected from light and moisture. - For solutions, use amber vials and store at -20°C for long-term storage.

Quantitative Stability Data

Stress Condition Typical Reagents and Conditions Purpose
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature or elevated (e.g., 60°C).To assess stability in acidic environments.
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature or elevated (e.g., 60°C).To evaluate stability in alkaline conditions.
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature.To determine susceptibility to oxidative degradation.
Thermal Degradation Dry heat (e.g., 60-80°C) for an extended period.To investigate the effect of temperature on stability.
Photostability Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter).To assess degradation upon exposure to light.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method Development for this compound

This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase Selection and Optimization:

  • Start with a simple mobile phase, such as a mixture of acetonitrile or methanol and a buffer (e.g., phosphate or acetate buffer).

  • The pH of the aqueous phase should be optimized to ensure good peak shape for the basic this compound molecule (typically pH 3-7).

  • A gradient elution may be necessary to separate the parent drug from its degradation products.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30°C

  • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV scan (a PDA detector is useful for this).

4. Forced Degradation Study:

  • Prepare solutions of this compound (e.g., in methanol or a suitable buffer) and subject them to stress conditions as outlined in the "Quantitative Stability Data" table.

  • Analyze the stressed samples at various time points.

  • The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

5. Method Validation:

  • The developed method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is stability-indicating.

Visualizations

Amiphenazole_Storage_Best_Practices cluster_storage This compound Storage cluster_conditions Recommended Conditions Solid Solid this compound Solid_ShortTerm Short-Term (days-weeks) 0-4°C Dry, Dark Solid->Solid_ShortTerm Short-Term Solid_LongTerm Long-Term (months-years) -20°C Dry, Dark Solid->Solid_LongTerm Long-Term Solution This compound Solution Solution_ShortTerm Short-Term (days-weeks) 0-4°C Solution->Solution_ShortTerm Short-Term Solution_LongTerm Long-Term (months-years) -20°C Solution->Solution_LongTerm Long-Term

Caption: Recommended storage conditions for solid and solution forms of this compound.

Experimental_Workflow_Stability_Testing cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Prep Prepare this compound Solution Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Prep->Thermal Photo Photolysis Prep->Photo HPLC HPLC-UV/PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis (Quantify Degradation) HPLC->Data Pathway Identify Degradation Pathway Data->Pathway Method Validate Stability- Indicating Method Data->Method

References

Amiphenazole Experiments: Technical Support and Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Amiphenazole Experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in achieving accurate and reproducible results.

Troubleshooting Guide & FAQs

This section addresses common issues and unexpected outcomes that may arise during this compound experiments.

Question/Issue Possible Cause(s) Recommended Solution(s)
Why am I not observing a significant reversal of opioid-induced respiratory depression? Inadequate Dose of this compound: The dose may be insufficient to counteract the specific opioid and its dosage. Potency of the Opioid: The opioid used may be particularly potent, requiring a higher dose of this compound. Animal Model Variability: Species, strain, age, and sex of the animal model can influence drug metabolism and response.Dose-Response Study: Conduct a dose-response experiment to determine the optimal effective dose of this compound for your specific opioid and animal model. A study in dogs showed that 20 mg/kg of this compound was effective against respiratory depression induced by 10 mg/kg of morphine.[1] Review Literature: Consult literature for established effective dose ranges of this compound against the specific opioid you are using. Control for Variables: Ensure consistency in your animal model selection and experimental conditions.
My animals are exhibiting hyperexcitability, tremors, or convulsions. This compound Overdose: High doses of this compound can lead to central nervous system (CNS) overstimulation. Interaction with Other Substances: The experimental paradigm may involve other substances that potentiate the stimulant effects of this compound.Dose Adjustment: Reduce the dose of this compound. In mice, 100 mg/kg of this compound has been observed to cause hyperexcitability and convulsions.[1] Review Protocol: Carefully review all administered substances for potential synergistic CNS stimulant effects. Monitor Animals Closely: Continuously monitor animals for adverse effects and be prepared to provide supportive care if necessary.
The analgesic effect of the opioid is being reversed along with the respiratory depression. Drug Specificity: While this compound is reported to have less effect on analgesia than other antagonists, some interaction may still occur.[2] Complex Pain Model: The nature of the pain model may influence the interaction between the opioid and this compound.Use a Different Antagonist: Consider using an antagonist with a different pharmacological profile if preserving analgesia is critical. Refine Pain Assessment: Employ detailed and multiple methods of pain assessment to accurately determine the level of analgesia.
I am seeing inconsistent results across my experimental groups. Poor Drug Solubility/Formulation: Inconsistent drug formulation can lead to variable dosing. Inaccurate Dosing: Errors in calculating or administering the drug volume. Variability in Respiratory Measurement: Inconsistent technique or equipment calibration for measuring respiratory parameters.Standardize Formulation: Develop and adhere to a standardized protocol for drug formulation. Verify Dosing Calculations: Double-check all calculations and ensure accurate administration techniques. Calibrate Equipment: Regularly calibrate all respiratory monitoring equipment and standardize the measurement procedure.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

In Vivo Model of Morphine-Induced Respiratory Depression and this compound Antagonism in Dogs

Objective: To assess the efficacy of this compound in reversing respiratory depression induced by morphine in a canine model.

Materials:

  • Healthy adult dogs of a specific breed (e.g., Beagle)

  • Morphine sulfate solution

  • This compound hydrochloride solution

  • Physiological monitoring system (for respiratory rate, tidal volume, blood gases)

  • Intravenous (IV) and subcutaneous (SC) catheters

Procedure:

  • Animal Preparation: Acclimatize dogs to the laboratory environment. On the day of the experiment, place an IV catheter for drug administration and an arterial catheter for blood gas analysis.

  • Baseline Measurement: Record baseline respiratory parameters (respiratory rate, tidal volume, and arterial blood gases) for a stable period (e.g., 30 minutes).

  • Induction of Respiratory Depression: Administer morphine sulfate at a dose of 10 mg/kg via subcutaneous injection.[1]

  • Monitoring: Continuously monitor respiratory parameters. Respiratory depression is typically characterized by a significant decrease in respiratory rate and an increase in arterial pCO2.

  • This compound Administration: Once significant respiratory depression is established, administer this compound at a dose of 20 mg/kg intravenously.[1]

  • Post-Treatment Monitoring: Continue to monitor respiratory parameters for at least 2 hours post-Amiphenazole administration to observe the reversal of respiratory depression and any potential recurrence.

  • Data Analysis: Compare respiratory parameters at baseline, post-morphine, and post-Amiphenazole time points using appropriate statistical analysis (e.g., repeated measures ANOVA).

Data Summary

The following tables summarize quantitative data from preclinical this compound studies.

Table 1: Effect of this compound on Morphine-Induced Respiratory Depression in Dogs

Treatment Group Dose Effect on Respiratory Rate Reference
Morphine10 mg/kg SCSignificant decrease[1]
This compound20 mg/kg IVReversal of morphine-induced decrease[1]

Table 2: Observed Side Effects of this compound in Animal Models

Animal Model Dose Observed Side Effects Reference
Mice100 mg/kg IPHyperexcitability, shaking, ataxia, convulsions[1]

Visualizations

Signaling Pathways and Workflows

The precise molecular mechanism of this compound is not fully elucidated. It is known to be a respiratory stimulant, and its effects are likely mediated through the central and peripheral chemoreceptors that regulate respiration. It was often used in combination with Bemegride, a known GABA-A receptor antagonist. The following diagram illustrates a hypothetical pathway based on the known pharmacology of respiratory stimulants and the context of this compound's use.

cluster_cns Central Nervous System cluster_peripheral Peripheral Nervous System Medulla Medullary Respiratory Centers Respiration Increased Respiration Medulla->Respiration Efferent Signals to Respiratory Muscles Chemo_C Central Chemoreceptors Chemo_C->Medulla Stimulation Chemo_P Peripheral Chemoreceptors (Carotid & Aortic Bodies) Chemo_P->Medulla Afferent Signals This compound This compound This compound->Chemo_C Direct or Indirect Stimulation (?) This compound->Chemo_P Direct or Indirect Stimulation (?) Opioids Opioids / Barbiturates Opioids->Medulla Depression GABA_A GABA-A Receptor GABA_A->Medulla Inhibition Bemegride Bemegride Bemegride->GABA_A Antagonism

Caption: Hypothetical mechanism of this compound as a respiratory stimulant.

Experimental Workflow

The following diagram outlines the general workflow for an in vivo experiment investigating the effects of this compound on opioid-induced respiratory depression.

Start Start AnimalPrep Animal Preparation (Catheterization, Acclimation) Start->AnimalPrep Baseline Baseline Respiratory Measurement AnimalPrep->Baseline OpioidAdmin Opioid Administration Baseline->OpioidAdmin DepressionMonitor Monitor for Respiratory Depression OpioidAdmin->DepressionMonitor AmiphenazoleAdmin This compound Administration DepressionMonitor->AmiphenazoleAdmin PostMonitor Post-Treatment Monitoring AmiphenazoleAdmin->PostMonitor DataAnalysis Data Analysis PostMonitor->DataAnalysis End End DataAnalysis->End

Caption: General workflow for in vivo this compound experiments.

References

Technical Support Center: Method Refinement for Amiphenazole Administration in Conscious Rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the administration of Amiphenazole to conscious rats. Due to the limited availability of specific refined protocols for this compound in the current literature, this guide synthesizes best practices for the administration of Central Nervous System (CNS) stimulants to rodents, offering a foundational framework for protocol development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary effects?

A1: this compound is a CNS and respiratory stimulant.[1][2] It primarily acts on the brainstem and spinal cord to increase the activity of respiratory and vasomotor centers.[1] Historically, it was used as an antidote for barbiturate or opiate overdose.[3]

Q2: What are the potential adverse effects of this compound in rats?

A2: While specific data for rats is limited, adverse effects associated with this compound and other CNS stimulants can include nausea, coughing, restlessness, hypertension, tachycardia, arrhythmias, and convulsions at higher doses.[1] Close monitoring of the animal's behavior and physiological state post-administration is crucial.

Q3: How should I prepare this compound for administration?

A3: this compound is available as a free base and a hydrochloride salt.[4][5] The hydrochloride salt is generally more water-soluble.[4] For administration, this compound may need to be dissolved in a suitable vehicle. The choice of vehicle will depend on the administration route and the solubility of the specific form of this compound used. It is recommended to perform solubility tests in various pharmaceutically acceptable vehicles to determine the most appropriate one.[6]

Q4: What are the recommended routes of administration for this compound in conscious rats?

A4: Common routes for systemic drug administration in conscious rats include oral gavage (PO), intraperitoneal (IP), and intravenous (IV). The choice of route will depend on the desired pharmacokinetic profile of the study. IV administration provides the most rapid onset of action, followed by IP, and then PO.[7]

Experimental Protocols

Detailed methodologies for the key administration routes are provided below. It is imperative that all procedures are performed by trained personnel in accordance with institutional animal care and use guidelines.

Protocol 1: Oral Gavage (PO) Administration

Oral gavage is a precise method for delivering a specific volume of a substance directly into the stomach.

Materials:

  • Appropriately sized gavage needle (e.g., 16-18 gauge for adult rats)[8]

  • Syringe

  • This compound solution

  • Water or lubricant for the gavage needle tip[9]

Procedure:

  • Animal Restraint: Gently restrain the rat to immobilize its head and align the head and body vertically.[10] This can be achieved by holding the rat over the neck and thoracic region while supporting its lower body.[9]

  • Gavage Needle Measurement: Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.[9]

  • Needle Insertion: Moisten the tip of the gavage needle with water or a suitable lubricant.[9] Gently insert the needle into the mouth, passing it over the tongue and into the esophagus. The rat should swallow as the needle is advanced.[9] Do not force the needle. If resistance is met, withdraw and reinsert.[9]

  • Substance Administration: Once the needle is at the predetermined depth, administer the this compound solution slowly.[10]

  • Needle Withdrawal: After administration, withdraw the needle gently along the same path of insertion.[10]

  • Monitoring: Observe the rat for any signs of respiratory distress or discomfort.[11]

Protocol 2: Intraperitoneal (IP) Injection

IP injection allows for rapid absorption of substances into the systemic circulation.

Materials:

  • Sterile syringe and needle (e.g., 23-25 gauge)[12]

  • This compound solution

  • 70% Isopropyl alcohol

Procedure:

  • Animal Restraint: Restrain the rat securely. One common method is to have one person restrain the animal while another performs the injection.[7] The rat should be positioned on its back with its head tilted slightly downward.[13]

  • Injection Site Identification: The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[14][15]

  • Site Preparation: Swab the injection site with 70% isopropyl alcohol.[15]

  • Needle Insertion: Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.[14][15]

  • Aspiration: Gently pull back on the syringe plunger to ensure no fluid (urine or blood) is aspirated. If fluid is present, withdraw the needle and re-attempt with a fresh needle and syringe.[13]

  • Injection: If no fluid is aspirated, inject the this compound solution.

  • Needle Withdrawal and Monitoring: Withdraw the needle and return the rat to its cage. Monitor for any signs of distress.[12]

Protocol 3: Intravenous (IV) Injection (Tail Vein)

IV injection provides the most direct and rapid route of administration. This procedure requires a high degree of technical skill.

Materials:

  • Sterile syringe and needle (e.g., 25-27 gauge)[16]

  • This compound solution

  • Restraining device for rats

  • Heat lamp or warm water to induce vasodilation[16]

  • 70% Isopropyl alcohol

Procedure:

  • Animal Preparation: Place the rat in a suitable restraining device.[16] Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.[16]

  • Site Preparation: Clean the tail with 70% isopropyl alcohol.

  • Needle Insertion: Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.

  • Confirmation of Placement: A small amount of blood may enter the hub of the needle upon successful entry into the vein.

  • Injection: Inject the this compound solution slowly. Observe for any swelling at the injection site, which would indicate extravasation.

  • Needle Withdrawal and Monitoring: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Return the rat to its cage and monitor its condition.

Data Presentation: Administration Parameters

The following tables provide general guidelines for administration volumes and needle sizes for rats. The exact dosage of this compound should be determined based on dose-response studies.

Table 1: Recommended Maximum Administration Volumes for Rats

Route of AdministrationRecommended Maximum Volume (ml/kg)
Oral Gavage (PO)10-20
Intraperitoneal (IP)10
Intravenous (IV) Bolus5

Source: Adapted from references[8][16][17]

Table 2: Suggested Needle Sizes for Administration in Rats

Route of AdministrationRecommended Needle Gauge
Intraperitoneal (IP)23-25 G
Intravenous (IV) Tail Vein25-27 G
Oral Gavage16-18 G

Source: Adapted from references[12][16]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Difficulty in Administering Full Dose (Oral Gavage) Improper restraint, resistance from the animal.Ensure the rat is properly restrained and the head and neck are aligned. Do not force the gavage needle. Allow the animal to swallow the tube.[10]
Regurgitation or Respiratory Distress After Oral Gavage Accidental administration into the trachea, excessive volume.Immediately stop the procedure. Monitor the animal closely. If distress is severe, euthanize the animal. Review gavage technique and ensure correct needle placement and volume.[11]
Leakage from IP Injection Site Needle too large, improper injection angle.Use a smaller gauge needle. Ensure the needle fully penetrates the peritoneal wall. Apply gentle pressure to the site after injection.
Vocalization or Signs of Pain During IP Injection Irritating vehicle or compound, injection into muscle or organ.Ensure the pH of the solution is close to neutral.[18] Review injection technique to ensure proper placement in the peritoneal cavity.
Swelling at IV Injection Site (Tail Vein) Extravasation (leakage of the substance into the surrounding tissue).Stop the injection immediately. Withdraw the needle. The substance will be absorbed subcutaneously, which may alter the intended pharmacokinetics.
Hyperactivity, Seizures, or Stereotyped Behavior High dose of CNS stimulant.This is a potential dose-dependent effect of CNS stimulants.[1] Reduce the dose in subsequent experiments. Monitor the animal until symptoms subside. Provide supportive care as needed.
Compound Precipitation in Solution Poor solubility of this compound in the chosen vehicle.Test the solubility of this compound in different vehicles (e.g., saline, PBS, DMSO, cyclodextrins).[6] Gentle warming or sonication may aid dissolution, but stability must be confirmed.[19]

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Administration Phase a This compound Solution Preparation (Vehicle Selection & Dissolution) b Dose Calculation (Based on rat weight) a->b c Rat Acclimation & Weighing b->c d Animal Restraint c->d e Administration (PO, IP, or IV) d->e f Observation for Adverse Effects e->f g Behavioral/Physiological Data Collection f->g h Data Analysis g->h

Figure 1. Experimental workflow for this compound administration in conscious rats.

cns_stimulant_pathway This compound This compound (CNS Stimulant) Presynaptic Presynaptic Neuron (e.g., Dopaminergic/Noradrenergic) This compound->Presynaptic Acts on Vesicles Synaptic Vesicles (Containing Dopamine/Norepinephrine) Presynaptic->Vesicles Release Increased Neurotransmitter Release Vesicles->Release Stimulates Synapse Synaptic Cleft Release->Synapse into Receptors Dopamine/Norepinephrine Receptors Synapse->Receptors Binds to Postsynaptic Postsynaptic Neuron Postsynaptic->Receptors Signal Postsynaptic Signaling & Neuronal Activation Receptors->Signal Effect CNS Stimulation (Increased Alertness, Respiration) Signal->Effect Leads to

Figure 2. Hypothetical signaling pathway for a CNS stimulant like this compound.

troubleshooting_flowchart start Adverse Event Observed Post-Administration q1 Is the event life-threatening? (e.g., severe seizure, respiratory arrest) start->q1 a1_yes Immediate Euthanasia & Protocol Review q1->a1_yes Yes a1_no Monitor Vital Signs & Behavior q1->a1_no No end_node End of Troubleshooting a1_yes->end_node q2 Is hyperactivity or stereotypy observed? a1_no->q2 a2_yes Potential Overdose. Reduce dose in future experiments. Provide supportive care. q2->a2_yes Yes a2_no Is there localized swelling at injection site? q2->a2_no No a2_yes->end_node a3_yes Probable extravasation (IV) or irritation (IP/SC). Review injection technique. a2_no->a3_yes Yes a3_no Document observations. Consider vehicle effects or idiosyncratic reaction. a2_no->a3_no No a3_yes->end_node a3_no->end_node

Figure 3. Troubleshooting flowchart for adverse events with CNS stimulants.

References

Technical Support Center: Proactive Monitoring for Potential Metabolic Acidosis in Amiphenazole Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no direct evidence in the scientific literature to suggest that Amiphenazole, a respiratory stimulant, causes metabolic acidosis. This technical support guide has been developed as a precautionary resource for researchers, scientists, and drug development professionals using this compound in their studies. The information provided is based on the general principles of drug-induced metabolic acidosis and is intended to facilitate proactive monitoring and management should this unexpected adverse event occur.

Frequently Asked Questions (FAQs)

Q1: Is metabolic acidosis a known side effect of this compound?

A1: Based on a comprehensive review of available scientific literature, metabolic acidosis is not a documented side effect of this compound. This guide is for informational and precautionary purposes.

Q2: What is metabolic acidosis?

A2: Metabolic acidosis is a condition characterized by an increase in the body's acidity, resulting from either an overproduction of acid, an inability of the kidneys to remove acid, or a loss of bicarbonate.[1][2][3] It is a serious condition that can disrupt normal physiological processes.

Q3: What are the general signs of metabolic acidosis in a laboratory setting?

A3: In animal models, signs of metabolic acidosis can be subtle and may include hyperventilation (deep, rapid breathing), lethargy, and altered consciousness. Biochemical indicators are the most reliable for diagnosis and include decreased blood pH, low bicarbonate levels, and an altered anion gap.[3][4]

Q4: What are the potential, though undocumented, mechanisms by which a drug like this compound could theoretically lead to metabolic acidosis?

A4: While not reported for this compound, drugs can induce metabolic acidosis through various mechanisms.[1][2][3][4][5] These include:

  • Lactic Acidosis: Interference with cellular respiration and energy production, leading to an accumulation of lactic acid.

  • Renal Tubular Acidosis: Direct or indirect effects on kidney function, impairing the excretion of acid or reabsorption of bicarbonate.

  • Accumulation of Acidic Metabolites: If the drug's metabolism produces acidic byproducts.

Troubleshooting Guide: Investigating Suspected Metabolic Acidosis

If you observe signs of metabolic acidosis or have unexpected experimental outcomes that could be related to a systemic pH imbalance during your this compound studies, the following troubleshooting steps may be considered.

Issue Potential Cause Recommended Action
Unexpected increase in respiratory rate in animal models. Respiratory compensation for underlying metabolic acidosis.1. Measure arterial or venous blood gases to assess pH, pCO2, and bicarbonate levels. 2. Analyze serum electrolytes to calculate the anion gap.
Decreased blood pH and bicarbonate levels confirmed. Potential drug-induced metabolic acidosis.1. Temporarily suspend this compound administration to see if the acidosis resolves. 2. Investigate the type of metabolic acidosis by calculating the anion gap.
High anion gap metabolic acidosis. Possible accumulation of unmeasured anions (e.g., lactate, ketoacids).1. Measure blood lactate and ketone levels. 2. Review the experimental protocol for other potential confounding factors.
Normal anion gap metabolic acidosis. Possible renal or gastrointestinal bicarbonate loss.1. Assess renal function parameters (e.g., creatinine, BUN). 2. Consider if the experimental model has underlying conditions affecting bicarbonate handling.

Experimental Protocols

Protocol 1: Blood Gas and Electrolyte Analysis for Monitoring Acid-Base Status

Objective: To determine the acid-base status of an animal model during an experiment involving this compound.

Methodology:

  • Sample Collection:

    • Collect arterial or venous blood samples at baseline (before this compound administration) and at predetermined time points during the experiment.

    • Use heparinized syringes to prevent clotting.

  • Analysis:

    • Immediately analyze the blood samples using a blood gas analyzer to measure pH, partial pressure of carbon dioxide (pCO2), and bicarbonate (HCO3-).

    • Concurrently, analyze serum or plasma for electrolytes (sodium, potassium, chloride) to calculate the anion gap.

  • Anion Gap Calculation:

    • Anion Gap = ([Na+] + [K+]) - ([Cl-] + [HCO3-])

  • Interpretation:

    • A low blood pH (<7.35) and low bicarbonate (<22 mEq/L) indicate metabolic acidosis.

    • The anion gap will help to differentiate the type of metabolic acidosis.

Protocol 2: Assessment of Renal Function

Objective: To evaluate the potential impact of this compound on renal function.

Methodology:

  • Urine Collection:

    • Collect urine samples at baseline and throughout the experimental period.

    • Measure urine output and pH.

  • Blood Chemistry:

    • Collect blood samples to measure serum creatinine and blood urea nitrogen (BUN) as indicators of glomerular filtration rate.

  • Interpretation:

    • An increase in serum creatinine and BUN may suggest impaired renal function, which could contribute to metabolic acidosis.

Visualizations

cluster_0 Troubleshooting Workflow for Suspected Metabolic Acidosis Observe Observe Unexpected Clinical Signs (e.g., hyperventilation) Measure Measure Blood Gases & Electrolytes Observe->Measure If signs present Assess Assess Acid-Base Status (pH, HCO3-) Measure->Assess Calculate Calculate Anion Gap Assess->Calculate If acidosis confirmed HighAG High Anion Gap Calculate->HighAG Elevated NormalAG Normal Anion Gap Calculate->NormalAG Normal Lactate Measure Lactate & Ketones HighAG->Lactate Renal Assess Renal Function NormalAG->Renal ConcludeHigh Potential Accumulation of Unmeasured Anions Lactate->ConcludeHigh ConcludeNormal Potential Renal or GI Bicarbonate Loss Renal->ConcludeNormal

Caption: Troubleshooting workflow for suspected metabolic acidosis.

cluster_1 Potential (Hypothetical) Pathways of Drug-Induced Metabolic Acidosis Drug Drug Administration (e.g., this compound) Mitochondria Mitochondrial Dysfunction Drug->Mitochondria Pathway 1 Kidney Renal Tubular Cell Injury Drug->Kidney Pathway 2 Metabolism Formation of Acidic Metabolites Drug->Metabolism Pathway 3 Lactate Increased Lactate Production Mitochondria->Lactate Acidosis Metabolic Acidosis Lactate->Acidosis Bicarb Decreased H+ Excretion/ HCO3- Reabsorption Kidney->Bicarb Bicarb->Acidosis Metabolism->Acidosis

Caption: Hypothetical pathways of drug-induced metabolic acidosis.

References

Improving the therapeutic window of Amiphenazole in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amiphenazole. Our goal is to help you navigate experimental challenges and improve the therapeutic window of this compound in your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as Daptazile) is a respiratory stimulant.[1] Historically, it was used to counteract respiratory depression caused by barbiturate or opiate overdose, often in combination with bemegride.[1] While its precise molecular mechanism is not fully elucidated, it is classified as a central nervous system (CNS) stimulant.[2] Some CNS stimulants are known to act by increasing the release of neurotransmitters like norepinephrine.[3][4][5] This can lead to increased neuronal activity in the respiratory centers of the brainstem, resulting in an increased respiratory rate and depth.[2][6]

Q2: What are the known challenges and adverse effects associated with this compound in experimental settings?

The primary challenge with this compound is its narrow therapeutic window.[6] At doses close to the effective therapeutic dose, adverse effects can occur. These can include nausea, coughing, restlessness, hypertension, tachycardia, arrhythmias, and convulsions.[2] Due to these potential side effects, more effective respiratory stimulants with better safety profiles, such as doxapram, have largely replaced this compound in clinical use.[1]

Q3: How can the therapeutic window of this compound be improved in my experiments?

Improving the therapeutic index of a drug is a key challenge in preclinical development.[7] For this compound, several strategies can be explored:

  • Co-administration with other agents: this compound has historically been used in combination with bemegride. Investigating synergistic or protective effects of other compounds could be a viable strategy.

  • Dose fractionation: Administering the total dose in smaller, more frequent intervals can sometimes reduce peak concentration-related toxicities while maintaining efficacy.[8]

  • Novel drug delivery systems: Developing formulations that provide a controlled release of this compound could help maintain plasma concentrations within the therapeutic window for a longer duration, avoiding sharp peaks that may lead to toxicity.

  • Route of administration: The method of administration can significantly impact a drug's pharmacokinetic profile and toxicity. Lethal dosage often varies depending on the method of administration.[9] Experimenting with different routes (e.g., intravenous, intraperitoneal, oral) may reveal a more favorable therapeutic index.

Q4: What are the key pharmacokinetic parameters to consider when working with this compound?

Key pharmacokinetic parameters to determine in your experimental model include:

  • Half-life (t½): The time it takes for the concentration of the drug in the body to be reduced by half.[10][11] Most drugs are considered to have a negligible effect after four-to-five half-lives.[10]

  • Clearance (CL): The volume of plasma from which the drug is completely removed per unit of time.

  • Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Understanding these parameters is crucial for designing effective dosing regimens and avoiding toxicity.[12]

Quantitative Data Summary

Table 1: this compound Efficacy and Toxicity in Rodent Models (Illustrative)

ParameterSpecies/StrainRoute of AdministrationValue
ED50 (Respiratory Stimulation) Mouse (e.g., C57BL/6)Intravenous (IV)[Data to be determined]
Rat (e.g., Sprague-Dawley)Intravenous (IV)[Data to be determined]
LD50 (Acute Toxicity) Mouse (e.g., C57BL/6)Intravenous (IV)[Data to be determined]
Rat (e.g., Sprague-Dawley)Intravenous (IV)[Data to be determined]
Mouse (e.g., C57BL/6)Oral (PO)[Data to be determined]
Rat (e.g., Sprague-Dawley)Oral (PO)[Data to be determined]

ED50 (Effective Dose, 50%) is the dose that produces a therapeutic effect in 50% of the population. LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.[9][13]

Table 2: this compound Pharmacokinetic Parameters in Rodent Models (Illustrative)

ParameterSpecies/StrainRoute of AdministrationValue
Half-life (t½) Rat (e.g., Sprague-Dawley)Intravenous (IV)[Data to be determined]
Clearance (CL) Rat (e.g., Sprague-Dawley)Intravenous (IV)[Data to be determined]
Volume of Distribution (Vd) Rat (e.g., Sprague-Dawley)Intravenous (IV)[Data to be determined]
Bioavailability (F%) Rat (e.g., Sprague-Dawley)Oral (PO) vs. IV[Data to be determined]

Experimental Protocols

Protocol 1: Determination of ED50 for Respiratory Stimulation in a Rat Model of Opioid-Induced Respiratory Depression

  • Animal Model: Adult male Sprague-Dawley rats (250-300g).

  • Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

  • Induction of Respiratory Depression: Administer a standardized dose of an opioid agonist (e.g., morphine or fentanyl) to induce a consistent and significant decrease in respiratory rate.

  • This compound Administration:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., saline).

    • Administer escalating doses of this compound intravenously (IV) to different groups of animals.

    • Include a vehicle control group.

  • Monitoring:

    • Continuously monitor respiratory rate and tidal volume using a whole-body plethysmography system.

    • Record baseline respiratory parameters before opioid administration, after opioid administration, and at regular intervals after this compound administration.

  • Data Analysis:

    • Calculate the percent reversal of respiratory depression for each dose of this compound.

    • Determine the ED50 using a dose-response curve analysis.

Protocol 2: Acute Toxicity Study (LD50 Determination) in Mice

  • Animal Model: Adult male and female mice (e.g., CD-1), 8-12 weeks old.

  • Dose Formulation: Prepare a range of this compound doses in a suitable vehicle.

  • Administration: Administer a single dose of this compound to different groups of mice via the intended experimental route (e.g., IV or oral gavage). Include a vehicle control group.

  • Observation:

    • Observe animals continuously for the first 4 hours after administration for clinical signs of toxicity (e.g., convulsions, lethargy, changes in respiration).

    • Continue to observe animals at least twice daily for 14 days.

  • Data Collection: Record mortality in each dose group.

  • Data Analysis: Calculate the LD50 using a recognized statistical method (e.g., probit analysis).

Troubleshooting Guides

Issue 1: High variability in respiratory response to this compound.

  • Possible Cause: Inconsistent level of respiratory depression induced by the opioid.

    • Solution: Ensure precise dosing of the opioid and allow sufficient time for its effects to stabilize before administering this compound.

  • Possible Cause: Animal stress.

    • Solution: Handle animals gently and allow for adequate acclimatization to the experimental setup to minimize stress-induced respiratory changes.

  • Possible Cause: Inaccurate dose administration.

    • Solution: Calibrate all equipment and use precise techniques for drug administration.

Issue 2: Unexpected animal mortality at presumed therapeutic doses.

  • Possible Cause: Narrow therapeutic window of this compound.

    • Solution: Conduct a thorough dose-ranging study to more accurately define the therapeutic and toxic dose ranges in your specific animal model and experimental conditions.

  • Possible Cause: Rapid intravenous injection causing acute cardiovascular effects.

    • Solution: Administer the drug as a slow intravenous infusion rather than a bolus.

  • Possible Cause: Interaction with anesthetics if used.

    • Solution: If anesthesia is required, select an agent with minimal respiratory depressant effects and ensure the depth of anesthesia is consistent across all animals.

Visualizations

amiphenazole_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (Respiratory Center) This compound This compound VMAT2 VMAT2 This compound->VMAT2 Putative Inhibition NE_Vesicle Norepinephrine (Vesicle) VMAT2->NE_Vesicle Packaging NE_Released Norepinephrine (Synapse) NE_Vesicle->NE_Released Exocytosis NE_Cytosol Norepinephrine (Cytosol) NE_Cytosol->NE_Released Transporter- mediated Release Adrenergic_Receptor Adrenergic Receptor NE_Released->Adrenergic_Receptor Binding G_Protein G-Protein Adrenergic_Receptor->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activation Ion_Channel Ion Channel Phosphorylation PKA->Ion_Channel Neuronal_Excitation Increased Neuronal Firing Ion_Channel->Neuronal_Excitation Respiratory_Stimulation Increased Respiration Neuronal_Excitation->Respiratory_Stimulation

Caption: Putative signaling pathway for this compound-induced respiratory stimulation.

experimental_workflow Start Start Animal_Model Select Animal Model (e.g., Rat, Mouse) Start->Animal_Model Dose_Range Preliminary Dose-Ranging Study Animal_Model->Dose_Range PK_Study Pharmacokinetic Study (t½, CL, Vd) Animal_Model->PK_Study Efficacy_Study Efficacy Study (ED50) (e.g., Reversal of Respiratory Depression) Dose_Range->Efficacy_Study Toxicity_Study Toxicity Study (LD50) (Acute Toxicity) Dose_Range->Toxicity_Study Data_Analysis Data Analysis and Therapeutic Window Calculation Efficacy_Study->Data_Analysis Toxicity_Study->Data_Analysis PK_Study->Data_Analysis Optimization Strategies for Improving Therapeutic Window (e.g., Co-administration, Formulation) Data_Analysis->Optimization End End Optimization->End

Caption: Experimental workflow for determining the therapeutic window of this compound.

References

Technical Support Center: Mitigating Amiphenazole's Cardiovascular Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the cardiovascular effects of amiphenazole and related respiratory stimulants. Given the limited direct data on this compound, this guide draws upon information from similar analeptic agents, particularly doxapram, to provide a comprehensive resource for experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary cardiovascular effects?

A1: this compound is a respiratory stimulant that has been traditionally used to counteract respiratory depression induced by central nervous system depressants like barbiturates and opioids.[1][2] As a member of the analeptic class of drugs, it is expected to exhibit cardiovascular stimulant properties. While specific quantitative data for this compound is limited, its pharmacological class and comparison with similar agents like doxapram suggest that its primary cardiovascular effects may include an increase in heart rate (tachycardia), a rise in blood pressure (hypertension), and an overall increase in cardiac output.[3][4][5] Arrhythmias have also been reported with the use of similar respiratory stimulants.[3][6]

Q2: What is the proposed mechanism of action for this compound-induced cardiovascular effects?

A2: The cardiovascular effects of respiratory stimulants like this compound are likely mediated through the stimulation of the sympathetic nervous system. This can involve the release of catecholamines, such as epinephrine and norepinephrine, which in turn act on adrenergic receptors in the heart and blood vessels. This stimulation leads to increased heart rate, myocardial contractility, and vasoconstriction, resulting in elevated blood pressure.[5][7]

Q3: What are the potential risks for researchers to be aware of when working with this compound in experimental models?

A3: Researchers should be aware of the potential for significant cardiovascular stimulation. Key risks include excessive tachycardia and hypertension, which could compromise the welfare of experimental animals and confound experimental results. In susceptible models, there is also a risk of cardiac arrhythmias.[3][6] Careful dose-response studies and continuous cardiovascular monitoring are crucial to mitigate these risks.

Q4: Are there any known strategies to mitigate the cardiovascular effects of this compound during experiments?

A4: While specific mitigation strategies for this compound are not well-documented, principles from similar stimulants can be applied. The use of beta-blockers, which antagonize the effects of catecholamines on the heart, could potentially blunt the tachycardic response.[7] However, this could also interfere with the primary respiratory stimulant effects under investigation. Careful titration of the this compound dose to the lowest effective level is a primary mitigation strategy. Additionally, maintaining stable anesthesia and physiological parameters in animal models is critical to avoid exacerbating cardiovascular side effects.

Troubleshooting Guide for Experimental Studies

Observed Issue Potential Cause Troubleshooting Steps
Excessive Tachycardia High dose of this compound; Synergistic effect with other agents; Inadequate anesthesia.1. Reduce the dose of this compound. 2. Review all co-administered drugs for potential interactions. 3. Ensure the depth of anesthesia is adequate and stable. 4. Consider administration of a short-acting beta-blocker if cardiovascular effects are severe and confounding results, while noting the potential for interaction.
Sudden and Severe Hypertension Catecholamine release due to this compound; Interaction with other pressor agents.1. Immediately lower or discontinue the this compound infusion. 2. Check for other administered substances that could elevate blood pressure. 3. If necessary and experimentally appropriate, administer a rapid-acting vasodilator.
Cardiac Arrhythmias (e.g., extrasystoles, ventricular tachycardia) High drug concentration; Pre-existing cardiac conditions in the animal model; Electrolyte imbalance.1. Stop this compound administration immediately. 2. Confirm normal electrolyte levels (e.g., potassium, magnesium). 3. If arrhythmias persist, consider antiarrhythmic drug administration based on the type of arrhythmia observed and the experimental protocol. 4. Screen animals for pre-existing cardiac abnormalities before inclusion in studies.
Variable or Unstable Blood Pressure Readings Inaccurate monitoring equipment; Fluctuations in anesthetic depth; Hypovolemia.1. Calibrate and confirm the proper functioning of blood pressure monitoring equipment. 2. Maintain a consistent and appropriate level of anesthesia. 3. Ensure the animal is normovolemic and receiving adequate fluid support.

Quantitative Data on Cardiovascular Effects of Doxapram (as a proxy for this compound)

The following table summarizes quantitative data on the cardiovascular effects of doxapram observed in a study on anesthetized dogs. This data can serve as an approximate guide for the expected magnitude of effects with this compound.

Cardiovascular Parameter Maximum Change Observed Time to Peak Effect Reference
Heart Rate+40.5%1st minute[4]
Mean Aortic Pressure+49%3rd minute[4]
Cardiac Index+18%3rd minute[4]
Total Peripheral Resistance+32%3rd minute[4]
Pulmonary Arterial Pressure+48%1st minute[4]
Left Ventricular End-Diastolic Pressure+79%1st minute[4]
Myocardial Blood Flow+38%3rd minute[4]
Myocardial Oxygen Consumption+74%1st minute[4]

Experimental Protocols

Protocol for Assessing Cardiovascular Effects of a Respiratory Stimulant in a Preclinical Anesthetized Canine Model

  • Animal Preparation:

    • Fast adult beagle dogs overnight with free access to water.

    • Induce anesthesia with a suitable intravenous agent (e.g., propofol) and maintain with an inhalant anesthetic (e.g., isoflurane) at a stable concentration.

    • Intubate the animal and provide mechanical ventilation to maintain normal blood gas parameters.

    • Place a catheter in a peripheral artery (e.g., femoral artery) for continuous blood pressure monitoring and blood sampling.

    • Place a catheter in a peripheral vein for drug and fluid administration.

    • For more detailed cardiac measurements, a Swan-Ganz catheter can be placed in the pulmonary artery via the jugular vein to measure cardiac output, pulmonary artery pressure, and left ventricular end-diastolic pressure.

    • Attach ECG leads for continuous monitoring of heart rate and rhythm.

  • Baseline Data Collection:

    • Allow the animal to stabilize under anesthesia for at least 30 minutes.

    • Record baseline cardiovascular parameters (heart rate, systolic/diastolic/mean arterial pressure, ECG) for a period of 15-30 minutes to ensure stability.

  • Drug Administration:

    • Prepare a solution of the respiratory stimulant (e.g., this compound or doxapram) at a known concentration.

    • Administer the drug intravenously as either a bolus injection over a set period or as a continuous infusion.

    • Start with a low dose and escalate in subsequent experimental groups to establish a dose-response relationship.

  • Data Collection and Monitoring:

    • Continuously record all cardiovascular parameters throughout the experiment.

    • Collect data at frequent intervals (e.g., every minute for the first 15 minutes, then every 5 minutes) to capture the onset, peak, and duration of effects.

    • Monitor the animal for any adverse events, such as severe arrhythmias or hemodynamic instability.

  • Data Analysis:

    • Calculate the percentage change from baseline for each cardiovascular parameter at each time point and for each dose.

    • Statistically analyze the data to determine the significance of the drug's effects.

Visualizations

Signaling_Pathway This compound This compound SNS Sympathetic Nervous System Stimulation This compound->SNS Catecholamines Catecholamine Release (Norepinephrine, Epinephrine) SNS->Catecholamines Adrenergic_Receptors Adrenergic Receptor Activation (α and β) Catecholamines->Adrenergic_Receptors Heart Heart Adrenergic_Receptors->Heart Blood_Vessels Blood Vessels Adrenergic_Receptors->Blood_Vessels Increased_HR Increased Heart Rate (Tachycardia) Heart->Increased_HR Increased_Contractility Increased Myocardial Contractility Heart->Increased_Contractility Vasoconstriction Vasoconstriction Blood_Vessels->Vasoconstriction Increased_BP Increased Blood Pressure (Hypertension) Increased_HR->Increased_BP Increased_Contractility->Increased_BP Vasoconstriction->Increased_BP

Caption: Proposed signaling pathway for this compound-induced cardiovascular effects.

Experimental_Workflow cluster_Prep Preparation cluster_Experiment Experiment cluster_Analysis Analysis Animal_Prep Animal Preparation (Anesthesia, Catheterization) Stabilization Stabilization Period Animal_Prep->Stabilization Baseline Baseline Data Collection (ECG, BP, HR) Stabilization->Baseline Drug_Admin This compound Administration (Dose Escalation) Baseline->Drug_Admin Monitoring Continuous Cardiovascular Monitoring Drug_Admin->Monitoring Data_Collection Data Collection and Recording Monitoring->Data_Collection Data_Analysis Statistical Analysis (% Change from Baseline) Data_Collection->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: General experimental workflow for assessing cardiovascular effects.

References

Validation & Comparative

A Comparative Analysis of Amiphenazole and Modern Respiratory Stimulants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the historical respiratory stimulant Amiphenazole with modern therapeutic alternatives. The focus is on objective performance metrics, supported by available experimental data and detailed methodologies, to inform current research and drug development efforts.

Introduction to Respiratory Stimulants

Respiratory stimulants are a class of drugs that increase the respiratory drive, leading to an increase in the rate and depth of breathing. Historically, these agents, also known as analeptics, were used to counteract respiratory depression caused by drug overdoses (e.g., barbiturates, opioids) or to manage respiratory failure.[1] this compound, a drug used in the mid-20th century, falls into this historical category. However, the development of more specific and safer drugs has led to a significant evolution in the clinical management of respiratory depression. Modern respiratory stimulants offer more targeted mechanisms of action and improved therapeutic windows. This guide will explore the transition from broad-acting analeptics like this compound to the current generation of respiratory stimulants.

This compound: A Historical Perspective

This compound was traditionally used as an antidote for barbiturate and opiate overdose, often in combination with bemegride.[1] Its utility was noted in counteracting the sedative and respiratory depressant effects of morphine.[2] However, a 1980 double-blind study comparing it with other antagonists for morphine-induced respiratory depression found that while doxapram reversed respiratory depression without affecting analgesia, this compound reversed both, a significant disadvantage in pain management.[3] By 1967, studies had already suggested that doxapram was a superior respiratory stimulant compared to this compound and other available agents at the time.[4] The lack of specificity and a narrow therapeutic index ultimately led to this compound being largely replaced by more effective and safer alternatives.

Modern Respiratory Stimulants: Mechanisms and Performance

The modern era of respiratory stimulants is characterized by a deeper understanding of the neurochemical control of breathing, leading to the development of drugs with more precise mechanisms of action. These agents often target specific receptors and pathways involved in the regulation of respiration, offering a better safety and efficacy profile compared to older, non-specific central nervous system stimulants.

Data Presentation: Comparative Analysis

The following table summarizes the key characteristics of this compound and a selection of modern respiratory stimulants. Due to the limited availability of digitized quantitative data from the era of this compound's primary use, a direct numerical comparison is challenging.

FeatureThis compoundDoxapramAlmitrineAMPAkines (e.g., CX717)
Primary Mechanism of Action Non-specific CNS stimulantPeripheral chemoreceptor and central respiratory center stimulantPeripheral chemoreceptor stimulantPositive allosteric modulator of AMPA receptors
Primary Clinical Use Historically for barbiturate/opioid overdosePost-anesthetic respiratory depression, COPD exacerbationsChronic obstructive pulmonary disease (COPD)Investigational for opioid-induced respiratory depression
Effect on Respiratory Rate IncreaseIncrease[5]IncreaseIncrease[6]
Effect on Tidal Volume IncreaseIncrease[5]IncreaseIncrease[6]
Effect on Analgesia (in opioid-induced depression) Reverses analgesia[3]No significant effect on analgesia[3]Not primarily used in this contextNo significant reversal of analgesia[5]
Route of Administration IntravenousIntravenousOralOral, Intravenous
Adverse Effects CNS overstimulation, convulsionsHypertension, tachycardia, anxiety, tremor, vomitingPeripheral neuropathy (with long-term use)Tiredness, potential for excitotoxicity at high doses
Quantitative Data (Example: Reversal of Opioid-Induced Respiratory Depression in Rats) Data not readily availableMinute volume significantly increased compared to vehicle control in morphine-induced respiratory depression.[7]Minute volume significantly increased compared to vehicle control in morphine-induced respiratory depression.[7]In sufentanil-treated rats, CX717 did not significantly improve ventilation.[6] However, in other studies with different opioids and ampakines, positive effects have been observed.[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental methodologies, the following diagrams are provided in DOT language.

Signaling Pathway of Doxapram

Doxapram Doxapram CarotidBody Carotid Body (Peripheral Chemoreceptors) Doxapram->CarotidBody Stimulates MedullaryRespCenter Medullary Respiratory Center (Central Chemoreceptors) Doxapram->MedullaryRespCenter Stimulates AfferentNerve Afferent Nerve Impulses CarotidBody->AfferentNerve RespiratoryMuscles Respiratory Muscles (Diaphragm, Intercostals) MedullaryRespCenter->RespiratoryMuscles Increases Motor Output AfferentNerve->MedullaryRespCenter Activates IncreasedVentilation Increased Rate and Depth of Breathing RespiratoryMuscles->IncreasedVentilation

Caption: Signaling pathway of Doxapram.

Signaling Pathway of Almitrine

Almitrine Almitrine CarotidBody Carotid Body (Peripheral Chemoreceptors) Almitrine->CarotidBody Sensitizes to Hypoxia Mitochondria Mitochondrial Electron Transport Chain CarotidBody->Mitochondria Acts on AfferentNerve Afferent Nerve Impulses CarotidBody->AfferentNerve MedullaryRespCenter Medullary Respiratory Center AfferentNerve->MedullaryRespCenter Stimulates RespiratoryMuscles Respiratory Muscles MedullaryRespCenter->RespiratoryMuscles Increases Motor Output IncreasedVentilation Increased Ventilation RespiratoryMuscles->IncreasedVentilation AMPAkine AMPAkine AMPAReceptor AMPA Receptor on Respiratory Neurons AMPAkine->AMPAReceptor Positive Allosteric Modulation NeuronalDepolarization Enhanced Neuronal Depolarization AMPAReceptor->NeuronalDepolarization Prolongs Channel Opening Glutamate Glutamate Glutamate->AMPAReceptor Binds RespiratoryNetwork Increased Excitability of Respiratory Network NeuronalDepolarization->RespiratoryNetwork IncreasedRespiratoryDrive Increased Respiratory Drive RespiratoryNetwork->IncreasedRespiratoryDrive AnimalAcclimatization Animal Acclimatization to Plethysmograph BaselineMeasurement Baseline Respiratory Measurement AnimalAcclimatization->BaselineMeasurement DrugAdministration Administration of Respiratory Depressant (e.g., Morphine) BaselineMeasurement->DrugAdministration DepressionMeasurement Measurement of Respiratory Depression DrugAdministration->DepressionMeasurement StimulantAdministration Administration of Test Respiratory Stimulant (e.g., this compound, Doxapram) DepressionMeasurement->StimulantAdministration PostStimulantMeasurement Post-Stimulant Respiratory Measurement StimulantAdministration->PostStimulantMeasurement DataAnalysis Data Analysis (Respiratory Rate, Tidal Volume, Minute Ventilation) PostStimulantMeasurement->DataAnalysis

References

A Comparative Analysis of Amiphenazole and Naloxone for Opioid Overdose Reversal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The opioid crisis continues to be a significant public health challenge, demanding effective and rapid-acting reversal agents for overdose events. While naloxone is the current standard of care, historical treatments and alternative compounds offer valuable insights into the pharmacological management of opioid toxicity. This guide provides a detailed comparison of amiphenazole, a respiratory stimulant, and naloxone, a competitive opioid receptor antagonist, for the treatment of opioid overdose. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of these two agents.

Executive Summary

Naloxone is a specific and potent opioid antagonist that directly reverses the effects of opioids at their receptors.[1] this compound, in contrast, is a respiratory stimulant that was historically used to counteract the respiratory depression caused by opioids and other sedatives.[2] Modern medical practice has largely replaced this compound with naloxone for the treatment of opioid overdose due to naloxone's targeted mechanism of action and superior safety profile.[2] This guide will delve into the distinct mechanisms, available data, and experimental context of each compound.

Comparative Data

Due to the historical use of this compound and its replacement by naloxone, direct, modern comparative clinical trial data is not available. The following table summarizes the known characteristics of each compound based on historical and current scientific literature.

FeatureThis compoundNaloxone
Primary Mechanism Central and peripheral respiratory stimulant.[3]Competitive antagonist at μ, κ, and δ opioid receptors.[1]
Specificity Non-specific; stimulates respiration regardless of the cause of depression.[2]Highly specific to opioid receptors.
Efficacy in Opioid Overdose Historically used to counteract respiratory depression from morphine.[2]The established first-line treatment for opioid overdose, effectively reversing respiratory depression.[1][4]
Onset of Action Information on onset for opioid overdose is limited in available literature.Intravenous: ~2 minutes. Intramuscular: 2-5 minutes. Intranasal: 8-13 minutes.
Duration of Action Information is not readily available in modern literature.30-90 minutes, which may be shorter than the duration of some opioids, requiring repeat dosing.
Potential Side Effects Limited modern data; historically associated with potential for convulsions at higher doses.Can precipitate acute opioid withdrawal symptoms in dependent individuals, including pain, nausea, vomiting, and tachycardia.[5]
Current Status Largely replaced by more effective and specific treatments like naloxone.[2]Standard of care for opioid overdose reversal.[4][6]

Signaling Pathways and Mechanisms of Action

The fundamental difference between this compound and naloxone lies in their mechanisms of action. Naloxone is a direct antagonist, while this compound acts as a general physiological stimulant.

Naloxone: Opioid Receptor Antagonism

Naloxone functions by competitively binding to opioid receptors, primarily the mu (μ) receptor, which is responsible for the analgesic and respiratory depressive effects of opioids. By displacing opioid agonists from these receptors, naloxone rapidly reverses their effects.

Naloxone_Pathway cluster_opioid Opioid Action cluster_naloxone Naloxone Intervention Opioid Opioid Agonist Receptor μ-Opioid Receptor Opioid->Receptor Binds to Neuron Neuron Receptor->Neuron Inhibits Reversal Reversal of Respiratory Depression Receptor->Reversal Blocks Opioid effect RespDep Respiratory Depression Neuron->RespDep Leads to Naloxone Naloxone Naloxone->Receptor Competitively binds to and displaces Opioid

Caption: Naloxone competitively antagonizes the μ-opioid receptor.

This compound: Respiratory Stimulation

This compound is a respiratory stimulant, also known as an analeptic. Its mechanism is not specific to opioid pathways but rather involves a general stimulation of the central nervous system, particularly the respiratory centers in the medulla oblongata. This leads to an increase in the rate and depth of breathing.

Amiphenazole_Pathway This compound This compound CNS Central Nervous System This compound->CNS Stimulates Medulla Medullary Respiratory Centers CNS->Medulla Activates RespRate Increased Respiratory Rate and Depth Medulla->RespRate Increases OpioidDep Opioid-Induced Respiratory Depression RespRate->OpioidDep Counteracts

Caption: this compound stimulates the central nervous system to increase respiration.

Experimental Protocols

As there are no recent, direct comparative studies, this section outlines a general experimental workflow that could be used to compare a novel respiratory stimulant with naloxone in a preclinical setting.

Preclinical Experimental Workflow for Opioid Overdose Reversal

This workflow describes a rodent model of opioid-induced respiratory depression to evaluate the efficacy of a test compound compared to naloxone.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Overdose Induction & Treatment cluster_analysis Data Analysis Animal Rodent Model (e.g., Sprague-Dawley Rat) Anesthesia Anesthesia & Catheterization (e.g., Urethane, Femoral Artery/Vein) Animal->Anesthesia Monitoring Physiological Monitoring (Blood Gas, Respiratory Rate, BP) Anesthesia->Monitoring Opioid Opioid Administration (e.g., Fentanyl IV Infusion) Monitoring->Opioid RespDep Induction of Respiratory Depression Opioid->RespDep Randomization Randomization to Treatment Groups RespDep->Randomization GroupA Group A: Test Compound (e.g., this compound analog) Randomization->GroupA GroupB Group B: Naloxone (Positive Control) Randomization->GroupB GroupC Group C: Vehicle (Negative Control) Randomization->GroupC Data Data Collection (Time to recovery of respiratory rate, blood gas normalization) GroupA->Data GroupB->Data GroupC->Data Stats Statistical Analysis (e.g., ANOVA, t-test) Data->Stats Conclusion Conclusion on Efficacy and Potency Stats->Conclusion

Caption: A preclinical workflow for comparing opioid overdose reversal agents.

Conclusion

Naloxone remains the cornerstone of opioid overdose treatment due to its specific, potent, and rapid reversal of opioid effects. Its targeted action at opioid receptors provides a clear advantage over non-specific respiratory stimulants like this compound. While this compound played a role in the historical management of sedative overdose, its lack of specificity and the advent of superior alternatives have relegated it to a minor, if any, role in modern clinical practice. For drug development professionals, the evolution from this compound to naloxone underscores the importance of targeted therapies with well-defined mechanisms of action and favorable safety profiles. Future research in opioid overdose reversal may focus on agents with longer durations of action to counteract potent, long-acting synthetic opioids, or on alternative mechanisms to mitigate withdrawal symptoms.

References

A Comparative Analysis of Amiphenazole and Newer Analeptics: Mechanisms and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the traditional respiratory stimulant Amiphenazole with newer analeptic agents, including the established drug Doxapram and emerging classes such as ampakines and orexin receptor agonists. The focus is on validating the mechanisms of action and comparing performance based on available experimental data.

Introduction

Analeptics, or respiratory stimulants, are a class of drugs that promote respiratory drive. Historically, agents like this compound were used to counteract respiratory depression induced by sedatives such as barbiturates and opiates.[1] However, the field has evolved with the development of more specific and effective drugs. This guide examines the pharmacological underpinnings of this compound in the context of these modern alternatives, providing a resource for researchers in respiratory medicine and drug development.

Mechanisms of Action

The mechanisms by which analeptics exert their effects are diverse, ranging from broad central nervous system (CNS) stimulation to targeted modulation of specific receptors involved in respiratory control.

This compound

This compound (2,4-diamino-5-phenylthiazole) is a CNS stimulant that was traditionally used to reverse respiratory depression.[1] Its precise molecular mechanism has not been extensively elucidated in modern literature. It is generally understood to act on the brainstem and spinal cord, increasing the activity of respiratory and vasomotor centers.[2] One study noted that this compound might inhibit the metabolism of morphine-N-oxide, a metabolite of morphine, though this is not its primary mechanism of respiratory stimulation.[3] Due to a low therapeutic index and the development of more effective agents, this compound has been largely replaced in clinical practice.[1]

Doxapram

Doxapram is a well-established respiratory stimulant that acts through a dual mechanism.[4][5] It stimulates peripheral chemoreceptors in the carotid and aortic bodies, which are sensitive to changes in blood oxygen levels, and also directly stimulates the central respiratory centers in the medulla.[1][4][5] This dual action leads to an increase in tidal volume and respiratory rate.[1] Recent research also suggests that Doxapram may act as a potent inhibitor of TASK-1 potassium channels, which are implicated in the regulation of breathing.[6]

Newer Analeptics: Ampakines and Orexin Receptor Agonists

More recent research has focused on novel targets for respiratory stimulation with potentially improved safety profiles.

  • Ampakines: This class of drugs are positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[7] By enhancing glutamatergic neurotransmission in respiratory centers like the pre-Bötzinger complex, ampakines can increase respiratory frequency and tidal volume.[7][8] Preclinical studies have shown their effectiveness in reversing respiratory depression induced by opioids and other sedatives.[9] A key advantage is their ability to stimulate breathing more effectively when respiratory drive is already diminished.[7]

  • Orexin Receptor Agonists: Orexin, a neuropeptide involved in regulating wakefulness, also plays a role in stimulating breathing. Orexin neurons project to respiratory centers in the brainstem.[3] Orexin receptor 2 (OX2R) agonists have been shown to activate inspiratory neurons in the pre-Bötzinger complex and phrenic motoneurons, leading to increased respiratory activity.[3][10] These agents are being explored for conditions associated with respiratory dysfunction.[3]

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathways for Doxapram, Ampakines, and Orexin Receptor Agonists.

Doxapram_Mechanism Doxapram Doxapram Carotid Peripheral Chemoreceptors (Carotid Bodies) Doxapram->Carotid Stimulates Medulla Central Respiratory Centers (Medulla) Doxapram->Medulla Stimulates Carotid->Medulla Afferent Signals Respiratory_Muscles Respiratory Muscles (Diaphragm, etc.) Medulla->Respiratory_Muscles Efferent Signals Increase_Respiration Increased Tidal Volume & Respiratory Rate Respiratory_Muscles->Increase_Respiration Leads to

Doxapram's dual mechanism of action.

Ampakine_Mechanism Ampakine Ampakine AMPA_Receptor AMPA Receptor (on Respiratory Neurons) Ampakine->AMPA_Receptor Positive Allosteric Modulation Respiratory_Neuron Respiratory Neuron (e.g., in pre-Bötzinger Complex) AMPA_Receptor->Respiratory_Neuron Depolarizes Glutamate Glutamate Glutamate->AMPA_Receptor Binds to Increased_Firing Increased Neuronal Firing Respiratory_Neuron->Increased_Firing Increase_Respiration Increased Respiratory Drive Increased_Firing->Increase_Respiration

Ampakine's modulation of AMPA receptors.

Orexin_Mechanism Orexin_Agonist Orexin Receptor Agonist OX2R Orexin 2 Receptor (OX2R) (on Respiratory Neurons) Orexin_Agonist->OX2R Activates Respiratory_Neuron Inspiratory Neurons (pre-Bötzinger Complex) & Phrenic Motoneurons OX2R->Respiratory_Neuron Stimulates Increased_Activity Increased Neuronal Activity Respiratory_Neuron->Increased_Activity Increase_Respiration Increased Respiratory Muscle Activity Increased_Activity->Increase_Respiration

Orexin receptor agonist signaling pathway.

Comparative Performance Data

Direct comparative clinical trials between this compound and the newer analeptics are unavailable. However, a historical double-blind study from 1967 concluded that Doxapram was superior in stimulating respiration compared to this compound and other analeptics of that era.[1] The following tables summarize available quantitative data from various preclinical and clinical studies to provide a basis for comparison.

Table 1: Efficacy of Analeptics on Respiratory Parameters

Analeptic ClassCompound(s)ModelKey Efficacy EndpointsReference(s)
Thiazole Derivative This compoundHuman (Acute Ventilatory Failure)Historically used, but found to be less effective than Doxapram in direct comparison.[1][11]
Piperidine Derivative DoxapramConscious Human SubjectsBolus (0.37-0.47 mg/kg) significantly increased minute ventilation, tidal volume, and respiratory frequency.[12]
Newborn Lambs5.5 mg/kg loading dose markedly increased ventilation from 582 to 936 ml/kg/min.[13]
Ampakines CX1739Perinatal Rat Pups (in vivo)10 mg/kg increased frequency and regularity of ventilation and reduced apneas.[14]
CX614Mouse Model of Parkinson's DiseaseIntraperitoneal injection increased respiratory rate by 37%.[2]
Orexin Receptor Agonists OX-201Conscious Mice3 mg/kg (oral) increased respiratory activity.[3]
Orexin AgonistC57BL/6J Mice4 nMol (ICV) reduced apnea events during sleep from ~30 to ~7 per hour.[15]

Table 2: Safety and Side Effect Profile

Analeptic ClassCommon Side EffectsReference(s)
Thiazole Derivative (this compound) Low safety margin, potential for convulsions.[2]
Piperidine Derivative (Doxapram) Hypertension, anxiety, tachycardia, tremor, sweating, vomiting, and in some cases, convulsions.[1][4]
Ampakines Fewer side effects reported in early trials; specific profiles are compound-dependent.
Orexin Receptor Agonists Potential for non-arousal-related respiratory enhancement is under investigation.[3]

Experimental Protocols

The evaluation of respiratory stimulants involves a variety of in vivo and in vitro experimental models.

In Vivo Assessment: Whole-Body Plethysmography

This non-invasive technique is commonly used to measure respiratory function in conscious, unrestrained rodents.

  • Objective: To measure respiratory parameters such as respiratory rate (RR), tidal volume (TV), and minute volume (MV) in response to a test compound.

  • Apparatus: A whole-body plethysmograph chamber with a pressure transducer to detect respiratory-induced pressure changes.

  • Procedure:

    • The animal is placed in the plethysmography chamber and allowed to acclimate for a specified period (e.g., 30-60 minutes).[16]

    • Baseline respiratory parameters are recorded.

    • The test compound (e.g., an analeptic) is administered via an appropriate route (e.g., intraperitoneal, intravenous).

    • In studies of respiratory depression, a depressant agent (e.g., an opioid like fentanyl) is administered prior to the analeptic to establish a depressed baseline.[17]

    • Respiratory parameters are continuously recorded post-administration to assess the drug's effect over time.

    • Data analysis involves comparing post-dose values to baseline to determine the magnitude and duration of the respiratory response.

  • Key Parameters Measured:

    • Respiratory Rate (breaths/minute)

    • Tidal Volume (mL/breath)

    • Minute Ventilation (mL/minute)

    • Inspiratory and Expiratory Time (seconds)

Experimental_Workflow start Start acclimation Animal Acclimation in Plethysmograph start->acclimation baseline Baseline Respiratory Parameter Recording acclimation->baseline depression Induce Respiratory Depression (Optional) baseline->depression for depression models administration Administer Analeptic Test Compound baseline->administration for stimulation models depression->administration recording Post-Dose Continuous Recording administration->recording analysis Data Analysis: Compare to Baseline recording->analysis end End analysis->end

General workflow for in vivo analeptic testing.
In Vitro Assessment: Medullary Slice Recordings

This technique allows for the direct measurement of neuronal activity in the brainstem regions responsible for respiratory rhythm generation.

  • Objective: To determine the effect of a test compound on the firing rate and pattern of respiratory neurons.

  • Preparation: Brainstem-spinal cord preparations are isolated from neonatal rodents.

  • Procedure:

    • The preparation is placed in a recording chamber and superfused with artificial cerebrospinal fluid.

    • A microelectrode is used to perform whole-cell or extracellular recordings from individual neurons within the medullary respiratory centers (e.g., the pre-Bötzinger complex).[18][19][20]

    • Baseline neuronal firing activity is recorded.

    • The test compound is bath-applied to the preparation.

    • Changes in membrane potential, firing frequency, and burst duration are recorded and analyzed to determine the drug's effect on neuronal excitability.[18]

Conclusion

The landscape of respiratory stimulants has shifted significantly from broad CNS stimulants like this compound to more targeted therapeutic agents. While this compound played a historical role, its use has been superseded by drugs like Doxapram, which demonstrated superior efficacy and has a better-understood mechanism of action.[1] The future of analeptic therapy lies in the development of novel agents, such as ampakines and orexin receptor agonists, which act on specific molecular targets within the respiratory control network. These newer compounds hold the promise of more effective and safer treatment for various forms of respiratory depression and insufficiency. Further research and clinical trials are necessary to fully validate their therapeutic potential and establish their place in clinical practice.

References

A Comparative Analysis of Amiphenazole and Nikethamide as Respiratory Stimulants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiphenazole and nikethamide are both central nervous system (CNS) stimulants that have been historically employed as respiratory stimulants, or analeptics. Their primary clinical application has been to counteract respiratory depression induced by drug overdose—particularly from barbiturates and opiates—or to manage respiratory failure from other causes. While both drugs aim to increase the rate and depth of breathing, their mechanisms of action, pharmacokinetic profiles, and overall clinical utility present notable differences. This guide provides a comprehensive comparison of this compound and nikethamide, supported by available experimental data, to inform research and drug development in the field of respiratory pharmacology.

Mechanism of Action

The primary difference in the mechanism of action between this compound and nikethamide lies in their specific targets within the central nervous system.

This compound: The precise mechanism of this compound as a respiratory stimulant is not as well-defined as that of nikethamide. It is generally understood to be a CNS stimulant that antagonizes the sedative effects of drugs like morphine and barbiturates.[1] this compound is thought to act on the brainstem and spinal cord, leading to an increase in the activity of respiratory and vasomotor centers.[2] One of its noted characteristics is its ability to counteract the respiratory depression of morphine with a lesser impact on analgesia.[1]

Nikethamide: Nikethamide primarily acts as a central respiratory stimulant by directly targeting the medullary respiratory centers in the brainstem.[3][4] It increases the sensitivity of these centers to carbon dioxide, thereby enhancing the rate and depth of respiration.[5] Additionally, nikethamide stimulates peripheral chemoreceptors located in the carotid bodies, which further contributes to its respiratory stimulant effect.[3]

Signaling_Pathways cluster_this compound This compound cluster_Nikethamide Nikethamide A_Node This compound A_Target Brainstem & Spinal Cord (Respiratory & Vasomotor Centers) A_Node->A_Target Stimulates A_Effect Increased Respiratory Drive A_Target->A_Effect N_Node Nikethamide N_Target1 Medullary Respiratory Centers N_Node->N_Target1 Direct Stimulation N_Target2 Peripheral Chemoreceptors (Carotid Bodies) N_Node->N_Target2 Stimulation N_Effect Increased Respiratory Rate & Depth N_Target1->N_Effect N_Target2->N_Effect

Figure 1: Simplified signaling pathways of this compound and Nikethamide.

Pharmacokinetics and Pharmacodynamics

The onset and duration of action, as well as the overall effect on the body, differ between these two compounds.

ParameterThis compoundNikethamide
Primary Effect CNS stimulant, antagonizes sedative-induced respiratory depression.[1]Direct stimulation of medullary respiratory centers and peripheral chemoreceptors.[3][4]
Onset of Action Information not readily available.Rapid, especially with intravenous administration.[6]
Metabolism Information not readily available.Extensively metabolized in the liver.[4]
Excretion Information not readily available.Metabolites and a small amount of unchanged drug are excreted in the urine.[4]

Comparative Efficacy

Direct comparative studies between this compound and nikethamide are limited and dated. However, a double-blind study conducted in 1967 provided some insight into their relative efficacy as respiratory stimulants. The study concluded that doxapram was superior to both this compound and nikethamide in stimulating respiration.[7] Historical reviews also suggest that nikethamide's efficacy was often constrained by its dose-dependent CNS toxicity.[3]

Side Effects and Safety Profile

Both this compound and nikethamide have a narrow therapeutic window, meaning the dose required for a therapeutic effect is close to a toxic dose.

Side Effect ProfileThis compoundNikethamide
Common Side Effects Nausea, cough, restlessness.[2]Nausea, vomiting, headache, dizziness, flushing, a sensation of warmth.[6][8]
Serious Adverse Effects Seizures at high doses.[9]Convulsions, hypertension, tachycardia, cardiac arrhythmias.[2][4][8]
Contraindications Allergy to the drug, pregnancy.[9]Epilepsy, severe hypertension, ischemic heart disease, porphyria.[4][6]

Experimental Protocols

A general experimental workflow for evaluating the efficacy of respiratory stimulants like this compound and nikethamide in a preclinical setting is outlined below.

Experimental_Workflow Start Animal Model Selection (e.g., rats, rabbits) Anesthesia Induction of Anesthesia & Respiratory Depression (e.g., with barbiturates or opiates) Start->Anesthesia Baseline Baseline Measurement (Respiratory Rate, Tidal Volume, Blood Gases) Anesthesia->Baseline Drug_Admin Drug Administration (this compound, Nikethamide, or Vehicle Control) Baseline->Drug_Admin Data_Collection Continuous Monitoring & Data Collection (Respiratory parameters, Cardiovascular parameters) Drug_Admin->Data_Collection Analysis Data Analysis & Comparison Data_Collection->Analysis Conclusion Conclusion on Efficacy & Safety Profile Analysis->Conclusion

Figure 2: General experimental workflow for assessing respiratory stimulants.
Detailed Methodology: In Vivo Assessment of Respiratory Stimulant Activity

  • Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Anesthesia and Catheterization: Animals are anesthetized with an appropriate agent (e.g., urethane, 1.2 g/kg, intraperitoneally) to induce a stable level of surgical anesthesia and respiratory depression. The femoral artery and vein are catheterized for blood pressure monitoring/blood gas analysis and drug administration, respectively. A tracheostomy is performed to ensure a patent airway and for the measurement of respiratory parameters.

  • Measurement of Respiratory Parameters: A pneumotachograph connected to the tracheal cannula is used to measure respiratory airflow. The signal is integrated to determine tidal volume (VT). Respiratory rate (fR) is calculated from the airflow signal. Minute ventilation (VE) is calculated as VT × fR.

  • Induction of Respiratory Depression: A continuous intravenous infusion of a CNS depressant (e.g., morphine sulfate, 0.1 mg/kg/min) is administered to induce a stable level of respiratory depression (e.g., a 30-50% decrease in baseline minute ventilation).

  • Drug Administration: Once a stable period of respiratory depression is achieved, either this compound, nikethamide, or a vehicle control is administered intravenously at various doses.

  • Data Collection and Analysis: Respiratory parameters (fR, VT, VE) and cardiovascular parameters (mean arterial pressure, heart rate) are continuously recorded before, during, and after drug administration. Arterial blood samples can be taken at specific time points to measure PaO2, PaCO2, and pH. Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of the different treatments.

Conclusion

Both this compound and nikethamide have historically served as respiratory stimulants, primarily in the context of drug-induced respiratory depression. Nikethamide appears to have a more clearly defined mechanism of action, directly stimulating the medullary respiratory centers. In contrast, this compound's effects are more generally described as a CNS stimulant that antagonizes sedative effects. A significant drawback for both drugs is their narrow therapeutic index, with a high risk of CNS and cardiovascular side effects at therapeutic doses. The available comparative evidence, though dated, suggests that other agents like doxapram may offer a superior efficacy and safety profile. Due to these safety concerns and the development of more specific antagonists (e.g., naloxone for opioids) and advanced respiratory support techniques, the clinical use of both this compound and nikethamide has largely been superseded in modern medicine. However, their study continues to provide valuable insights into the pharmacology of respiratory control.

References

A Comparative Analysis of Amiphenazole's Effects Across Animal Species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of Amiphenazole's performance against alternative respiratory stimulants, supported by experimental data from various animal species.

This compound, a respiratory stimulant, has a history of use as an antidote for barbiturate and opiate overdose. While it has been largely succeeded by more effective drugs like doxapram and naloxone, a review of its effects in different animal species provides valuable comparative data. This guide synthesizes available information, presents detailed experimental protocols, and visualizes key pathways to inform further research.

Respiratory Stimulation: Comparative Efficacy

This compound's primary function is to stimulate respiration. A 1967 human study found doxapram to be a superior respiratory stimulant compared to this compound and other analeptics. While not an animal study, this finding has influenced veterinary practice.

More recent research in animal models has focused on comparing other respiratory stimulants. A study in hypoxic neonatal dogs demonstrated that while aminophylline, caffeine, and doxapram all supported resuscitation, caffeine led to a significantly greater improvement in Apgar scores compared to doxapram.

Table 1: Comparison of Respiratory Stimulants in Hypoxic Neonatal Dogs

Treatment GroupMean Change in Apgar Score (M10 - M1)
Aminophylline2.0 ± 1.2
Caffeine2.8 ± 0.9
Doxapram1.4 ± 1.1

Data from a study on hypoxic neonatal dogs born via cesarean section. Apgar scores were evaluated at birth (M1) and 10 minutes post-treatment (M10).

In contrast, a study on neonatal foals with isoflurane-induced respiratory acidosis found that doxapram effectively restored ventilation in a dose-dependent manner, whereas the effects of caffeine were not significantly different from saline. These conflicting findings in dogs and horses highlight the significant interspecies differences in drug response.

Antagonism of Barbiturate-Induced Depression

Historically, this compound was used to counteract respiratory depression caused by barbiturates, often in combination with bemegride. While effective to some extent, its use for this purpose has also declined with the development of more specific and potent antagonists.

Experimental Protocols

To facilitate further research, detailed methodologies from key studies are provided below.

Protocol 1: Evaluation of Respiratory Stimulants in Hypoxic Neonatal Dogs

  • Animal Model: Neonatal puppies born via elective or emergency cesarean section exhibiting cardiorespiratory depression (heart rate ≤ 180 bpm, respiratory rate < 15 movements/min).

  • Procedure:

    • Forty-five hypoxic puppies were randomly assigned to one of three treatment groups: aminophylline, caffeine, or doxapram.

    • Drugs were administered sublingually.

    • Apgar scores, neonatal reflexes, lactate, blood glucose, oxygen saturation, blood gas parameters, and cardiac troponin I were evaluated immediately after birth and 10 minutes following treatment.

Protocol 2: Comparison of Caffeine and Doxapram in Foals with Respiratory Acidosis

  • Animal Model: Six clinically normal foals (1 to 3 days old).

  • Procedure:

    • A steady state of hypercapnia was induced using isoflurane anesthesia.

    • Baseline cardiorespiratory variables were assessed.

    • Each foal received three IV treatments at intervals of ≥ 24 hours:

      • Doxapram: Loading dose of 0.5 mg/kg, followed by a 20-minute infusion at 0.03 mg/kg/min and then 0.08 mg/kg/min.

      • Caffeine: 5 mg/kg and then 10 mg/kg.

      • Saline (0.9% NaCl) solution in equivalent volumes.

    • Cardiorespiratory variables were reassessed after each dose.

Signaling Pathways and Experimental Workflow

The precise mechanism of action of this compound is not as well-defined as that of Doxapram, which is known to stimulate the medullary respiratory center and peripheral chemoreceptors to increase tidal volume. The following diagrams illustrate a general experimental workflow for comparing respiratory stimulants and a simplified signaling pathway.

G cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Data Collection & Analysis Animal_Model Select Animal Model (e.g., Neonatal Dog, Foal) Induce_Condition Induce Respiratory Depression (e.g., Hypoxia, Anesthesia) Animal_Model->Induce_Condition Baseline Record Baseline Physiological Parameters Induce_Condition->Baseline This compound Administer this compound Baseline->this compound Alternative Administer Alternative Drug (e.g., Doxapram, Caffeine) Baseline->Alternative Control Administer Placebo (e.g., Saline) Baseline->Control Monitor Monitor Cardiorespiratory Variables This compound->Monitor Alternative->Monitor Control->Monitor Data_Analysis Analyze Quantitative Data Monitor->Data_Analysis Comparison Compare Efficacy and Safety Data_Analysis->Comparison

Caption: A generalized workflow for the comparative study of respiratory stimulants in animal models.

G This compound This compound CNS Central Nervous System This compound->CNS Peripheral_Chemoreceptors Carotid & Aortic Chemoreceptors This compound->Peripheral_Chemoreceptors Potential Site of Action Respiratory_Center Medullary Respiratory Center CNS->Respiratory_Center Motor_Neurons Phrenic & Intercostal Motor Neurons Respiratory_Center->Motor_Neurons Peripheral_Chemoreceptors->Respiratory_Center Respiratory_Muscles Diaphragm & Intercostal Muscles Motor_Neurons->Respiratory_Muscles Increased_Ventilation Increased Tidal Volume & Respiratory Rate Respiratory_Muscles->Increased_Ventilation

Caption: A putative signaling pathway for this compound as a central respiratory stimulant.

A Comparative Analysis of Amiphenazole and the Novel Respiratory Stimulant ENA-001

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory depression remains a significant clinical challenge, particularly in the contexts of post-operative care, opioid overdose, and certain neurological conditions. For decades, the pharmacopeia of respiratory stimulants has been limited, with older agents often exhibiting narrow therapeutic windows and undesirable side effects. This guide provides a detailed comparison of Amiphenazole, a historical respiratory stimulant, and ENA-001, a novel, first-in-class agent currently in clinical development. The comparison will focus on their mechanisms of action, performance data from preclinical and clinical studies, and the experimental protocols used to evaluate their efficacy and safety.

Executive Summary

ENA-001 represents a significant advancement in the field of respiratory stimulation. Its targeted mechanism of action, focused on the peripheral chemoreceptors, offers a promising alternative to older, less specific agents like this compound. Clinical and preclinical data for ENA-001 suggest a favorable safety and efficacy profile, particularly in its ability to reverse respiratory depression induced by various agents without centrally-mediated side effects. In contrast, this compound, while historically used, lacks a well-defined modern pharmacological profile and robust, contemporary clinical data to support its use.

Mechanism of Action

ENA-001: A Targeted Peripheral Approach

ENA-001 is a selective antagonist of the large-conductance calcium-activated potassium (BK) channels located in the glomus cells of the carotid body.[1] The carotid bodies are key peripheral chemoreceptors that monitor arterial blood oxygen levels. By inhibiting BK channels, ENA-001 mimics a hypoxic state at the carotid body, leading to depolarization of the glomus cells. This triggers the release of neurotransmitters that stimulate the afferent fibers of the carotid sinus nerve, which in turn signals the respiratory centers in the brainstem to increase ventilation. This peripheral mechanism of action is a key differentiator, as it avoids direct stimulation of the central nervous system, potentially reducing the risk of CNS-related side effects.

dot

ENA_001_Mechanism cluster_carotid_body Carotid Body Glomus Cell cluster_cns Central Nervous System ENA_001 ENA-001 BK_Channel BK Channel ENA_001->BK_Channel Inhibits K_ion K+ BK_Channel->K_ion Efflux Depolarization Membrane Depolarization Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Carotid_Sinus_Nerve Carotid Sinus Nerve Neurotransmitter->Carotid_Sinus_Nerve Activates Brainstem Respiratory Center (Brainstem) Carotid_Sinus_Nerve->Brainstem Stimulates Ventilation Increased Ventilation Brainstem->Ventilation Amiphenazole_Mechanism cluster_cns Central Nervous System cluster_peripheral Peripheral Nervous System This compound This compound Brainstem Respiratory Center (Brainstem) This compound->Brainstem Stimulates (?) Chemoreceptors Peripheral Chemoreceptors This compound->Chemoreceptors Stimulates (?) Ventilation Increased Ventilation Brainstem->Ventilation Chemoreceptors->Brainstem Afferent Signal ENA_001_Trial_Workflow Screening Screening of Healthy Volunteers Randomization Randomization Screening->Randomization Dosing Single Ascending Dose (ENA-001 or Placebo) Randomization->Dosing Monitoring Continuous Monitoring (Vital Signs, ECG) Dosing->Monitoring PD_PK_Assessment PD/PK Assessments (Respiratory Parameters, Blood Sampling) Dosing->PD_PK_Assessment Follow_up Follow-up Monitoring->Follow_up PD_PK_Assessment->Follow_up

References

A Comparative Analysis of Amiphenazole and Ampakines in Respiratory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Amiphenazole and ampakines, two classes of compounds that have been investigated for their respiratory stimulant properties. While both have shown potential in counteracting respiratory depression, they differ significantly in their mechanism of action, the level of scientific understanding, and the availability of robust experimental data. This document aims to objectively compare their performance, supported by available experimental data, to inform future respiratory research and drug development.

Executive Summary

This compound is a respiratory stimulant that was traditionally used as an antidote for sedative overdose.[1] However, it has largely been superseded by more effective drugs with better-defined mechanisms and safety profiles.[2] The available scientific literature on this compound is dated, with a notable lack of detailed, quantitative experimental data and a clear understanding of its precise mechanism of action.

In contrast, ampakines are a well-researched class of compounds that act as positive allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[3] Extensive preclinical and clinical research has provided a clear picture of their mechanism and has quantified their effects on respiratory parameters, particularly in the context of opioid-induced respiratory depression.

Mechanism of Action

This compound

The precise mechanism of action for this compound as a respiratory stimulant is not well-elucidated in the available scientific literature. It was historically used to counteract the respiratory depressant effects of opioids and barbiturates.[2][4] Some studies suggest it may have a central nervous system stimulant effect, but the specific molecular targets and pathways involved in respiratory control have not been clearly defined.

Ampakines

Ampakines enhance glutamatergic neurotransmission, a key excitatory pathway in the central nervous system.[3] They bind to AMPA receptors and positively modulate their function, leading to an amplification of the response to the endogenous neurotransmitter glutamate. This is particularly relevant to respiratory control, as AMPA receptors are critically involved in the neural circuits that govern respiratory rhythm and drive.[3] By potentiating AMPA receptor activity, ampakines can increase the excitability of respiratory neurons, thereby counteracting the inhibitory effects of drugs like opioids.

cluster_this compound This compound cluster_Ampakines Ampakines This compound This compound Unknown Unknown Mechanism This compound->Unknown Respiratory_Stimulation Respiratory Stimulation Unknown->Respiratory_Stimulation Ampakine Ampakine AMPA_Receptor AMPA Receptor (Positive Allosteric Modulation) Ampakine->AMPA_Receptor Glutamate_Signal Enhanced Glutamate Signaling in Respiratory Neurons AMPA_Receptor->Glutamate_Signal Increased_Drive Increased Respiratory Drive Glutamate_Signal->Increased_Drive

Figure 1: Comparative Signaling Pathways

Quantitative Data on Respiratory Effects

Due to the limited availability of modern, quantitative data for this compound, a direct side-by-side comparison in a single table is not feasible. The data for ampakines is presented below, followed by a qualitative summary of the reported effects of this compound.

Ampakines: Effects on Respiratory Parameters

The following tables summarize the quantitative effects of various ampakines on respiratory parameters from preclinical and clinical studies.

Table 1: Preclinical Data for Ampakines in Animal Models

CompoundAnimal ModelConditionDoseEffect on Respiratory RateEffect on Tidal VolumeEffect on Minute Ventilation
CX717 RatOpioid-Induced Depression30 mg/kg i.v.No significant changeNot reportedPartial reversal of depression
CX546 RatOpioid-Induced DepressionNot specifiedIncreasedIncreasedCounteracted depression

Table 2: Clinical Data for Ampakines in Humans

CompoundStudy PopulationConditionDoseEffect on Respiratory RateEffect on Tidal VolumeEffect on Ventilatory Response to CO2
CX717 Healthy VolunteersOpioid-Induced Depression900 mg oralAntagonized opioid-induced decreaseNot reportedPartially restored
This compound: Qualitative Summary of Respiratory Effects

Historical clinical reports and studies indicate that this compound was used to reverse respiratory depression caused by morphine and barbiturates. A 1980 double-blind study in postoperative patients showed that this compound, along with levallorphan and naloxone, produced a reversal of both respiratory depression and analgesia induced by morphine.[1] Another study from 1967 suggested that doxapram was a superior respiratory stimulant compared to this compound and other agents of that era.[5] Unfortunately, these studies do not provide specific quantitative data on the percentage of change in respiratory rate, tidal volume, or minute ventilation that would allow for a direct comparison with the data available for ampakines.

Experimental Protocols

Typical Experimental Workflow for Respiratory Analysis

The following diagram illustrates a general experimental workflow for assessing the effects of a compound on respiratory function in a preclinical model.

A Animal Model (e.g., Rat) B Induce Respiratory Depression (e.g., with Opioid) A->B C Administer Test Compound (this compound or Ampakine) B->C D Measure Respiratory Parameters (e.g., Plethysmography) C->D E Data Analysis (Comparison to Baseline and Control) D->E

Figure 2: Preclinical Respiratory Study Workflow
Detailed Methodologies

Whole-Body Plethysmography (Preclinical):

This non-invasive technique is commonly used to measure respiratory parameters in conscious, unrestrained animals. The animal is placed in a sealed chamber, and the pressure changes resulting from breathing are recorded. From these pressure changes, respiratory rate (breaths per minute), tidal volume (the volume of air inhaled or exhaled in a single breath), and minute ventilation (the total volume of air inhaled or exhaled per minute) can be calculated.

Ventilatory Response to Hypercapnia (Clinical):

This method assesses the sensitivity of the respiratory control system to carbon dioxide (CO2). Participants breathe a gas mixture with a progressively increasing concentration of CO2. The resulting changes in ventilation are measured. A blunted ventilatory response to hypercapnia is a hallmark of respiratory depression. The ability of a drug to restore this response is a key indicator of its efficacy as a respiratory stimulant.

Conclusion

The comparative analysis of this compound and ampakines in respiratory research reveals a significant disparity in the available scientific knowledge. Ampakines represent a modern, well-characterized class of compounds with a clear mechanism of action and a growing body of quantitative preclinical and clinical data supporting their potential as respiratory stimulants, particularly for opioid-induced respiratory depression.

This compound, while historically used for similar indications, lacks the robust scientific foundation of ampakines. The absence of detailed mechanistic studies and quantitative data on its respiratory effects in modern, controlled experimental settings makes it difficult to directly compare its efficacy and safety with newer agents. For researchers and drug development professionals, the focus on well-defined molecular targets and the availability of extensive experimental data make ampakines a more promising avenue for the development of novel respiratory stimulants. Further research into novel compounds with clear mechanisms of action is warranted to address the ongoing clinical need for safe and effective respiratory stimulants.

References

A Comparative Analysis of Amiphenazole and Picrotoxin: Efficacy, Mechanisms, and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological profiles of Amiphenazole and picrotoxin, two centrally acting stimulants with distinct mechanisms and clinical applications. While direct comparative efficacy studies are limited, this document synthesizes available experimental data to offer an objective assessment of their relative activities, mechanisms of action, and toxicological profiles.

Executive Summary

This compound, a respiratory stimulant, historically saw use as an analeptic, particularly in cases of barbiturate and opioid overdose.[1] Its primary effect is to increase respiratory drive by acting on the brainstem and spinal cord.[2] In contrast, picrotoxin is a potent convulsant that acts as a non-competitive antagonist of GABA-A receptors, the primary inhibitory neurotransmitter system in the central nervous system (CNS).[3][4] This antagonism leads to generalized CNS stimulation and seizures. Due to its narrow therapeutic window and high toxicity, picrotoxin is predominantly used as a research tool to study the GABAergic system and epilepsy.[4][5]

The following sections provide a detailed comparison of their quantitative pharmacology, mechanisms of action through signaling pathway diagrams, and standardized experimental protocols for their evaluation.

Quantitative Data Comparison

The following table summarizes the available quantitative data for this compound and picrotoxin, highlighting their differing potencies and toxicities. It is important to note the scarcity of modern quantitative pharmacological data for this compound, reflecting its diminished clinical relevance.

ParameterThis compoundPicrotoxinReference
Primary Pharmacological Effect Respiratory StimulationCNS Stimulation / Convulsant[1],[4]
LD50 (mice, oral) Data not readily available15 mg/kg[6]
Lowest Reported Lethal Dose (LDLo, human, oral) Data not readily available0.357 mg/kg[4][7]
Effective Dose (Respiratory Stimulation) Historically used in combination with bemegrideCan alter respiratory rhythm, but not its primary therapeutic use[1],[3]
Effective Dose (CNS Stimulation/Convulsions) Can cause convulsions at high doses3-10 mg/kg (i.p. in rodents for seizures)[8],[9]
IC50 (GABAρ1 receptor) Not applicable0.6 ± 0.1 μM[10]

Signaling Pathways and Mechanisms of Action

The distinct pharmacological effects of this compound and picrotoxin stem from their different molecular targets and mechanisms of action.

This compound: Central Respiratory Stimulation

This compound's mechanism is not fully elucidated but is understood to involve direct stimulation of the respiratory centers in the brainstem and spinal cord. This leads to an increase in the rate and depth of breathing.

Amiphenazole_Pathway This compound This compound Brainstem Brainstem Respiratory Centers (e.g., Pre-Bötzinger Complex) This compound->Brainstem Stimulates SpinalCord Spinal Cord (Phrenic Motor Neurons) This compound->SpinalCord Stimulates Brainstem->SpinalCord Increased Neural Output RespiratoryMuscles Respiratory Muscles (Diaphragm, Intercostals) SpinalCord->RespiratoryMuscles Increased Motor Neuron Firing IncreasedVentilation Increased Tidal Volume & Respiratory Rate RespiratoryMuscles->IncreasedVentilation Enhanced Contraction

Mechanism of this compound's respiratory stimulant effect.
Picrotoxin: GABA-A Receptor Antagonism

Picrotoxin exerts its effects by acting as a non-competitive antagonist at the GABA-A receptor. It physically blocks the chloride ion channel, preventing the influx of chloride ions that normally leads to hyperpolarization and inhibition of neuronal activity. This disinhibition results in widespread neuronal excitation and convulsions.

Picrotoxin_Pathway cluster_GABA_A GABA-A Receptor GABA_site GABA Binding Site Chloride_Channel Cl- Channel GABA_site->Chloride_Channel Opens Picrotoxin_site Picrotoxin Binding Site (Chloride Channel Pore) Picrotoxin_site->Chloride_Channel Prevents Influx Excitation Neuronal Excitation (Convulsions) Picrotoxin_site->Excitation Neuron Postsynaptic Neuron Chloride_Channel->Neuron Hyperpolarizes GABA GABA GABA->GABA_site Binds Picrotoxin Picrotoxin Picrotoxin->Picrotoxin_site Binds & Blocks Chloride_ion Chloride_ion->Chloride_Channel Influx Inhibition Neuronal Inhibition (Hyperpolarization) Neuron->Inhibition

Picrotoxin's antagonism of the GABA-A receptor chloride channel.

Experimental Protocols

To assess the relative efficacy of this compound and picrotoxin, a combination of in vivo and in vitro experiments would be necessary. Below are detailed methodologies for key experiments.

Assessment of Respiratory Stimulation in Rodents

This protocol outlines the use of whole-body plethysmography to measure the respiratory stimulant effects of the test compounds.

Experimental Workflow:

Respiratory_Workflow start Start acclimatize Acclimatize rodent to plethysmography chamber (15-30 min) start->acclimatize baseline Record baseline respiratory parameters (Tidal Volume, Respiratory Rate, Minute Ventilation) acclimatize->baseline administer Administer test compound (this compound or Picrotoxin) or vehicle via i.p. injection baseline->administer record Continuously record respiratory parameters for 60-90 minutes administer->record analyze Analyze changes in respiratory parameters from baseline record->analyze end End analyze->end

Workflow for assessing respiratory stimulation.

Detailed Methodology:

  • Animal Model: Adult male Sprague-Dawley rats (250-300g).

  • Apparatus: A whole-body plethysmography system (e.g., Buxco) designed for conscious, unrestrained rodents.[11]

  • Procedure:

    • Calibrate the plethysmograph according to the manufacturer's instructions.

    • Place the animal in the chamber and allow for an acclimatization period of at least 15-30 minutes until respiratory parameters stabilize.

    • Record baseline respiratory data for 10-15 minutes. Key parameters include tidal volume (TV), respiratory rate (f), and minute ventilation (VE = TV x f).

    • Administer a range of doses of this compound, picrotoxin, or vehicle control via intraperitoneal (i.p.) injection.

    • Immediately return the animal to the chamber and continuously record respiratory parameters for at least 60 minutes.

  • Data Analysis: Calculate the percentage change from baseline for TV, f, and VE at various time points post-injection for each dose group. Compare the dose-response curves for this compound and picrotoxin.

Determination of Convulsant Activity in Mice

This protocol describes the timed intravenous (i.v.) infusion seizure threshold test to quantify the convulsant effects of the compounds.

Experimental Workflow:

Seizure_Workflow start Start pretreat Pre-treat mice with varying doses of test compound or vehicle start->pretreat infuse Infuse a convulsant agent (e.g., pentylenetetrazole) via a tail vein at a constant rate pretreat->infuse observe Observe for seizure endpoints: - First myoclonic twitch - Clonic seizure - Tonic hindlimb extension infuse->observe record Record the time to each seizure endpoint observe->record calculate Calculate the dose of convulsant required to elicit each endpoint record->calculate end End calculate->end

Workflow for determining seizure threshold.

Detailed Methodology:

  • Animal Model: Adult male C57BL/6 mice (20-25g).

  • Apparatus: Infusion pump, tail vein catheter, observation chamber.

  • Procedure:

    • Pre-treat groups of mice with various doses of this compound, picrotoxin, or vehicle control at a set time before the infusion.

    • Place a mouse in the observation chamber and cannulate a lateral tail vein.

    • Infuse a solution of a known convulsant, such as pentylenetetrazole (PTZ), at a constant rate (e.g., 0.5 mg/mL at 0.2 mL/min).[12]

    • Observe the animal for the onset of specific seizure endpoints: first myoclonic twitch, generalized clonic seizure, and tonic hindlimb extension.

    • Record the time at which each endpoint occurs.

  • Data Analysis: Calculate the threshold dose of the infused convulsant required to produce each seizure endpoint for each treatment group. An increase in the threshold dose indicates an anticonvulsant effect, while a decrease suggests a pro-convulsant effect.

In Vitro GABA-A Receptor Binding Assay

This protocol details a radioligand binding assay to determine the affinity of the test compounds for the GABA-A receptor.

Experimental Workflow:

Binding_Assay_Workflow start Start prepare Prepare synaptic membranes from rodent brain tissue start->prepare incubate Incubate membranes with a radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol) and varying concentrations of test compound prepare->incubate separate Separate bound and free radioligand by rapid filtration incubate->separate quantify Quantify radioactivity of bound ligand using liquid scintillation counting separate->quantify analyze Analyze data to determine the Ki (inhibitory constant) of the test compound quantify->analyze end End analyze->end

Workflow for GABA-A receptor binding assay.

Detailed Methodology:

  • Materials: Rat whole brain tissue, radioligand (e.g., [3H]muscimol), test compounds (this compound, picrotoxin), unlabeled GABA (for non-specific binding), buffers, glass fiber filters, scintillation counter.[13]

  • Membrane Preparation:

    • Homogenize rat brains in ice-cold sucrose buffer.

    • Perform a series of centrifugations to isolate the synaptic membrane fraction.

    • Wash the membranes multiple times to remove endogenous GABA.[14]

  • Binding Assay:

    • In assay tubes, combine the prepared membranes, a fixed concentration of the radioligand, and a range of concentrations of the test compound.

    • Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled GABA).

    • Incubate at 4°C to reach equilibrium.

    • Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

  • Data Analysis:

    • Measure the radioactivity on the filters using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of the test compound to determine the IC50, from which the Ki can be calculated.

Side Effect Profile

This compound: Side effects are generally related to CNS stimulation and can include restlessness, tremors, and at higher doses, convulsions.[8]

Picrotoxin: The side effect profile is a direct extension of its mechanism of action and includes dizziness, confusion, nausea, vomiting, and convulsions, which can progress to status epilepticus and respiratory paralysis at toxic doses.[4][15]

Conclusion

This compound and picrotoxin represent two distinct classes of CNS stimulants. This compound's utility as a respiratory stimulant has been largely superseded by more effective and safer alternatives. Its mechanism, while not fully defined, appears to be a direct stimulation of central respiratory centers. Picrotoxin, a potent GABA-A receptor antagonist, is a valuable research tool for investigating inhibitory neurotransmission and seizure mechanisms. Its high toxicity and narrow therapeutic index preclude its clinical use as a stimulant. The experimental protocols outlined in this guide provide a framework for the direct comparative assessment of these and other CNS-active compounds.

References

Safety Operating Guide

Proper Disposal of Amiphenazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended procedures for the disposal of Amiphenazole, a respiratory stimulant. While this compound is not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), adherence to proper disposal protocols is essential to ensure safety and compliance with regulations.

The primary determination for the disposal of any chemical, including this compound, is whether it is classified as hazardous waste. This is determined by its presence on specific EPA lists (such as the P-list or U-list for acutely hazardous and toxic wastes, respectively) or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[1][2][3][4][5][6] As this compound is not found on these specific lists, its classification as hazardous would depend on it exhibiting one of the aforementioned characteristics. In the absence of a specific Safety Data Sheet (SDS) detailing these properties for this compound, a cautious approach is recommended.

Recommended Disposal Procedures

When a take-back program for unused pharmaceuticals is not available, the recommended procedure for the disposal of non-hazardous pharmaceuticals is to render them non-retrievable and dispose of them in the trash.[7][8][9]

Step-by-Step Disposal Protocol:

  • Do Not Flush: Unless specifically instructed by the manufacturer or a licensed waste disposal company, do not flush this compound down the toilet or drain.[7][8][9]

  • Mix with Undesirable Substance: To prevent accidental ingestion or diversion, mix the this compound with an unpalatable substance such as used coffee grounds, dirt, or cat litter.[7][8][9] Do not crush tablets or capsules.[8]

  • Seal in a Container: Place the mixture in a sealed plastic bag or other sealable container to prevent leakage.[7][8][9]

  • Dispose in Trash: The sealed container can then be placed in the household or laboratory trash.[7][8][9]

  • De-identify Original Container: Before disposing of the original container, be sure to scratch out all personal or identifying information from the label.[8]

For larger quantities or in cases of uncertainty, it is always best to consult with a licensed hazardous waste disposal company.

Quantitative Data Summary for Laboratory Chemical Waste

The following table summarizes key quantitative thresholds for the classification and storage of hazardous waste in a laboratory setting. These are general guidelines and may vary based on local regulations.

ParameterGuidelineEPA Waste Code (if applicable)
Ignitability (Liquid) Flash point < 140°F (60°C)D001
Corrosivity (Aqueous) pH ≤ 2 or pH ≥ 12.5D002
Reactivity Unstable, reacts violently with water, or generates toxic gasesD003
Toxicity Exceeds specific concentration limits for certain heavy metals and pesticidesD004 - D043

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal is_sds_available Is a Safety Data Sheet (SDS) with disposal instructions available? start->is_sds_available follow_sds Follow specific disposal instructions on SDS. is_sds_available->follow_sds Yes is_hazardous Does this compound exhibit hazardous characteristics (ignitability, corrosivity, reactivity, toxicity)? is_sds_available->is_hazardous No end End of Disposal Process follow_sds->end hazardous_waste Treat as Hazardous Waste. Contact licensed disposal service. is_hazardous->hazardous_waste Yes / Unsure non_hazardous_waste Treat as Non-Hazardous Pharmaceutical Waste. is_hazardous->non_hazardous_waste No hazardous_waste->end is_take_back_available Is a pharmaceutical take-back program available? non_hazardous_waste->is_take_back_available use_take_back Utilize take-back program. is_take_back_available->use_take_back Yes mix_and_trash Mix with undesirable substance, seal, and dispose in trash. is_take_back_available->mix_and_trash No use_take_back->end mix_and_trash->end

This compound Disposal Decision Workflow

Disclaimer: This information is intended as a general guide. Researchers and laboratory personnel are responsible for complying with all applicable federal, state, and local regulations regarding waste disposal. Always consult your institution's Environmental Health and Safety (EHS) department or a qualified waste management professional for specific guidance.

References

Personal protective equipment for handling Amiphenazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Amiphenazole in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this compound.

Summary of Chemical and Physical Properties

For quick reference, the following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C9H9N3S
Molecular Weight 191.26 g/mol
CAS Number 490-55-1
Appearance Flakes from water or dilute alcohol
Melting Point 163-164 °C (decomposes)[1]
Boiling Point 413.3 °C at 760 mmHg (estimate)[2]
Flash Point 203.7 °C (estimate)[2]
Solubility Freely soluble in hot water, moderately in cold water. Slightly soluble in alcohol. Practically insoluble in most organic solvents.[1]
Stability Turns brown on exposure to light and air[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[3] It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure.

Recommended PPE Levels
Protection LevelEquipmentWhen to Use
Standard LaboratoryAttire (Level D) Safety glasses, lab coat, closed-toe shoes, nitrile gloves.For all routine handling of this compound in a well-ventilated area.
Enhanced Protection(Level C) Chemical safety goggles or face shield, double gloves (chemotherapy-grade), disposable gown, respiratory protection (e.g., N95 or higher).[4][5]When there is a risk of splashes, aerosols, or handling powdered form outside of a containment system.[6]

Operational Plans: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring laboratory safety.

Handling Procedures
  • Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.

  • Weighing and Transfer : Conduct all weighing and transferring of powdered this compound within a certified chemical fume hood or other ventilated enclosure to avoid inhalation of dust.[6]

  • Solution Preparation : When preparing solutions, add this compound to the solvent slowly to avoid splashing.

  • Post-Handling : After handling, wipe down all surfaces with an appropriate cleaning agent. Remove and dispose of PPE as contaminated waste. Wash hands thoroughly with soap and water.[5]

Storage Plan
  • Temperature : Store this compound at controlled room temperature, between 15°C and 30°C.

  • Light and Air : Protect from light and air to prevent degradation.[1] Store in a tightly sealed, opaque container.

  • Location : Store in a designated, clearly labeled area away from incompatible materials.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with institutional, local, and national regulations for pharmaceutical waste.

  • Segregation : Segregate this compound waste from other laboratory waste streams.

  • Containment : Place all contaminated items (e.g., gloves, wipes, vials) in a clearly labeled, sealed hazardous waste container.

  • Disposal :

    • Take-Back Programs : The preferred method is to use a drug take-back program if available.

    • Licensed Waste Hauler : Arrange for pickup and disposal by a licensed hazardous waste management company.

    • Household Trash (for small, deactivated quantities only) : If permitted by local regulations and no other options are available, mix the this compound with an undesirable substance like cat litter or used coffee grounds, place it in a sealed plastic bag, and then in the household trash. Note: This is not the recommended procedure for a laboratory setting.

Emergency Procedures: Spills and Exposure

Immediate and appropriate action is required in the event of a spill or personal exposure.

Spill Response
  • Evacuate : Immediately evacuate the affected area.

  • Notify : Alert laboratory personnel and the designated safety officer.

  • Secure : Restrict access to the spill area.

  • Clean-up (for trained personnel only) :

    • Don appropriate PPE (enhanced protection).

    • Contain the spill using absorbent pads or granules.

    • Gently sweep up powdered material, avoiding dust generation.

    • Clean the area with a suitable decontaminating solution.

    • Collect all cleanup materials in a hazardous waste container.

First Aid Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected skin with soap and water. Seek medical attention if irritation develops.

  • Inhalation : Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Visual Workflow Guides

The following diagrams illustrate the key procedural workflows for handling this compound safely.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area prep_ppe->prep_area handling_weigh Weigh/Transfer in Fume Hood prep_area->handling_weigh handling_solution Prepare Solution handling_weigh->handling_solution post_clean Clean Work Area handling_solution->post_clean post_ppe Dispose of PPE post_clean->post_ppe post_wash Wash Hands post_ppe->post_wash storage Store in Designated Area (15-30°C, protected from light) post_wash->storage disposal Dispose as Hazardous Waste post_wash->disposal

Caption: Workflow for the safe handling of this compound.

SpillResponse cluster_cleanup Clean-up (Trained Personnel Only) start Spill Occurs evacuate Evacuate Area start->evacuate notify Notify Personnel & Safety Officer evacuate->notify secure Secure the Area notify->secure cleanup_ppe Don Enhanced PPE secure->cleanup_ppe cleanup_contain Contain Spill cleanup_ppe->cleanup_contain cleanup_collect Collect Waste cleanup_contain->cleanup_collect cleanup_decon Decontaminate Area cleanup_collect->cleanup_decon end Spill Response Complete cleanup_decon->end

Caption: Decision-making process for this compound spill response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amiphenazole
Reactant of Route 2
Reactant of Route 2
Amiphenazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。